DSPE-PEG-Maleimide
Description
BenchChem offers high-quality DSPE-PEG-Maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG-Maleimide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H97N3NaO14P |
|---|---|
Molecular Weight |
1066.3 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate |
InChI |
InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1 |
InChI Key |
RCFAZCYOANIKLN-AKZQISGYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Application of DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in the field of drug delivery, particularly for the development of targeted nanoparticles and liposomes. Its modular structure allows for the stable encapsulation of therapeutic agents, prolonged systemic circulation, and specific targeting to tissues or cells of interest. This guide provides a detailed examination of its core structure, physicochemical properties, and common experimental applications.
Core Molecular Structure
DSPE-PEG-Maleimide is an amphiphilic block copolymer composed of three distinct chemical entities: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a polyethylene (B3416737) glycol (PEG) linker, and a terminal maleimide (B117702) group.[1][2]
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated phospholipid that serves as the hydrophobic anchor of the molecule.[3] It consists of a glycerol (B35011) backbone, two stearic acid (C18:0) fatty acid chains, and a phosphoethanolamine headgroup.[4][5] The DSPE component allows the conjugate to be stably inserted into the lipid bilayer of liposomes or the hydrophobic core of micelles and nanoparticles.[6]
-
PEG (Polyethylene Glycol): This is a hydrophilic and biocompatible polymer chain represented by the structure H−(O−CH2−CH2)n−OH.[7][8][9][10][11] In DSPE-PEG-Maleimide, the PEG chain acts as a flexible spacer, extending from the nanoparticle surface. This "PEGylation" creates a hydrophilic shield that sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and significantly extending the circulation half-life of the nanoparticle carrier.[1][2] The length of the PEG chain can be varied, with molecular weights such as 2000 Da (PEG2000) being commonly used.[12][13]
-
Maleimide: This is a reactive functional group at the distal end of the PEG chain. The maleimide group is a cyclic imide with the formula H2C2(CO)2NH.[14][15] It specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides.[2][6] This reaction, typically a Michael addition, forms a stable thioether bond, enabling the covalent conjugation of targeting ligands such as antibodies, antibody fragments, peptides, or aptamers to the surface of the nanoparticle.[6][12][16]
The logical relationship of these components is visualized below. The DSPE moiety anchors the molecule into a lipid-based nanoparticle, while the PEG chain provides a "stealth" characteristic and extends the reactive maleimide group into the surrounding environment for conjugation.
Physicochemical Properties
The properties of DSPE-PEG-Maleimide are dependent on the molecular weight of the PEG linker. The table below summarizes key quantitative data for a common variant, DSPE-PEG(2000)-Maleimide.
| Property | Value | Source(s) |
| CAS Number | 474922-22-0 | [1][12][17] |
| Molecular Formula | C139H271N4O57P (average, due to PEG polydispersity) | [12] |
| Average Molecular Weight | ~2800 g/mol (DSPE: ~748 Da + PEG: ~2000 Da + Maleimide Linker) | [4][12][13] |
| Appearance | White to off-white powder | [3] |
| Purity | >95% or >99% depending on supplier | [1][12] |
| Solubility | Soluble in chloroform, DMSO, water | [3][18] |
| Storage Conditions | -20°C, under desiccating conditions to prevent maleimide hydrolysis | [1][5][12] |
| Reactive Group | Maleimide | [2][16] |
| Reacts With | Sulfhydryl / Thiol (-SH) groups | [2][6] |
Experimental Protocols
A common method for synthesizing DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing N-hydroxysuccinimide (NHS) ester.[19]
Materials:
-
DSPE-PEG-Amine (e.g., DSPE-PEG(2000)-Amine)
-
N-Succinimidyl-3-maleimidopropionate (SMP) or similar NHS-ester
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Sephadex G-50 column for purification
Protocol:
-
Dissolve DSPE-PEG-Amine (1 equivalent) and N-succinimidyl-3-maleimidopropionate (1.2-1.5 equivalents) in a mixture of anhydrous DCM and a small amount of DMF.
-
Add triethylamine (3 equivalents) to the solution to act as a base, facilitating the reaction between the primary amine of DSPE-PEG-Amine and the NHS ester of the maleimide compound.
-
Allow the reaction to proceed at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product mixture by passing it through a Sephadex G-50 size-exclusion chromatography column to remove unreacted reagents and byproducts.
-
Collect the fractions containing the pure product (Mal-PEG-DSPE) and confirm its structure and purity using ¹H NMR. The characteristic peak for the maleimide protons should be present around 6.7 ppm.[20]
-
Lyophilize the purified fractions to obtain the final product as a white solid.
This protocol outlines the general workflow for creating antibody-targeted liposomes.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. DSPE - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. Distearoylphosphatidylethanolamine | C41H82NO8P | CID 102547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE), Phosphorylethanolamine phospholipid (CAS 4537-76-2) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. Polyethylene Glycol Structure [sinopeg.com]
- 11. chempep.com [chempep.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. DSPE-PEG 2000 Maleimide: R&D Systems [rndsystems.com]
- 14. Maleimide - Wikipedia [en.wikipedia.org]
- 15. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Maleimide | 541-59-3 [chemicalbook.com]
- 17. DSPE-PEG(2000) Maleimide | C53H99N4O14P | CID 156594503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to DSPE-PEG-Maleimide: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a heterobifunctional lipid-polymer conjugate crucial for targeted drug delivery systems. This document details its chemical properties, specifications, and experimental protocols for its use in creating advanced therapeutic and diagnostic nanoparticles.
Core Chemical Properties and Specifications
DSPE-PEG-Maleimide is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive maleimide (B117702) group at the terminus of the PEG chain.[1][2] The DSPE portion allows for stable insertion into lipid bilayers of nanoparticles such as liposomes, while the PEG chain provides a "stealth" characteristic, prolonging circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[1][][4] The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands.[1][2][5]
The specific properties of DSPE-PEG-Maleimide can vary depending on the length of the PEG chain. The following tables summarize the key specifications for commonly used variants.
Table 1: General Chemical Specifications of DSPE-PEG-Maleimide
| Property | Description |
| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] |
| Appearance | White to off-white solid[2] |
| Purity | Typically ≥90% to ≥98%[6][7] |
| Reactive Group | Maleimide |
| Reactive Towards | Sulfhydryl/Thiol (-SH) groups[1][2] |
| Reaction pH | 6.5 - 7.5[7][8] |
| Storage Conditions | -20°C in a dry environment, protected from light[2][6][7] |
| Stability | Stable for at least 6 months to over 2 years under proper storage conditions.[2] Avoid frequent thawing and freezing and exposure to moisture, as the maleimide group can undergo hydrolysis at elevated temperatures.[2] |
Table 2: Molecular Weight and Solubility of Common DSPE-PEG-Maleimide Variants
| PEG Molecular Weight (Da) | Typical Overall Molecular Weight ( g/mol ) | Solubility |
| 1000 | ~1790 | Soluble in hot water, chloroform, ethanol (B145695), DMSO, DCM, and DMF.[2][7] |
| 2000 | ~2800 (e.g., ~2790)[9] | Soluble to 10 mg/mL in ethanol (with gentle warming) and chloroform.[6] Also soluble in water, DMSO, DCM, and DMF.[7] |
| 3400 | ~4190 | Soluble in hot water, chloroform, and ethanol.[2] |
| 5000 | ~5790 (e.g., ~5765)[10] | Soluble in water, DMSO, DCM, and DMF.[8] |
Experimental Protocols
The primary application of DSPE-PEG-Maleimide is the surface functionalization of lipid-based nanoparticles to achieve targeted delivery. Below are detailed methodologies for key experimental procedures.
Protocol 1: Formulation of Maleimide-Functionalized Liposomes
This protocol describes the "pre-insertion" method, where DSPE-PEG-Maleimide is incorporated during the liposome (B1194612) formation process.
Materials:
-
Main structural lipids (e.g., DSPC, DMPC, DOPC)
-
Cholesterol (CHO)
-
DSPE-PEG-Maleimide
-
Organic solvent (e.g., ethanol, chloroform)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dialysis or size exclusion chromatography system for purification
Methodology:
-
Lipid Film Hydration:
-
Dissolve the structural lipids, cholesterol, and DSPE-PEG-Maleimide in a suitable organic solvent in a round-bottom flask. A typical molar ratio is 7:3:1 for DSPC:Cholesterol:DSPE-PEG-Maleimide.[11]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.[11]
-
-
Vesicle Formation:
-
Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the primary lipid component.
-
Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, then 100 nm) multiple times using a mini-extruder.[12] This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove any un-encapsulated material and non-incorporated lipids by dialysis against fresh buffer or by using size exclusion chromatography.
-
Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
This protocol details the steps for attaching a thiol-containing peptide or antibody to the surface of pre-formed maleimide-liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing ligand (e.g., cysteine-terminated peptide, reduced antibody fragment)
-
Reducing agent (e.g., TCEP, DTT) (optional, for reducing disulfide bonds)
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)[13][14]
-
Inert gas (e.g., nitrogen, argon)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Methodology:
-
Preparation of the Thiolated Ligand:
-
If the ligand contains disulfide bonds, it may be necessary to reduce them to free the thiol groups. Incubate the ligand with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[13][14] If DTT is used, it must be removed prior to conjugation as it contains a thiol group.
-
Dissolve the thiolated ligand in a degassed reaction buffer. Degassing is crucial to prevent the re-oxidation of thiols.[14]
-
-
Conjugation Reaction:
-
Add the solution of the thiolated ligand to the maleimide-functionalized liposome suspension. A common molar ratio of ligand to reactive lipid is 2:1.[15]
-
Flush the reaction vessel with an inert gas to create an oxygen-free environment.[12][14]
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Capping of Unreacted Maleimide Groups (Optional):
-
To quench any remaining reactive maleimide groups, a small molecule thiol such as 2-mercaptoethanol (B42355) can be added to the reaction mixture.[16]
-
-
Purification of the Conjugate:
-
Separate the ligand-conjugated liposomes from unreacted ligand and other reagents using size exclusion chromatography or extensive dialysis.
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving DSPE-PEG-Maleimide.
References
- 1. labinsights.nl [labinsights.nl]
- 2. nanocs.net [nanocs.net]
- 4. biochempeg.com [biochempeg.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. rndsystems.com [rndsystems.com]
- 7. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 8. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 9. DSPE-PEG(2000) Maleimide | C53H99N4O14P | CID 156594503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. DSPE-PEG-Maleimide, MW 5000 | C56H106N3O14P | CID 168322374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. encapsula.com [encapsula.com]
An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). This functionalized lipid is a critical component in the development of targeted drug delivery systems, including liposomes and lipid nanoparticles, enabling the conjugation of thiol-containing ligands such as antibodies and peptides to the surface of these nanocarriers.[1][2] This guide details common synthesis routes, purification strategies, and characterization techniques, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Synthesis of DSPE-PEG-Maleimide
The most prevalent method for synthesizing DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG (DSPE-PEG-NH2) with a maleimide-containing N-hydroxysuccinimide (NHS) ester. This approach offers high reactivity and specificity, leading to the formation of a stable amide bond.[3]
Synthesis from DSPE-PEG-NH2
This common pathway utilizes the nucleophilic amine group of DSPE-PEG-NH2 to react with an activated maleimide (B117702) derivative, typically a maleimide-NHS ester, in the presence of a base.
Reaction Scheme:
Caption: Chemical synthesis of DSPE-PEG-Maleimide from DSPE-PEG-NH2.
Experimental Protocol:
A detailed experimental protocol for the synthesis of DSPE-PEG2000-Maleimide is as follows:
-
Dissolve DSPE-PEG2000-NH2 (e.g., 500 mg, 0.18 mmol) and a maleimide-NHS ester such as N-succinimidyl-3-maleimidopropionate (e.g., 62.6 mg, 0.24 mmol) in a suitable solvent system like a mixture of dichloromethane (B109758) (CH2Cl2, e.g., 3 mL) and dimethylformamide (DMF, e.g., 0.75 mL).[3]
-
Add a base, such as triethylamine (B128534) (TEA, e.g., 76 µL, 0.54 mmol), to the reaction mixture to facilitate the reaction.[3]
-
Allow the reaction to proceed at room temperature with stirring for a specified period, typically several hours to overnight.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the crude product is then subjected to purification.
Alternative Synthesis Strategies
While the reaction of DSPE-PEG-NH2 with a maleimide-NHS ester is the most common, other strategies can be employed:
-
From DSPE-PEG-COOH: DSPE-PEG with a terminal carboxylic acid can be activated, for example with carbodiimide (B86325) chemistry, to react with a maleimide-containing amine.
-
From DSPE-PEG-OH: The terminal hydroxyl group of DSPE-PEG-OH can be functionalized to introduce a reactive group that can then be coupled to a maleimide moiety.
The choice of synthesis route can depend on the availability of starting materials and the desired linker chemistry between the PEG and the maleimide group.
Table 1: Comparison of DSPE-PEG-Maleimide Synthesis Parameters
| Starting Material | Maleimide Reagent | Typical Solvents | Base | Typical Purity | Reference |
| DSPE-PEG-NH2 | Maleimide-NHS Ester | CH2Cl2, DMF | Triethylamine | >95% | [1][3] |
| DSPE-PEG-COOH | Maleimide-Amine | DMF, DMSO | EDC/NHS | Not specified | [4] |
Purification of DSPE-PEG-Maleimide
Purification is a critical step to remove unreacted starting materials, byproducts, and any potential side products to ensure high purity of the final DSPE-PEG-Maleimide, which is essential for its performance in drug delivery applications.[5] The most common purification techniques are size-exclusion chromatography (SEC) and high-performance liquid chromatography (HPLC).
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is an effective method for removing smaller molecules like unreacted maleimide reagents and NHS byproducts from the larger DSPE-PEG-Maleimide product.[3]
Experimental Workflow for SEC Purification:
Caption: Workflow for the purification of DSPE-PEG-Maleimide using SEC.
Experimental Protocol for SEC:
-
Pack a column with a suitable size-exclusion resin, such as Sephadex G-50.[3]
-
Equilibrate the column with an appropriate mobile phase, which is typically an aqueous buffer.
-
Load the crude reaction mixture onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the collected fractions using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to identify the fractions containing the pure product.
-
Pool the pure fractions and remove the solvent, for example, by lyophilization, to obtain the purified DSPE-PEG-Maleimide as a solid.[3]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of DSPE-PEG-Maleimide. It separates compounds based on their hydrophobicity.
Experimental Protocol for RP-HPLC:
-
Column: A C18 column is commonly used for the separation of lipid-PEG conjugates.[6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% TFA) is typically employed.[6]
-
Gradient: The gradient is optimized to achieve good separation between the product and impurities. An example of a gradient could be a linear increase in the organic solvent concentration over time. For instance, a gradient of 20% to 80% methanol over 13 minutes has been used for a similar DSPE-PEG conjugate.[6]
-
Detection: The eluting compounds are typically monitored using a UV detector at a wavelength where the maleimide group or other components absorb, often around 220 nm or 254 nm.
-
Fraction Collection and Processing: Fractions containing the pure product are collected, and the solvent is removed, often by lyophilization, to yield the final product.
Table 2: Comparison of Purification Methods for DSPE-PEG-Maleimide
| Purification Method | Column/Resin | Typical Mobile Phase | Key Separation Principle | Achievable Purity | Reference |
| Size-Exclusion Chromatography (SEC) | Sephadex G-50 | Aqueous Buffer | Size | >90% | [3] |
| Reversed-Phase HPLC (RP-HPLC) | C18 | Water/Acetonitrile or Water/Methanol with TFA | Hydrophobicity | >95% | [6][7] |
| Dialysis | Dialysis Membrane (e.g., MWCO 3000) | Distilled Water | Size | Variable | [8] |
Characterization of DSPE-PEG-Maleimide
Thorough characterization is essential to confirm the identity and purity of the synthesized DSPE-PEG-Maleimide. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool to confirm the presence of the maleimide group. The protons on the double bond of the maleimide ring give a characteristic signal.
-
¹H NMR: A characteristic peak for the maleimide protons is observed around 6.7 ppm .[9] The disappearance of the signal from the amine protons of the starting DSPE-PEG-NH2 and the appearance of the maleimide proton signal confirm the successful reaction.
-
¹³C NMR: The carbonyl carbons of the maleimide ring typically appear in the range of 170-175 ppm, and the carbons of the double bond are observed around 134 ppm.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the DSPE-PEG-Maleimide. Due to the polydispersity of the PEG chain, a distribution of masses is typically observed. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are commonly employed.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
-
Amide bond formation: The appearance of a characteristic amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹ can indicate the formation of the amide linkage between the DSPE-PEG and the maleimide linker.
-
Maleimide group: The C=O stretching of the maleimide ring may be observed around 1700 cm⁻¹.[11]
Logical Relationship of Characterization:
Caption: Logical flow of DSPE-PEG-Maleimide characterization.
This in-depth guide provides researchers and drug development professionals with the fundamental knowledge and practical protocols for the synthesis, purification, and characterization of DSPE-PEG-Maleimide. By following these established methodologies, high-purity functionalized lipids can be reliably produced for the development of next-generation targeted therapeutics.
References
- 1. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Maleimide Group: A LYNCHPIN FOR TARGETED DRUG DELIVERY WITH DSPE-PEG
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Drug Delivery and the Rise of Functionalized Liposomes
Effective drug delivery is paramount to therapeutic success. The ideal delivery system transports a therapeutic agent to its target site while minimizing off-target effects and degradation. Liposomes, microscopic vesicles composed of a lipid bilayer, have emerged as a leading platform for drug delivery. The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) into liposome (B1194612) formulations creates a hydrophilic shield, significantly reducing recognition by the immune system and prolonging circulation time. This "stealth" property, however, is only the beginning. For true precision, these nanocarriers must be equipped with targeting moieties—molecules that can guide them to specific cells or tissues. This is where the maleimide (B117702) group plays a pivotal role. By attaching a maleimide group to the terminus of the PEG chain (creating DSPE-PEG-Maleimide), a highly efficient and specific chemical handle is introduced, enabling the covalent attachment of targeting ligands.[1]
The Core Function: Maleimide-Thiol Chemistry
The primary role of the maleimide group is to serve as a highly reactive and specific anchor point for molecules containing a sulfhydryl (thiol, -SH) group. This specificity is crucial in the complex biological milieu. The reaction, a Michael addition, proceeds rapidly and efficiently under mild, physiologically compatible conditions (typically neutral pH) to form a stable, covalent thioether bond.[1][2][][4] This reaction is highly selective for thiols, preventing unwanted side reactions with other functional groups present on biomolecules.[]
The stability of the resulting thioether bond is a key advantage, ensuring that the targeting ligand remains firmly attached to the nanocarrier as it circulates and localizes to the target site.[]
Visualizing the Conjugation Reaction
The chemical reaction between a DSPE-PEG-Maleimide and a thiol-containing ligand (represented as R-SH) can be visualized as follows:
Caption: Maleimide-Thiol Conjugation Chemistry.
Quantitative Data on Conjugation and Stability
The efficiency and stability of the maleimide group are critical for reproducible and effective drug delivery systems. Several factors, most notably pH, influence these parameters.
Table 1: Maleimide Stability at Various pH Conditions
The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH, which converts it to an unreactive, ring-opened maleamic acid.[5] Therefore, maintaining an appropriate pH is crucial both during storage and conjugation.
| Compound | pH | Temperature | Time (hours) | Remaining Activity (%) | Reference |
| DSPE-PEG2000-Mal | 7.0 | Room Temp | 24 | ~100% | [5] |
| DSPE-PEG2000-Mal | 9.5 | Room Temp | 5 | ~18% | [5] |
| DSPE-PEG2000-Mal | 9.5 | Room Temp | 24 | ~26% | [5] |
This data highlights the critical importance of maintaining a neutral to slightly acidic pH to preserve the reactivity of the maleimide group.
Table 2: Typical Thiol-Maleimide Conjugation Parameters and Efficiency
The conjugation reaction is highly efficient under optimized conditions. Researchers have reported near-quantitative coupling of peptides and other ligands to DSPE-PEG-Maleimide.
| Ligand Type | Molar Ratio (Ligand:Mal) | pH | Reaction Time | Conjugation Efficiency | Reference |
| P435 Peptide | 1.2:1 | N/A (in Chloroform:DMSO) | 48 hours | Up to 100% | [6] |
| Thiol-p53 Peptide | 1:3 | 7.4 | 1 hour | N/A (Purified Product) | [7] |
| F3 Peptide | N/A | N/A (in DMSO) | 24 hours | > 95% | [8] |
| RVG Peptide | 2:1 | 7.0 | 1 hour | N/A (Successful Conjugation) | [5] |
Efficiency can be assessed by quantifying the amount of unreacted ligand after the reaction.[6][8]
Experimental Protocols
Precise and reproducible protocols are essential for the successful development of targeted nanocarriers. Below is a generalized protocol for the conjugation of a cysteine-terminated peptide to pre-formed, maleimide-functionalized liposomes.
Detailed Methodology: Peptide Conjugation to Liposomes
Objective: To covalently attach a thiol-containing peptide to the surface of liposomes incorporating DSPE-PEG-Maleimide.
Materials:
-
Pre-formed liposomes containing DSPE-PEG2000-Maleimide (e.g., 5 mol%).
-
Cysteine-terminated peptide.
-
Tris(2-carboxyethyl)phosphine (TCEP) for peptide reduction.
-
Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed.
-
Inert gas (Argon or Nitrogen).
-
Size-exclusion chromatography (SEC) column for purification.
-
Ellman's Reagent for quantifying free thiols (optional).
Protocol Steps:
-
Peptide Preparation:
-
Dissolve the cysteine-terminated peptide in degassed PBS (pH 7.0-7.4).
-
To ensure the cysteine's thiol group is free and not in a disulfide-bonded state, add a 10-fold molar excess of TCEP.[5] Incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT as it does not contain a thiol group itself.
-
-
Conjugation Reaction:
-
Add the reduced peptide solution to the pre-formed liposome suspension. A typical molar ratio is a 1.2 to 2-fold excess of peptide to reactive maleimide groups.[5][6][9]
-
Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent re-oxidation of the thiol groups.[6][10]
-
Incubate the mixture for 1-4 hours at room temperature, or overnight at 4°C, with gentle stirring.[5][9]
-
-
Quenching (Optional but Recommended):
-
To deactivate any unreacted maleimide groups on the liposome surface, add a small molecule thiol like 2-mercaptoethanol (B42355) or L-cysteine.[11] Incubate for an additional 30 minutes. This step prevents potential non-specific reactions in subsequent applications.
-
-
Purification:
-
Remove unreacted peptide and quenching agent from the final liposome conjugate.
-
This is typically achieved by size-exclusion chromatography (SEC), where the larger liposomes elute first, or through dialysis using a high molecular weight cutoff membrane.[11]
-
-
Characterization:
-
Confirm successful conjugation. This can be done indirectly by quantifying the amount of unreacted peptide in the purification fractions using HPLC.[6]
-
The final liposome product can be characterized for size, zeta potential, and ligand density.
-
Experimental Workflow Diagram
Caption: Workflow for Ligand Conjugation to Maleimide Liposomes.
Applications and Signaling in Targeted Delivery
The true power of DSPE-PEG-Maleimide lies in its application for active targeting. By conjugating specific ligands—such as antibodies, peptides (e.g., RGD), or aptamers—to the liposome surface, these nanocarriers can be directed to cells overexpressing the corresponding receptors.[1][12]
For example, conjugating an RGD (Arginine-Glycine-Aspartic acid) peptide creates a nanocarrier that can target integrin receptors, which are often overexpressed on tumor endothelial cells.[12] This leads to receptor-mediated endocytosis, an active cellular uptake process that internalizes the liposome and its therapeutic payload.
Conceptual Pathway of Targeted Delivery
Caption: Pathway of Receptor-Mediated Liposome Uptake.
Conclusion
The maleimide group is a cornerstone of modern, functionalized drug delivery systems. Its role in DSPE-PEG is to provide a robust, reliable, and highly specific chemical handle for the covalent attachment of targeting molecules. Through the well-understood and efficient thiol-maleimide Michael addition reaction, researchers can transform "stealth" liposomes into precision-guided nanocarriers. A thorough understanding of the reaction's kinetics, stability profile, and associated protocols is essential for any professional in the field of drug development seeking to harness the full potential of targeted nanomedicine.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. encapsula.com [encapsula.com]
- 11. encapsula.com [encapsula.com]
- 12. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of DSPE-PEG-Maleimide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). Understanding these properties is critical for the successful formulation of lipid-based drug delivery systems, such as liposomes and micelles, where DSPE-PEG-Maleimide is frequently used for surface functionalization and bioconjugation.
Solubility of DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is an amphiphilic molecule, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This structure dictates its solubility characteristics.
In Aqueous Solutions: The PEG chain imparts water solubility to the molecule. DSPE-PEG-Maleimide is soluble in hot water at concentrations greater than 10 mg/mL.[1] In aqueous solutions at concentrations above its critical micelle concentration (CMC), DSPE-PEG-Maleimide self-assembles into micelles. These micelles have a hydrophobic core composed of the DSPE lipid tails and a hydrophilic corona of PEG chains. The CMC of DSPE-PEG-Maleimide is in the micromolar range, indicating a strong tendency to form stable micelles even at low concentrations.[2]
In Organic Solvents: DSPE-PEG-Maleimide is also soluble in various organic solvents, including chloroform, ethanol, and DMSO.[1][3][4]
| Solvent | Solubility | Reference |
| Hot Water | >10 mg/mL | [1] |
| Chloroform | Soluble | [1][4] |
| Ethanol | Soluble (with gentle warming) | [4] |
| DMSO | Soluble | [3] |
Stability of DSPE-PEG-Maleimide in Aqueous Solutions
The stability of DSPE-PEG-Maleimide in aqueous solutions is primarily influenced by the hydrolysis of two key functional groups: the maleimide (B117702) ring and the ester bonds in the DSPE lipid anchor.
Hydrolysis of the Maleimide Group
The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on the pH of the solution.
-
Neutral pH (6.5-7.5): The maleimide group is relatively stable at neutral pH, allowing for efficient conjugation with thiol-containing molecules.[2] Studies have shown that the maleimide group on DSPE-PEG-Maleimide remains fully active for at least 24 hours at pH 7.0.
-
Alkaline pH (>7.5): The rate of hydrolysis increases significantly under alkaline conditions. At pH 9.5, a dramatic decrease in maleimide activity is observed, with only about 18% of the active maleimide remaining after 5 hours. This highlights the importance of maintaining a neutral pH during conjugation reactions.
-
Acidic pH (<6.5): The maleimide group is more stable at acidic pH compared to alkaline conditions.
The hydrolysis of the maleimide group is a critical factor to consider during the preparation and storage of DSPE-PEG-Maleimide containing formulations, as it directly impacts the efficiency of subsequent conjugation reactions.
References
- 1. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Handling of DSPE-PEG-Maleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DSPE-PEG-Maleimide is a critical component in the development of targeted drug delivery systems, particularly in the creation of liposomal formulations and bioconjugates. Its unique structure, combining a lipid anchor (DSPE), a hydrophilic spacer (PEG), and a reactive maleimide (B117702) group, allows for the attachment of thiol-containing molecules such as peptides and antibodies to nanoparticle surfaces. While invaluable in research and pharmaceutical development, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and maintain the integrity of the compound. This guide provides a comprehensive overview of the safety and handling protocols for DSPE-PEG-Maleimide.
Hazard Identification and Classification
The hazard classification of DSPE-PEG-Maleimide can vary between suppliers. A Safety Data Sheet (SDS) from one supplier classifies the substance as hazardous, posing the following risks:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Conversely, other SDSs may not classify the substance as hazardous according to the Globally Harmonized System (GHS)[2]. Due to these discrepancies, it is crucial for users to always consult the specific SDS provided by the supplier for the particular product in use.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for the handling and storage of DSPE-PEG-Maleimide.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C is most commonly recommended.[1][3][4][5] Some suppliers suggest -5°C or +4°C for short-term storage.[6][7] | [1][3][4][5][6][7] |
| pH for Maleimide Reactivity | The reaction between the maleimide group and a thiol group proceeds efficiently at a neutral pH range of 6.5-7.5.[4] | [4] |
| pH Sensitivity | The maleimide group is susceptible to hydrolysis at alkaline pH (>7.5), which results in a non-reactive maleamic acid.[8] | [8] |
| Solubility | Soluble in hot water (>10 mg/mL), chloroform, ethanol, DMSO, DCM, and DMF.[3][4][5] | [3][4][5] |
| Purity | Typically ≥90% or ≥95%, depending on the supplier.[5][6] | [5][6] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following PPE and engineering controls should be utilized when handling DSPE-PEG-Maleimide.
Recommended Personal Protective Equipment:
-
Gloves: Wear appropriate protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat is required.
-
Respiratory Protection: Not typically required when handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator should be used.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood or a ventilated balance enclosure should be used.[1][9]
-
Eye Wash Station: An eye wash station should be readily accessible.[9]
-
Safety Shower: A safety shower should be in close proximity to the handling area.[9]
Experimental Protocols: Safe Handling Procedures
Adherence to standardized procedures is critical for both safety and experimental reproducibility.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at the recommended temperature, typically -20°C, and protect it from light.[1][3][4][5][6]
-
The product should be desiccated to prevent hydrolysis of the maleimide group.[3]
Weighing and Solution Preparation:
-
Weighing:
-
Solution Preparation:
-
Prepare fresh solutions immediately before use to avoid degradation.[3][10]
-
Avoid frequent freeze-thaw cycles.[3]
-
When dissolving, add the solvent to the solid DSPE-PEG-Maleimide slowly while mixing. Gentle warming may be required for some solvents.[5]
-
For conjugation reactions with thiol-containing molecules, ensure the pH of the buffer is maintained between 6.5 and 7.5 for optimal reactivity.[4][8]
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains.
First-Aid Measures
In the event of accidental exposure, follow these first-aid procedures and seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]
Visualizing Safe Handling and Chemical Stability
To further aid in the understanding of handling protocols and the chemical properties of DSPE-PEG-Maleimide, the following diagrams are provided.
Caption: A workflow diagram illustrating the key steps for the safe handling of DSPE-PEG-Maleimide.
Caption: A diagram showing the chemical reactivity and potential hydrolysis pathway of the maleimide group.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biochempeg.com [biochempeg.com]
- 3. nanocs.net [nanocs.net]
- 4. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 5. rndsystems.com [rndsystems.com]
- 6. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 7. interchim.fr [interchim.fr]
- 8. encapsula.com [encapsula.com]
- 9. laysanbio.com [laysanbio.com]
- 10. nanocs.net [nanocs.net]
A Technical Guide to Commercial DSPE-PEG-Maleimide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the development of targeted drug delivery systems. This document outlines commercial sources, key product specifications, and detailed experimental protocols for its application in liposomal and nanoparticle-based therapeutics.
Introduction to DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in modern drug delivery. It consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of liposomes and other lipid-based nanoparticles.
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a protective layer on the surface of nanoparticles. This "stealth" characteristic reduces recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream.[1][2]
-
Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and efficiently conjugates with thiol (-SH) groups found in cysteine residues of proteins and peptides.[3] This allows for the attachment of targeting ligands, such as antibodies, antibody fragments (Fab'), and peptides, to the nanoparticle surface for targeted drug delivery.[][5]
The maleimide-thiol reaction is a popular bioconjugation strategy due to its high selectivity and efficiency under physiological pH conditions (typically pH 6.5-7.5).[3]
Commercial Sources and Product Specifications
A variety of life science companies supply DSPE-PEG-Maleimide with different PEG chain lengths and purity grades. The selection of a suitable supplier and product is critical for the reproducibility and success of research and development efforts. Below is a comparative summary of prominent suppliers and their product specifications.
| Supplier | Common PEG Molecular Weights (Da) | Purity | Additional Notes |
| Avanti Polar Lipids | 2000, 5000 | >99% (unless otherwise specified) | Offers cGMP grade products. Provides detailed certificates of analysis. |
| Biopharma PEG | 2000, 3400, 5000, 10000, 20000 | ≥95% | Offers custom synthesis for different molecular weights.[2] |
| BroadPharm | 1000, 2000, 3400, 5000 | ≥95% | |
| BOC Sciences | 2000 | ≥95% | Provides detailed product information and technical support.[] |
| Creative Biolabs | 2000, 5000 | >95% | Specializes in lipid-based drug delivery systems and services. |
| Creative PEGWorks | 1000, 2000, 3400, 5000 | ≥95% | Provides a wide range of PEGylated products. |
| Echelon Biosciences | 2000 | Information not readily available | |
| Laysan Bio, Inc. | 2000, 3400, 5000 | ≥95% | Offers bulk quantities and custom synthesis. |
| MedChemExpress | 2000, 5000 | 99.58% (for MW 2000) | Provides high-purity reagents for research.[5] |
| Nanocs | 1000, 2000, 3400, 5000 | >95% | Offers a variety of reactive phospholipid PEG reagents. |
| R&D Systems (a Bio-Techne brand) | 2000 | ≥90% | A well-established supplier of biological reagents.[7] |
| Tocris Bioscience (a Bio-Techne brand) | 2000 | ≥90% (HPLC) | Provides high-quality life science reagents. |
Note: Purity levels and available molecular weights are subject to change. It is recommended to consult the supplier's website or contact them directly for the most up-to-date information and to request certificates of analysis for specific batches. While polydispersity index (PDI) is a critical parameter for PEGylated lipids, it is not always publicly available from all suppliers and may require direct inquiry.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of DSPE-PEG-Maleimide-functionalized liposomes and their conjugation to targeting ligands.
Preparation of Maleimide-Functionalized Liposomes
There are two primary methods for incorporating DSPE-PEG-Maleimide into liposomes: the pre-insertion (or thin-film hydration) method and the post-insertion method.
In this method, the DSPE-PEG-Maleimide is mixed with the other lipid components during the initial liposome (B1194612) formation process.
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. A typical molar ratio could be DSPC:Cholesterol:DSPE-PEG-Maleimide (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4) by vortexing or gentle agitation above the lipid transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically performed 10-20 times above the Tc of the lipids.
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.
-
This method involves inserting DSPE-PEG-Maleimide into pre-formed liposomes. This can be advantageous for temperature-sensitive encapsulated drugs or when precise control over the surface density of the maleimide groups is required.
Protocol:
-
Prepare Pre-formed Liposomes:
-
Prepare liposomes containing the primary lipid components (e.g., DSPC, cholesterol) using the thin-film hydration and extrusion method described above.
-
-
Prepare DSPE-PEG-Maleimide Micelles:
-
Prepare a solution of DSPE-PEG-Maleimide in the same aqueous buffer used for the liposomes. The concentration should be above its critical micelle concentration.
-
-
Incubation:
-
Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the Tc of the liposome-forming lipids (e.g., 60°C) for a specified period (e.g., 1-2 hours) with gentle stirring.[8] During this incubation, the DSPE-PEG-Maleimide molecules will spontaneously insert into the outer leaflet of the liposome bilayer.
-
-
Purification:
-
Remove any non-inserted DSPE-PEG-Maleimide micelles via dialysis or size exclusion chromatography.
-
Bioconjugation of Thiol-Containing Ligands
The maleimide groups on the surface of the liposomes are now ready for conjugation with thiol-containing molecules like antibodies or peptides.
Protocol:
-
Preparation of the Thiolated Ligand:
-
If the targeting ligand (e.g., a whole antibody) does not have a free thiol group, it needs to be introduced. This can be achieved by reducing existing disulfide bonds (e.g., in the hinge region of an antibody) using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Alternatively, primary amines on the ligand can be modified with a thiolating agent such as Traut's reagent (2-iminothiolane) or N-succinimidyl S-acetylthioacetate (SATA).
-
Purify the thiolated ligand to remove excess reducing or thiolating agents, typically by size exclusion chromatography or a desalting column.
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiolated ligand in a buffer at pH 6.5-7.5. The molar ratio of maleimide to ligand should be optimized for the specific application.
-
Allow the reaction to proceed for several hours (e.g., 2-16 hours) at room temperature or 4°C with gentle mixing.[9]
-
-
Quenching of Unreacted Maleimide Groups:
-
To prevent non-specific reactions, quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.[10]
-
-
Purification of the Immunoliposomes:
-
Separate the ligand-conjugated liposomes from unconjugated ligand and other reactants using size exclusion chromatography or another suitable purification method.
-
Characterization of Functionalized Liposomes
Thorough characterization is essential to ensure the quality and consistency of the prepared liposomes.
| Parameter | Method | Description |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the liposomes. A low PDI (<0.2) indicates a monodisperse population. |
| Zeta Potential | Laser Doppler Electrophoresis | Measures the surface charge of the liposomes, which can influence their stability and interaction with biological systems. |
| Ligand Conjugation Efficiency | Spectrophotometric Assays (e.g., BCA or Bradford assay), SDS-PAGE, HPLC | Quantifies the amount of ligand successfully conjugated to the liposome surface. |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualizes the shape and lamellarity of the liposomes. |
| Encapsulation Efficiency | Spectrophotometry, Fluorometry, HPLC | Determines the amount of drug encapsulated within the liposomes relative to the initial amount used. |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the general mechanism of targeted drug delivery.
Experimental Workflows
Caption: Workflow for pre-insertion liposome preparation and bioconjugation.
Caption: Workflow for the post-insertion method.
Targeted Drug Delivery and Cellular Uptake
DSPE-PEG-Maleimide enables the creation of nanoparticles that can actively target specific cells. The diagram below illustrates the general mechanism of receptor-mediated endocytosis, which is a common pathway for the cellular uptake of these targeted nanoparticles.
Caption: Receptor-mediated endocytosis of a targeted liposome.
Conclusion
DSPE-PEG-Maleimide is an indispensable tool for researchers in the field of drug delivery. Its unique properties facilitate the development of long-circulating, targeted nanoparticles capable of delivering therapeutic payloads to specific cell populations. By carefully selecting a high-quality commercial source and following robust experimental protocols for formulation and conjugation, scientists can engineer sophisticated drug delivery systems with enhanced efficacy and reduced side effects. This guide provides a foundational understanding and practical methodologies to aid in these endeavors.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. labinsights.nl [labinsights.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encapsula.com [encapsula.com]
Methodological & Application
Protocol for the Conjugation of Cysteine-Containing Peptides to DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of cysteine-containing peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). This bioconjugation technique is a cornerstone in the development of targeted drug delivery systems, such as liposomes and micelles, for therapeutic peptides and proteins. The maleimide (B117702) group on the DSPE-PEG selectively reacts with the thiol group of a cysteine residue on a peptide via a Michael addition reaction, forming a stable thioether bond.[1] This protocol covers the reaction setup, purification of the conjugate, and methods for characterization.
Core Principles
The conjugation is based on the highly efficient and selective reaction between a maleimide and a thiol (sulfhydryl) group.[2] This reaction proceeds optimally under mild conditions, typically at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring.[1] The resulting thioether linkage is stable, ensuring the integrity of the peptide-lipid conjugate in biological systems.[2]
Experimental Protocols
Materials and Equipment
-
DSPE-PEG-Maleimide (molecular weight will vary depending on the PEG length)
-
Cysteine-containing peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed. Other buffers like Tris or HEPES can be used, provided they do not contain thiols.
-
Organic Solvent (optional, for dissolving reagents): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3][4]
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine
-
Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) or dialysis membrane (e.g., 3-10 kDa MWCO).[5][6]
-
Analytical Instruments: MALDI-TOF Mass Spectrometer, HPLC system for analysis.[7][8]
-
General laboratory equipment: reaction vials, magnetic stirrer, nitrogen or argon gas source.
Experimental Workflow Diagram
Caption: Experimental workflow for peptide-DSPE-PEG-Maleimide conjugation.
Step-by-Step Protocol
-
Preparation of Reactants:
-
Peptide Solution: Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[4] If the peptide has formed disulfide dimers, it may be necessary to reduce them first by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
DSPE-PEG-Maleimide Solution: Dissolve the DSPE-PEG-Maleimide in the reaction buffer. An organic co-solvent like DMSO or DMF can be used to aid dissolution before adding it to the aqueous buffer.[3] For example, DSPE-PEG-maleimide can be dissolved in DMSO and then added to the peptide solution in phosphate (B84403) buffer.[3]
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-Maleimide solution to the peptide solution with gentle stirring. The molar ratio of DSPE-PEG-Maleimide to peptide can range from 1:1.2 to 20:1, with an excess of the maleimide being common to drive the reaction to completion.[5]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[4][5]
-
Incubate the reaction mixture. Reaction times and temperatures can vary, for example, from 1 hour at room temperature to overnight at 4°C.[3][9]
-
-
Quenching the Reaction:
-
After the incubation period, quench any unreacted maleimide groups by adding a small molecule thiol such as 2-mercaptoethanol or L-cysteine in a slight molar excess to the initial amount of maleimide. Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
The purification method will depend on the properties of the peptide and the conjugate.
-
HPLC: Reversed-phase HPLC is a common method for purifying the conjugate and separating it from unreacted peptide and lipid.[5] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is often used.[5]
-
Dialysis: For larger peptides or when removing small molecule impurities, dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 3-10 kDa) against the reaction buffer can be effective.[6]
-
-
-
Characterization of the Conjugate:
-
Mass Spectrometry: MALDI-TOF mass spectrometry is used to confirm the successful conjugation by observing an increase in the molecular weight corresponding to the addition of the DSPE-PEG-Maleimide to the peptide.[7][8]
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the final conjugate. The conjugate should have a different retention time compared to the starting peptide and DSPE-PEG-Maleimide.[5]
-
Signaling Pathway Diagram: Thiol-Maleimide Reaction
Caption: The Michael addition reaction between a peptide's thiol group and DSPE-PEG-Maleimide.
Data Presentation
Table 1: Summary of Reaction Conditions for Peptide-DSPE-PEG-Maleimide Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide | Generic Cys-Peptide | p5314-29[3] | P435 Peptide[5] |
| DSPE-PEG-Maleimide MW | ~2000 Da | ~3000 Da[3] | 2000 Da[5] |
| Molar Ratio (Lipid:Peptide) | 10:1 - 20:1 | 3:1[3] | 1:1.2[5] |
| Solvent/Buffer | PBS, pH 7.0-7.5 | 1:1 DMF/Sodium Phosphate Buffer, pH 7.4[3] | Chloroform:DMSO (1:1)[5] |
| Temperature | Room Temperature or 4°C[9] | Not specified[3] | Room Temperature[5] |
| Reaction Time | 2 hours to overnight[9] | 1 hour[3] | 48 hours[5] |
| Atmosphere | Inert (Nitrogen or Argon)[4][5] | Not specified[3] | Argon[5] |
Table 2: Characterization and Quantification Data
| Analysis Method | Expected Outcome | Reference |
| MALDI-TOF Mass Spectrometry | Increased molecular weight of the peptide corresponding to the mass of the DSPE-PEG-Maleimide moiety.[7][8] | [7][8] |
| HPLC (Analytical) | A new peak with a distinct retention time for the conjugate, and disappearance or reduction of the starting material peaks.[5] | [5] |
| Conjugation Efficiency | Can be determined by quantifying the amount of unconjugated peptide via HPLC. Efficiencies of up to 100% have been reported.[5] | [5] |
Important Considerations and Troubleshooting
-
Hydrolysis of Maleimide: The maleimide group can undergo hydrolysis, especially at pH values above 7.5.[1] It is crucial to use freshly prepared or properly stored DSPE-PEG-Maleimide and to perform the reaction within the recommended pH range.
-
Oxidation of Thiols: The thiol groups on the peptide can oxidize to form disulfide bonds, which are unreactive towards maleimides.[4] Using degassed buffers and an inert atmosphere can minimize this. If necessary, a pre-reduction step with TCEP can be performed.
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, particularly at neutral or basic pH.[10] Performing the conjugation at a slightly acidic pH (around 6.5) can help to minimize this side reaction.[2]
-
Purity of Starting Materials: Ensure the purity of both the peptide and the DSPE-PEG-Maleimide to avoid side reactions and simplify the purification of the final conjugate.
-
Post-insertion Method: For conjugating peptides to pre-formed liposomes, a post-insertion method can be used. In this approach, the peptide is first conjugated to DSPE-PEG-Maleimide to form micelles, which are then incubated with the liposomes at an elevated temperature (e.g., 60°C) to facilitate the insertion of the peptide-lipid conjugate into the liposome (B1194612) bilayer.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
Application Notes and Protocols for Formulating Bioconjugatable Liposomes using DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, purification, and functionalization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide). This lipid enables the covalent attachment of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the liposome (B1194612) surface, creating targeted drug delivery systems.
Introduction
Liposomes are versatile vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents. The inclusion of polyethylene (B3416737) glycol (PEG) conjugated lipids, such as DSPE-PEG, sterically stabilizes the liposomes, prolonging their circulation time in vivo. DSPE-PEG-Maleimide is a functionalized PEGylated lipid that provides a reactive maleimide (B117702) group on the distal end of the PEG chain. This maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable covalent bond. This allows for the post-formulation conjugation of targeting moieties, enhancing the delivery of therapeutic payloads to specific cells or tissues.
The general workflow involves three key stages: liposome formulation and sizing, purification of the maleimide-functionalized liposomes, and conjugation with a thiol-containing ligand.
Caption: Overall workflow for the formulation and conjugation of DSPE-PEG-Maleimide liposomes.
Experimental Protocols
Materials
-
Lipids:
-
Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), or soy phosphatidylcholine (SPC).
-
Stabilizing lipid: Cholesterol (Chol).
-
Functionalized PEG-lipid: DSPE-PEG(2000)-Maleimide.
-
(Optional) Non-functionalized PEG-lipid: DSPE-PEG(2000).
-
-
Solvents: Chloroform and/or Methanol (spectroscopic grade).
-
Hydration Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or other suitable aqueous buffer (pH 6.5-7.5). It is critical to use a thiol-free buffer.[1]
-
Extrusion Equipment: Mini-extruder apparatus, polycarbonate membranes (e.g., 100 nm pore size), and gas-tight syringes.[2]
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or PD-10) or dialysis cassette (e.g., 10 kDa MWCO).
-
Thiol-containing Ligand: Peptide, antibody fragment, or other molecule with a free sulfhydryl group.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in the ligand if necessary.[1]
-
Quenching Agent: L-cysteine or 2-mercaptoethanol (B42355) to cap unreacted maleimide groups.[3]
Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion
This is one of the most common methods for preparing liposomes.[4][5][6] It involves creating a thin lipid film that is subsequently hydrated to form multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (LUVs) of a defined size.[4][7]
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Maleimide) in a suitable organic solvent like chloroform.[5][8] A typical molar ratio is 50-65% structural lipid, 30-45% cholesterol, and 1-10% DSPE-PEG-Maleimide.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[5][9]
-
Further dry the film under high vacuum for at least 1-2 hours (or overnight) to remove any residual solvent.[9][10]
-
-
Hydration:
-
Warm the lipid film and the hydration buffer to a temperature above the phase transition temperature (Tc) of the main lipid (e.g., for DSPC, Tc ≈ 55°C).[5]
-
Add the pre-warmed hydration buffer to the flask.[6][9] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[9]
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming a milky suspension of MLVs.[10] This hydration process should last for at least 30 minutes.[2]
-
-
Sizing by Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] It's often beneficial to pre-filter through a larger pore size (e.g., 400 nm or 200 nm) first.[7][11]
-
Ensure the extruder and syringes are heated to above the lipid Tc.[2]
-
Load the MLV suspension into one of the syringes.
-
Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[2] This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs.[7][12] The final collection should be from the opposite syringe to minimize contamination with larger particles.[2]
-
Caption: Thin-film hydration and extrusion workflow for liposome formulation.
Protocol 2: Purification of Maleimide Liposomes
Purification is necessary to remove unencapsulated drugs (if any) and other reactants before conjugation.
-
Size Exclusion Chromatography (SEC): This is the preferred method.
-
Equilibrate a suitable SEC column (e.g., PD-10) with the same buffer used for hydration.
-
Carefully load the liposome suspension onto the column.
-
Elute with the buffer. The larger liposomes will elute first in the void volume, while smaller molecules are retained. Collect the fractions containing the opalescent liposome suspension.
-
Protocol 3: Conjugation of Thiolated Ligands
The maleimide group is most reactive with thiols at a pH of 6.5-7.5. At pH values above 7.5, the maleimide ring becomes more susceptible to hydrolysis, which deactivates it.[13]
-
Ligand Preparation (if necessary): If your protein or peptide ligand has its cysteine residues in a disulfide bond, they must be reduced.
-
Conjugation Reaction:
-
Add the thiolated ligand to the purified maleimide-liposome suspension. A typical starting molar ratio is 2:1 to 10:1 (maleimide:thiol).[14]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[1][15]
-
-
Quenching and Final Purification:
-
To deactivate any remaining unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol in slight molar excess to the initial maleimide concentration. Incubate for 30 minutes.
-
Purify the final conjugated liposomes using SEC or dialysis to remove the excess quenching agent and unconjugated ligand.
-
Data Presentation
The physicochemical properties of the formulated liposomes are critical for their performance. Key parameters should be measured and documented.
Table 1: Example Physicochemical Characterization of Liposomes
| Formulation | Molar Ratio (DSPC:Chol:DSPE-PEG-Mal) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposome A | 62:33:5 | 134 ± 1.88 | 0.238 | -13.98 |
| Liposome B | 7:3:1 (Molar units) | ~100-120 | < 0.2 | -15 to -25 |
| Liposome C | 1 mol% RGD-PEGylated | 156.4 ± 37.5 | < 0.25 | +24.9 ± 1.5 |
| Liposome D | 5 mol% RGD-PEGylated | 230.7 ± 60.7 | > 0.3 | +17.3 ± 0.6 |
Data are presented as mean ± standard deviation and are compiled from representative literature.[8][16][17] Actual results will vary based on specific lipids, protocols, and instrumentation.
Table 2: Factors Influencing Liposome Characteristics
| Parameter | Influencing Factors | Desired Outcome |
| Size | Extrusion pore size, number of passes, lipid composition.[18] | Homogeneous population (e.g., 80-150 nm) for optimal in vivo performance.[7] |
| Polydispersity Index (PDI) | Number of extrusion passes, lipid hydration efficiency.[7] | Low PDI (< 0.2) indicates a narrow size distribution. |
| Zeta Potential | Lipid headgroup charges, surface modifications (PEG, ligands).[16] | Slightly negative charge often preferred for stability and reduced aggregation. |
| Conjugation Efficiency | pH, maleimide:thiol ratio, reaction time, ligand purity.[14] | High efficiency (>80%) ensures a well-functionalized final product.[14] |
Important Considerations
-
Stability of Maleimide: The maleimide group can hydrolyze, especially at pH > 7.5.[13] It is crucial to control the pH during formulation and conjugation. Studies have shown that the method of preparation (pre-insertion vs. post-insertion of the DSPE-PEG-Maleimide) can significantly impact the final activity of the maleimide groups, with post-insertion methods often showing higher remaining activity.[19][20]
-
Thiol Availability: Ensure the ligand's thiol group is free and accessible. The use of fresh reducing agents and degassed buffers is recommended to prevent oxidation.[1]
-
Characterization: Always characterize the final product. This includes measuring particle size and zeta potential using Dynamic Light Scattering (DLS), assessing conjugation efficiency (e.g., via HPLC or protein assays), and confirming morphology with techniques like Transmission Electron Microscopy (TEM).
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. encapsula.com [encapsula.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. liposomes.ca [liposomes.ca]
- 8. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 11. sterlitech.com [sterlitech.com]
- 12. ijrti.org [ijrti.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. encapsula.com [encapsula.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for DSPE-PEG-Maleimide in Targeted Cancer Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) in the development of targeted drug delivery systems for cancer therapy. This document outlines the core principles of nanoparticle formulation, surface functionalization with targeting ligands, and methods for in vitro and in vivo evaluation.
Introduction to DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate widely utilized in the creation of "stealth" nanoparticles, such as liposomes and micelles, for drug delivery. The DSPE component serves as a lipid anchor, embedding into the nanoparticle's lipid bilayer. The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, which reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1] The terminal maleimide (B117702) group is a reactive handle that allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, via a stable thioether bond.[1][2] This enables the active targeting of cancer cells that overexpress specific surface receptors, enhancing drug accumulation at the tumor site and minimizing off-target toxicity.
Mechanism of Action: Targeted Drug Delivery to Cancer Cells
The therapeutic strategy hinges on the specific recognition and binding of the ligand-conjugated nanoparticles to receptors overexpressed on the surface of cancer cells. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle and its therapeutic payload.
Maleimide-Thiol Conjugation
The foundation of targeting with DSPE-PEG-Maleimide is the highly efficient and specific reaction between the maleimide group and a sulfhydryl (thiol) group from a cysteine residue on a targeting ligand. This Michael addition reaction proceeds readily at physiological pH, forming a stable covalent thioether linkage.[2]
Caption: Maleimide-thiol ligation for surface functionalization.
Common Targeting Strategies and Signaling Pathways
Several receptors are commonly exploited for targeted cancer therapy. The choice of targeting ligand depends on the cancer type and the specific receptors it overexpresses.
-
HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a significant portion of breast, ovarian, and gastric cancers.[3] Targeting HER2 with antibodies like Trastuzumab or antibody fragments can block downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[3][4]
Caption: Simplified HER2 signaling pathway and inhibition.
-
Folate Receptor (FR): Overexpressed in various cancers, including ovarian, lung, and breast cancer, while having limited expression in normal tissues.[5][6][7] Folic acid, the ligand for FR, can be conjugated to nanoparticles to facilitate uptake via receptor-mediated endocytosis.[8][9]
-
Integrins (e.g., αvβ3): These cell adhesion molecules are often overexpressed on tumor cells and neovasculature and play a key role in tumor growth, invasion, and metastasis. Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence can specifically target these integrins.[10][11][12]
Caption: Simplified integrin signaling pathway targeted by RGD.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize typical quantitative data for DSPE-PEG-Maleimide based nanoparticles from various studies. These values can serve as a benchmark for formulation development.
Table 1: Physicochemical Characterization of DSPE-PEG-Maleimide Nanoparticles
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| DSPE-PEG2000/Soluplus (1:1 w/w) | 116.6 | 0.112 | -13.7 | [13] |
| DSPE-PEG2000/Soluplus (4:1 w/w) | 128.1 | 0.295 | -28.1 | [13] |
| Phytantriol-based LCNPs | 232 - 251 | < 0.2 | N/A | [14] |
| Doxorubicin (B1662922) Liposomes | 100 | > 0.99 | N/A | [15] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference(s) |
| Doxorubicin Liposomes | Doxorubicin | N/A | > 99% | [15] |
| Imatinib-loaded PLGA-PEG-Mal NP | Imatinib | 5.05% | N/A | [16] |
| Doxorubicin-loaded oMCNPs with DSPE-mPEG2000 | Doxorubicin | 59.7 ± 2.6% | N/A | [17] |
| Doxorubicin Liposomes | Doxorubicin | N/A | 24.89 - 96.45% |
Table 3: In Vitro Cytotoxicity of Targeted Nanoparticles
| Cell Line | Nanoparticle Type | IC50 (µg/mL) | Reference(s) |
| HepG2 | Doxorubicin-loaded PMA-coated Spinel Ferrite (B1171679) NPs | 0.81 - 3.97 | [18] |
| HT144 | Doxorubicin-loaded PMA-coated Spinel Ferrite NPs | 0.81 - 3.97 | [18] |
| SKOV3 | DSPE-PEG (5000) amine SWCNTs | 50 | [19][20] |
| A549 | DSPE-PEG (5000) amine SWCNTs | 370 | [19][20] |
| HEPG2 | DSPE-PEG (5000) amine SWCNTs | 300 | [19][20] |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of DSPE-PEG-Maleimide targeted nanoparticles.
Protocol 1: Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method followed by extrusion.[21][22]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other structural lipid
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide
-
Doxorubicin HCl
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM)
-
Sephadex G-50 column
-
Rotary evaporator
-
Bath sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Maleimide).
-
Attach the flask to a rotary evaporator and rotate at 45-50°C under vacuum to form a thin, uniform lipid film on the inner surface.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour. This creates multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a liposome extruder at 60°C to form small unilamellar vesicles (SUVs).
-
-
Removal of External Ammonium Sulfate:
-
Remove the extra-liposomal ammonium sulfate by running the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4). This creates a transmembrane ammonium sulfate gradient.
-
-
Doxorubicin Loading (Active Loading):
-
Prepare a solution of doxorubicin HCl in PBS.
-
Add the doxorubicin solution to the liposome suspension and incubate at 60°C for 1-2 hours. The pH gradient will drive the doxorubicin into the core of the liposomes.
-
Remove unencapsulated doxorubicin using a Sephadex G-50 column or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency by measuring the concentration of doxorubicin before and after removal of the unencapsulated drug using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Protocol 2: Conjugation of a Thiolated Antibody to DSPE-PEG-Maleimide Liposomes
This protocol details the covalent attachment of a thiolated antibody to the surface of pre-formed maleimide-functionalized liposomes.[][24]
Materials:
-
DSPE-PEG-Maleimide containing liposomes (from Protocol 1)
-
Antibody (e.g., anti-HER2 Fab' fragment)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
-
BCA or other protein quantification assay
Procedure:
-
Antibody Thiolation (Reduction):
-
If the antibody does not have a free thiol group, it needs to be reduced. Dissolve the antibody in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 30 minutes.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Add the thiolated antibody to the DSPE-PEG-Maleimide liposome suspension. A typical molar ratio of maleimide to antibody is 5:1 to 10:1.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimide Groups (Optional):
-
Add a solution of L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the antibody-conjugated liposomes from unconjugated antibody using size-exclusion chromatography.
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE (the liposome-antibody conjugate will have a higher molecular weight).
-
Quantify the amount of conjugated antibody using a protein assay after solubilizing the liposomes with a detergent (e.g., Triton X-100).
-
Caption: Experimental workflow for targeted nanoparticle development.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the targeted nanoparticles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete cell culture medium
-
96-well plates
-
Targeted nanoparticles, non-targeted nanoparticles (control), and free drug (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each treatment.
-
Protocol 4: In Vivo Biodistribution Study
This protocol outlines a general procedure for evaluating the biodistribution of targeted nanoparticles in a tumor-bearing mouse model.[25][26][27][28][29][30][31][32][33]
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenografted tumors)
-
Targeted nanoparticles labeled with a fluorescent dye (e.g., Cy5.5 or DiR) or a radionuclide (e.g., 14C)
-
In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter/scintillation counter for radioactivity measurement
-
Anesthesia
Procedure:
-
Animal Model:
-
Establish tumors in mice by subcutaneously or orthotopically injecting cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Injection:
-
Administer the labeled nanoparticles intravenously (e.g., via tail vein injection) at a specific dose.
-
-
In Vivo Imaging (for fluorescently labeled nanoparticles):
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an IVIS.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
If using fluorescently labeled nanoparticles, image the excised organs with the IVIS to quantify the fluorescence intensity.
-
If using radiolabeled nanoparticles, weigh the organs and measure the radioactivity using a gamma or scintillation counter.
-
-
Data Analysis:
-
For fluorescence imaging, quantify the average radiant efficiency in each organ.
-
For radiolabeled nanoparticles, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the tumor accumulation of targeted versus non-targeted nanoparticles.
-
Conclusion
DSPE-PEG-Maleimide is a versatile and powerful tool for the development of targeted drug delivery systems for cancer therapy. By leveraging the specific interaction between a targeting ligand and its receptor on cancer cells, these nanoparticles can enhance the therapeutic efficacy of encapsulated drugs while reducing systemic toxicity. The protocols and data presented in these application notes provide a solid foundation for researchers to design, fabricate, and evaluate their own targeted nanoparticle formulations. Careful optimization of the physicochemical properties and targeting ligand density is crucial for achieving optimal in vivo performance.
References
- 1. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 2. encapsula.com [encapsula.com]
- 3. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System | SHS Web of Conferences [shs-conferences.org]
- 9. Progress of Folic Acid-Folate Receptor as Drug Carriers in Targeted Drug Delivery System - ProQuest [proquest.com]
- 10. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. liposomes.ca [liposomes.ca]
- 25. Optimization of In Vivo Studies by Combining Planar Dynamic and Tomographic Imaging: Workflow Evaluation on a Superparamagnetic Nanoparticles System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Impact of PEGylation on biodistribution and tumor accumulation of Lipid-Mu peptide-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Collection - Radiolabeled Biodistribution of Expansile Nanoparticles: Intraperitoneal Administration Results in Tumor Specific Accumulation - ACS Nano - Figshare [acs.figshare.com]
- 33. Radiolabeled Biodistribution of Expansile Nanoparticles: Intraperitoneal Administration Results in Tumor Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide for antibody conjugation with DSPE-PEG-Maleimide
Application Notes: Antibody Conjugation with DSPE-PEG-Maleimide
The conjugation of antibodies to DSPE-PEG-Maleimide is a cornerstone technique in the development of targeted drug delivery systems, particularly for creating immunoliposomes and other targeted nanoparticles. This process leverages the highly specific and efficient reaction between a maleimide (B117702) group on the DSPE-PEG lipid and a sulfhydryl (thiol) group on the antibody. The resulting conjugate combines the targeting specificity of the antibody with the therapeutic payload-carrying capacity of a liposome (B1194612) or nanoparticle, enabling precise delivery of drugs to target cells while minimizing off-target effects.
The underlying chemistry involves a Michael addition reaction, where the thiol group of a cysteine residue on an antibody attacks the double bond of the maleimide moiety.[1] This forms a stable thioether bond, covalently linking the antibody to the DSPE-PEG-Maleimide.[1] This reaction is highly selective for thiol groups, especially under mild physiological conditions (pH 6.5-7.5), proceeding approximately 1,000 times faster than reactions with amino groups, thus minimizing non-specific conjugation.[1]
Antibodies, such as IgG1, possess interchain disulfide bonds in their hinge region that are more accessible to reduction than the intrachain disulfide bonds that are crucial for maintaining the antibody's structural integrity.[2][] By carefully controlling the reduction process using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a specific number of sulfhydryl groups can be generated for conjugation.[2][4]
A critical consideration is the stability of the resulting thiosuccinimide linkage. In vivo, this bond can potentially undergo a retro-Michael reaction, leading to the premature release of the antibody from the lipid.[1] Strategies to enhance the stability of this linkage are an active area of research.[5]
Following conjugation, the antibody-DSPE-PEG conjugate can be incorporated into pre-formed liposomes via a post-insertion method. This involves incubating the conjugate with the liposomes at a temperature above the lipid bilayer's phase transition temperature, which facilitates the insertion of the DSPE anchor into the liposome membrane.[6][7]
Experimental Workflow for Antibody-DSPE-PEG-Maleimide Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Nanoparticle Surface Modification Using DSPE-PEG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) for the surface modification of nanoparticles. This powerful tool enables the covalent conjugation of thiol-containing ligands, such as peptides, antibodies, and other targeting moieties, to the surface of various nanoparticle formulations. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific research and drug development applications.
Introduction to DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the development of targeted drug delivery systems.[1][2] It is composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2][3]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces non-specific protein binding and opsonization, thereby prolonging circulation half-life and minimizing clearance by the mononuclear phagocyte system.[1][4][5]
-
Maleimide (B117702): A reactive group at the distal end of the PEG chain that specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol, -SH) groups of ligands under mild reaction conditions.[2][3]
The amphiphilic nature of DSPE-PEG-Maleimide allows for its self-assembly into micelles or its incorporation into nanoparticle structures during their formation.[2][4] This versatile reagent is instrumental in designing nanoparticles for targeted drug delivery, enhancing therapeutic efficacy, and reducing off-target side effects.[4]
Key Applications
The unique properties of DSPE-PEG-Maleimide make it suitable for a wide range of applications in nanotechnology and medicine:
-
Targeted Drug Delivery: Functionalization of nanoparticles with targeting ligands (e.g., antibodies, peptides, aptamers) that recognize and bind to specific cell surface receptors, thereby directing the therapeutic payload to the desired site of action.[1][6]
-
Gene Delivery: Surface modification of gene-carrying nanoparticles to improve their stability and facilitate targeted delivery to specific cell types.
-
Medical Imaging: Conjugation of imaging agents to nanoparticles for targeted in vivo imaging and diagnostics.
-
Theranostics: Development of multifunctional nanoparticles that combine therapeutic and diagnostic capabilities.
Quantitative Data Summary
The following tables summarize key quantitative parameters often assessed during the preparation and characterization of DSPE-PEG-Maleimide modified nanoparticles. These values are illustrative and can vary significantly based on the specific nanoparticle formulation, ligand, and experimental conditions.
| Parameter | Typical Value | Factors Influencing the Value |
| Nanoparticle Size (Hydrodynamic Diameter) | 50 - 200 nm | Lipid composition, drug loading, PEG chain length, ligand conjugation |
| Polydispersity Index (PDI) | < 0.3 | Homogeneity of the nanoparticle population |
| Zeta Potential | -10 to -40 mV | Surface charge of the nanoparticles, influenced by lipid composition and ligand |
| Ligand Conjugation Efficiency | 50 - 90% | Molar ratio of maleimide to thiol, reaction time, pH, temperature |
| Drug Encapsulation Efficiency | 70 - 95% | Drug properties, lipid composition, preparation method |
Table 1: Physicochemical Properties of DSPE-PEG-Maleimide Modified Nanoparticles.
| Molar Ratio (Maleimide:Thiol) | Reaction Time (hours) | Reaction pH | Typical Conjugation Efficiency |
| 2:1 | 2 | 7.0 | ~84% |
| 5:1 | 2 | 7.4 | ~58% (for nanobody) |
| 10:1 - 20:1 | 2 | Room Temp | Formation of strong conjugate bands observed |
| 3:1 | 8 | Room Temp | Recommended for antibody/peptide conjugation |
Table 2: Exemplary Reaction Conditions for Ligand Conjugation. Note: These are starting points and require optimization for each specific ligand.
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Maleimide Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the thin-film hydration method followed by extrusion.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Maleimide
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES buffer at pH 6.5-7.5)
-
Drug to be encapsulated (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer (containing the drug if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-20 passes.
-
-
Purification:
-
Remove any unencapsulated drug or unincorporated lipids by size exclusion chromatography or dialysis.
-
Protocol 2: Conjugation of a Thiolated Ligand to Pre-formed Nanoparticles
This protocol details the "post-insertion" or "post-conjugation" method, where the targeting ligand is conjugated to the surface of pre-formed nanoparticles.
Materials:
-
Pre-formed DSPE-PEG-Maleimide functionalized nanoparticles
-
Thiol-containing ligand (e.g., peptide with a terminal cysteine)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP) if the ligand has disulfide bonds
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Ligand Preparation (if necessary):
-
If the ligand contains disulfide bonds, reduce them to free thiols using a suitable reducing agent like TCEP. Purify the reduced ligand to remove the reducing agent.
-
-
Conjugation Reaction:
-
Add the thiolated ligand to the nanoparticle suspension at a specific molar ratio (e.g., 2:1 to 10:1 maleimide-to-thiol).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal time and temperature should be determined empirically.[7]
-
-
Quenching:
-
To quench any unreacted maleimide groups, add an excess of a small molecule thiol, such as L-cysteine, and incubate for an additional 30-60 minutes.[8]
-
-
Purification:
-
Remove the unconjugated ligand and quenching reagent from the functionalized nanoparticles using size exclusion chromatography, dialysis, or centrifugation.
-
Protocol 3: Characterization of Functionalized Nanoparticles
1. Size and Zeta Potential:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) using Laser Doppler Velocimetry.
2. Ligand Conjugation Efficiency:
-
Indirect Quantification (Ellman's Assay): Quantify the amount of unreacted maleimide groups on the nanoparticle surface after the conjugation reaction. The difference between the initial and final amount of maleimide corresponds to the amount of conjugated ligand.[9]
-
Direct Quantification (SDS-PAGE): For protein or large peptide ligands, analyze the nanoparticle-ligand conjugate using SDS-PAGE. The appearance of a new band at a higher molecular weight confirms conjugation.[10]
-
Spectroscopic Methods: If the ligand has a unique spectroscopic signature (e.g., fluorescence), this can be used for quantification.
Visualizations
Caption: Experimental workflow for creating and characterizing targeted nanoparticles.
Caption: The chemical reaction between a maleimide group and a sulfhydryl group.
Caption: The components of a DSPE-PEG-Maleimide modified nanoparticle.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. encapsula.com [encapsula.com]
- 9. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSPE-PEG-Maleimide Reaction with Thiol Groups for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful bioconjugation of thiol-containing molecules to DSPE-PEG-Maleimide. This versatile lipid-PEG conjugate is instrumental in the development of targeted drug delivery systems, such as liposomes and micelles, by enabling the attachment of targeting ligands to the surface of nanoparticles.[1][2]
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a heterobifunctional lipid-polymer conjugate.[1][2] It consists of a hydrophobic DSPE lipid anchor, which readily integrates into lipid bilayers of nanoparticles, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that provides a "stealth" characteristic, prolonging circulation time and reducing non-specific protein binding.[1][2][3] The terminal maleimide (B117702) group offers a highly selective reactive handle for covalent conjugation with molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in peptides and proteins.[1][4] This specific reactivity makes DSPE-PEG-Maleimide a valuable tool for the surface functionalization of nanocarriers with targeting moieties like antibodies, antibody fragments (Fab'), peptides, and aptamers for targeted drug delivery.[1][2]
Chemistry of the Maleimide-Thiol Reaction
The conjugation of DSPE-PEG-Maleimide to a thiol-containing molecule proceeds via a Michael addition reaction.[5][6] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring. This results in the formation of a stable thioether bond, securely linking the targeting molecule to the lipid-PEG.[5]
This reaction is highly specific for thiol groups within a pH range of 6.5 to 7.5.[5][6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[5] Above pH 7.5, the reactivity of primary amines with the maleimide group increases, which can lead to non-specific conjugation.[5] Conversely, at acidic pH, the reaction rate is significantly reduced. One of the challenges with maleimide chemistry is the potential for hydrolysis of the maleimide ring, which is more rapid at alkaline pH.[8] Therefore, maintaining the recommended pH range is critical for efficient and specific conjugation.
Core Requirements for Successful Conjugation
To ensure optimal conjugation efficiency and yield, several key parameters must be carefully controlled. The following table summarizes the critical quantitative data for the DSPE-PEG-Maleimide reaction with thiol groups.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol specificity and to minimize maleimide hydrolysis.[5][6][7][9] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 26:1 | A molar excess of maleimide is often used to drive the reaction to completion. The optimal ratio can depend on the specific reactants and may require empirical determination.[10][11] |
| Reaction Buffer | Phosphate Buffer, HEPES Buffer | Inert buffers are recommended. The inclusion of EDTA (2-5 mM) can prevent the oxidation of free thiols.[9] |
| Reaction Time | 30 minutes to 24 hours | Reaction time is dependent on the reactants and their concentrations. The reaction can be monitored for completion.[11][12][13] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer reaction time.[14] |
| Quenching Agent | Iodoacetamide, Cysteine, or other thiol-containing small molecules | Used to cap any unreacted maleimide groups, preventing unwanted side reactions.[10] |
Experimental Protocols
The following section provides detailed protocols for the preparation of thiol-containing molecules and their conjugation to DSPE-PEG-Maleimide.
Protocol 1: Reduction of Disulfide Bonds in Peptides/Proteins
For peptides or proteins where the target thiol group is in a disulfide bond, a reduction step is necessary prior to conjugation.
Materials:
-
Thiol-containing peptide or protein
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS) with 2-5 mM EDTA, pH 7.2)
-
Size-exclusion chromatography column (e.g., NAP-10)
Procedure:
-
Dissolve the peptide or protein in the degassed reaction buffer.
-
Add a 3-10 fold molar excess of the reducing agent (TCEP is often preferred as it does not contain a thiol group itself).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a size-exclusion chromatography column equilibrated with the degassed reaction buffer.
-
The fractions containing the reduced, thiol-containing molecule are now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of a Thiolated Molecule to DSPE-PEG-Maleimide
This protocol describes the conjugation of a purified, thiol-containing molecule to DSPE-PEG-Maleimide, which is often performed in the context of preparing functionalized liposomes.
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing molecule (from Protocol 1 or inherently possessing a free thiol)
-
Degassed reaction buffer (e.g., HEPES buffer, 20 mM, 100 mM NaCl, pH 7.2)[13]
-
Quenching solution (e.g., 1 M Cysteine or Iodoacetamide in reaction buffer)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the DSPE-PEG-Maleimide in the degassed reaction buffer. This may require gentle warming to ensure complete dissolution. The DSPE-PEG-Maleimide can be incorporated into pre-formed liposomes or used to form micelles.[8]
-
Add the thiol-containing molecule to the DSPE-PEG-Maleimide solution at the desired molar ratio (e.g., 1:2 to 1:26 thiol to maleimide).[10][11]
-
If the reaction is sensitive to oxygen, blanket the reaction vessel with an inert gas like nitrogen or argon.[8]
-
Incubate the reaction mixture at room temperature with gentle stirring for 2-4 hours. The optimal reaction time may vary and can be monitored using analytical techniques such as HPLC or MALDI-TOF mass spectrometry.[12]
-
To quench the reaction and cap any unreacted maleimide groups, add a molar excess of a quenching agent (e.g., cysteine) and incubate for an additional 30 minutes.[10]
-
The resulting conjugate can be purified from unreacted components using methods such as dialysis or size-exclusion chromatography.
Characterization of the Conjugate
The success of the conjugation reaction can be confirmed by several analytical techniques:
-
MALDI-TOF Mass Spectrometry: To confirm the increase in molecular weight corresponding to the addition of the DSPE-PEG-Maleimide to the thiol-containing molecule.[12]
-
HPLC: To quantify the amount of unreacted thiol-containing molecule and determine the conjugation efficiency.[12]
-
SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight indicates successful conjugation.[10]
-
Thin-Layer Chromatography (TLC): Can be used to monitor the disappearance of the starting DSPE-PEG-Maleimide.[15]
Visualizations
Reaction Mechanism
Caption: DSPE-PEG-Maleimide reacts with a thiol via Michael addition.
Experimental Workflow
Caption: General workflow for DSPE-PEG-Maleimide bioconjugation.
Troubleshooting Common Issues
Caption: Troubleshooting guide for DSPE-PEG-Maleimide conjugation.
References
- 1. labinsights.nl [labinsights.nl]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 8. encapsula.com [encapsula.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. people.physics.illinois.edu [people.physics.illinois.edu]
- 14. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Post-Insertion of DSPE-PEG-Maleimide into Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the post-insertion method of incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) into pre-formed liposomes. This technique is crucial for the surface functionalization of liposomes, enabling the covalent attachment of thiol-containing ligands such as peptides, antibodies, and other targeting moieties. The post-insertion method offers a significant advantage by preserving the activity of the maleimide (B117702) group, which is susceptible to hydrolysis.[1][2][3]
Introduction
The functionalization of liposomal surfaces is a key strategy in targeted drug delivery. The maleimide-thiol reaction is a widely used bioconjugation chemistry due to its high specificity and efficiency under mild physiological conditions.[1][][5] DSPE-PEG-Maleimide is an ideal lipid for this purpose, featuring a lipid anchor (DSPE) for stable insertion into the liposome (B1194612) bilayer, a polyethylene (B3416737) glycol (PEG) spacer to provide a hydrophilic shield and minimize steric hindrance, and a reactive maleimide group for conjugation.[][5][6]
The post-insertion method involves the incubation of pre-formed liposomes with micelles composed of DSPE-PEG-Maleimide. This process facilitates the transfer of the functionalized lipid into the outer leaflet of the liposomal membrane.[7] A primary advantage of this method over pre-insertion (where the maleimide lipid is included during liposome formation) is the significantly higher retention of active maleimide groups, which are prone to hydrolysis during prolonged exposure to aqueous environments.[1][2][3] Studies have shown that the post-insertion method can result in up to 76% active maleimide groups on the liposome surface, compared to as low as 32% with pre-insertion methods after purification.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the post-insertion of DSPE-PEG-Maleimide and subsequent conjugation.
Table 1: Comparison of Maleimide Activity in Pre-insertion vs. Post-insertion Methods
| Preparation Method | Active Maleimide Groups on Liposome Surface | Active Maleimide Groups After Purification | Reference |
| Pre-insertion | 63% | 32% | [1][2][3] |
| Post-insertion | 76% | Not significantly reduced | [1][2][3] |
Table 2: Typical Experimental Parameters for Post-Insertion and Conjugation
| Parameter | Value | Reference |
| DSPE-PEG-Maleimide to Ligand Molar Ratio | 3:1 (lipid to protein) | [8][9] |
| Incubation Temperature for Post-Insertion | 60°C | [9][10] |
| Incubation Time for Post-Insertion | 30 minutes | [9][10] |
| pH for Conjugation Reaction | 7.0 | [1][8][9][10] |
| Conjugation Reaction Time | 1-8 hours at room temperature | [1][9] |
| Quenching Agent for Excess Maleimide | 2-Mercaptoethanol (B42355) (2 mM) | [8][9][10] |
Experimental Protocols
Protocol for Post-Insertion of DSPE-PEG-Maleimide into Pre-formed Liposomes
This protocol details the steps for inserting DSPE-PEG-Maleimide into existing liposomes.
Materials:
-
Pre-formed liposomes in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
DSPE-PEG(2000)-Maleimide powder
-
Sterile, pyrogen-free buffer (e.g., PBS, pH 7.0-7.4)
-
Inert gas (Argon or Nitrogen)
-
Heating block or water bath capable of maintaining 60°C
-
Dialysis cassette or size-exclusion chromatography column for purification
Procedure:
-
Preparation of DSPE-PEG-Maleimide Micelles:
-
Accurately weigh the desired amount of DSPE-PEG(2000)-Maleimide powder. Commercial kits often provide pre-aliquoted amounts (e.g., 1.30 mg).[8][10]
-
If starting from a powder in a vial, it may be dissolved in a solvent like chloroform, transferred to a round-bottom flask, and dried to a thin film under a stream of nitrogen or using a rotary evaporator.[9][10]
-
Hydrate the dried DSPE-PEG-Maleimide film with a small volume of buffer (e.g., 100 µl for 1.30 mg of lipid) to form a micellar solution.[8][9][10] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Incubation for Post-Insertion:
-
Add the DSPE-PEG-Maleimide micelle solution to the pre-formed liposome suspension. The amount of micelles to add will depend on the desired final concentration of maleimide groups on the liposome surface.
-
Incubate the mixture at 60°C for 30 minutes.[9][10] This temperature is above the phase transition temperature of DSPE, facilitating the insertion of the lipid into the liposome bilayer.
-
-
Purification (Optional but Recommended):
Protocol for Conjugation of a Thiolated Ligand to Maleimide-Functionalized Liposomes
This protocol describes the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody) to the maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 3.1)
-
Thiolated ligand (e.g., peptide, antibody Fab' fragment)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Inert gas (Argon or Nitrogen)
-
Quenching reagent: 2-Mercaptoethanol
-
Dialysis cassette or size-exclusion chromatography column for purification
Procedure:
-
Preparation of the Thiolated Ligand:
-
If the ligand is not already in a reduced, thiolated form, it may require a reduction step (e.g., using TCEP) to ensure the availability of free sulfhydryl groups.[1]
-
Dissolve the thiolated ligand in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the maleimide-functionalized liposomes with the thiolated ligand solution. A common molar ratio is 3:1 of maleimide lipid to protein/peptide.[8][9]
-
Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol groups.[8][9][10]
-
Incubate the reaction mixture for 1 to 8 hours at room temperature with gentle stirring.[1][9]
-
-
Quenching of Unreacted Maleimide Groups:
-
Final Purification:
Visualizations
The following diagrams illustrate the key processes involved in the post-insertion method and subsequent ligand conjugation.
Caption: Experimental workflow for post-insertion and ligand conjugation.
Caption: Maleimide-thiol conjugation on the liposome surface.
Important Considerations
-
pH Control: The hydrolysis of the maleimide group is highly pH-dependent, with the rate increasing at alkaline pH.[1][8][9][10] It is critical to maintain a neutral pH (around 7.0) throughout the conjugation process to ensure high reactivity.
-
Inert Atmosphere: The sulfhydryl group on the ligand is susceptible to oxidation. Performing the conjugation reaction under an inert atmosphere of argon or nitrogen is highly recommended to prevent disulfide bond formation.[8][9][10]
-
Stability: While the post-insertion method improves the stability of the maleimide group, it is still advisable to use the functionalized liposomes for conjugation soon after preparation.[8][10]
-
Characterization: After preparation, it is essential to characterize the liposomes for size, polydispersity index (PDI), and zeta potential to ensure the post-insertion process has not adversely affected their physical properties. The efficiency of ligand conjugation should also be quantified.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encapsula.com [encapsula.com]
- 9. encapsula.com [encapsula.com]
- 10. encapsula.com [encapsula.com]
Stealth Liposomes with DSPE-PEG-Maleimide: Application Notes and Protocols for Enhanced Circulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and characterization of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide). The inclusion of a polyethylene (B3416737) glycol (PEG) linker provides "stealth" characteristics, enabling the liposomes to evade the mononuclear phagocyte system (MPS), thereby significantly prolonging their circulation time in the bloodstream.[1][2][3] This extended circulation enhances the probability of the liposome (B1194612) accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4][5] The terminal maleimide (B117702) group serves as a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, to achieve active targeting.[6]
Core Principles
The fundamental principle behind these stealth liposomes lies in the synergy between the lipid bilayer, the PEG polymer, and the reactive maleimide group.
-
Lipid Bilayer: Forms the primary structure of the vesicle, encapsulating aqueous cargo and embedding lipophilic substances. The choice of lipids influences the rigidity, charge, and stability of the liposome.
-
DSPE-PEG: The distearoylphosphatidylethanolamine (DSPE) portion acts as a lipid anchor, embedding the molecule within the liposome's bilayer. The PEG chain extends from the surface, creating a hydrophilic shield.[1] This shield sterically hinders the binding of opsonins, which are plasma proteins that mark particles for uptake by the MPS, thus preventing rapid clearance from circulation.[7]
-
Maleimide Group: This functional group is located at the distal end of the PEG chain and readily reacts with thiol (-SH) groups on targeting ligands to form a stable thioether bond.[8][9] This allows for the specific attachment of biomolecules to the liposome surface for targeted drug delivery.
Experimental Protocols
Two primary methods for preparing DSPE-PEG-Maleimide functionalized liposomes are the thin-film hydration method (pre-insertion) and the post-insertion method.
Protocol 1: Thin-Film Hydration Method (Pre-Insertion)
This method involves the incorporation of DSPE-PEG-Maleimide during the initial formation of the liposomes.
Materials:
-
Primary phospholipids (B1166683) (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide
-
Organic solvent (e.g., chloroform, methanol/benzene mixture)[10][11]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide in a desired molar ratio) in an organic solvent in a round-bottom flask.[10][11]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[12]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the lipid phase transition temperature (Tc).[11] This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.
-
-
Purification:
-
Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.[13]
-
Protocol 2: Post-Insertion Method
This technique involves inserting DSPE-PEG-Maleimide into pre-formed liposomes. This can be advantageous for sensitive targeting ligands that may be damaged by the conditions of liposome formation.[8]
Materials:
-
Pre-formed liposomes
-
DSPE-PEG(2000)-Maleimide
-
Hydration buffer (e.g., PBS pH 7.0-7.4)
Procedure:
-
Prepare DSPE-PEG-Maleimide Micelles:
-
Dissolve DSPE-PEG(2000)-Maleimide in an organic solvent and form a thin film as described in Protocol 1.
-
Hydrate the lipid film with a small volume of buffer to form a micellar solution.[6]
-
-
Incubation:
-
Mix the pre-formed liposomes with the DSPE-PEG-Maleimide micelle solution.
-
Incubate the mixture at a temperature above the Tc of the liposomes (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).[9] During this incubation, the DSPE-PEG-Maleimide molecules will transfer from the micelles and insert into the outer leaflet of the liposome bilayer.
-
-
Purification:
-
Remove any unincorporated DSPE-PEG-Maleimide micelles via dialysis or size exclusion chromatography.
-
Characterization of Stealth Liposomes
Thorough characterization is crucial to ensure the quality and desired performance of the formulated liposomes.
| Parameter | Method | Typical Values | Significance |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 200 nm | Influences circulation time and tumor accumulation.[11][13] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow and uniform size distribution.[13] |
| Zeta Potential | Electrophoretic Light Scattering | Near-neutral (0 to -20 mV) | A near-neutral surface charge helps to reduce non-specific interactions with proteins and cells. |
| Encapsulation Efficiency (%) | Spectrophotometry, HPLC | > 80% | Quantifies the amount of drug successfully loaded into the liposomes.[14] |
| In Vivo Circulation Half-life | Animal studies with radiolabeled or fluorescently tagged liposomes | > 15 hours | A long half-life is indicative of the "stealth" property and is crucial for reaching the target site.[15] |
Table 1: Key Characterization Parameters for Stealth Liposomes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on stealth liposomes, providing a reference for expected outcomes.
| Formulation Composition (Molar Ratio) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC:Chol:DSPE-PEG2000 | ~100 | < 0.1 | -5 to -15 | > 90 (Doxorubicin) | [16] |
| DPPC:Chol:DSPE-PEG2000 | 120 ± 15 | 0.15 ± 0.05 | -10 ± 5 | 85 ± 5 (Paclitaxel) | Fictional Example |
| Egg PC:Chol:DSPE-PEG2000 | 150 ± 20 | < 0.2 | -8 ± 3 | > 95 (siRNA) | Fictional Example |
Table 2: Physicochemical Properties of DSPE-PEG Liposome Formulations.
| Liposome Type | Circulation Half-life (t½) in rodents | Key Findings | Reference |
| Conventional Liposomes (No PEG) | < 1 hour | Rapid clearance by the MPS. | [7] |
| DSPE-PEG2000 Liposomes | ~20 hours | Significantly prolonged circulation. | [7] |
| DSPE-PEG5000 Liposomes | > 24 hours | Longer PEG chains can further increase circulation time. | [16] |
| Transferrin-targeted DSPE-PEG Liposomes | 21 hours | Targeting ligand did not significantly alter the long circulation characteristic. | [15] |
Table 3: In Vivo Circulation Half-life of Different Liposome Formulations.
Visualizing the Process and Mechanism
Experimental Workflow: Thin-Film Hydration Method
Caption: Workflow for creating stealth liposomes via the thin-film hydration method.
Mechanism of Stealth Liposomes
Caption: Mechanism of PEGylated stealth liposomes evading the mononuclear phagocyte system.
Ligand Conjugation via Maleimide-Thiol Chemistry
Caption: Conjugation of a targeting ligand to a stealth liposome via maleimide-thiol chemistry.
References
- 1. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies [jstage.jst.go.jp]
- 2. Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. encapsula.com [encapsula.com]
- 7. careerchem.com [careerchem.com]
- 8. encapsula.com [encapsula.com]
- 9. encapsula.com [encapsula.com]
- 10. researchgate.net [researchgate.net]
- 11. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. wjpsonline.com [wjpsonline.com]
- 15. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DSPE-PEG-Maleimide in mRNA Delivery Systems
1. Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a heterobifunctional lipid-polymer conjugate crucial for advancing targeted drug delivery systems, particularly for mRNA-loaded lipid nanoparticles (LNPs).[1][2] Its unique tripartite structure allows it to be seamlessly integrated into LNP formulations while providing a reactive site for surface functionalization.[3]
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component serves as a hydrophobic anchor, securely embedding the molecule within the lipid bilayer of the nanoparticle.[1][4]
-
PEG (Polyethylene Glycol): The PEG chain is a hydrophilic polymer that forms a "stealth" layer on the surface of the LNP.[5][6] This layer sterically hinders the binding of opsonin proteins, which reduces recognition and clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the LNPs in the bloodstream.[4][7][8]
-
Maleimide (B117702) Group: Positioned at the distal end of the PEG chain, the maleimide group is a highly specific reactive handle.[3] It readily forms a stable covalent thioether bond with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.[][10] This specific and efficient reaction, known as a Michael addition, is ideal for bioconjugation.[10][11]
The primary application of DSPE-PEG-Maleimide in mRNA delivery is to create actively targeted LNPs. By conjugating specific targeting moieties—such as antibodies, antibody fragments (Fab'), peptides, or aptamers—to the LNP surface, the therapeutic mRNA payload can be preferentially delivered to specific cells or tissues that overexpress the corresponding receptor.[1][4][] This strategy enhances therapeutic efficacy while minimizing off-target effects and systemic toxicity.[]
Figure 1: Structure and function of DSPE-PEG-Maleimide.
2. Key Application: Targeted mRNA Delivery
The functional maleimide group enables the attachment of targeting ligands to the LNP surface, a process often referred to as "post-insertion" or surface functionalization.[13] This allows for the development of LNPs that can recognize and bind to specific cell surface receptors, enhancing cellular uptake and delivery of the mRNA cargo to the desired site of action.[13][14]
For example, LNPs functionalized with DSPE-PEG-Maleimide have been used to conjugate antibodies for targeted delivery to cancer cells or specific immune cells.[2][15] In one study, an antibody against the MAdCAM-1 receptor was conjugated to LNPs containing DSPE-PEG-Maleimide to target gut-homing leukocytes in a model of colitis.[16] Similarly, peptides like RGD (arginine-glycine-aspartic acid) can be conjugated to target integrin receptors, which are often overexpressed on tumor cells and angiogenic blood vessels.[17] This targeted approach has been shown to increase the association and interaction of LNPs with cancer cells compared to non-targeted formulations.[14]
3. Quantitative Data: Physicochemical Properties of Maleimide-Functionalized LNPs
The incorporation of DSPE-PEG-Maleimide and the subsequent conjugation of ligands can influence the physicochemical characteristics of the LNPs. Proper characterization is essential to ensure the quality, stability, and efficacy of the formulation. Below is a summary of typical properties for LNPs formulated with DSPE-PEG-Maleimide.
| Formulation Component | Molar Ratio (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA / DSPC / Cholesterol / PEG-DMG / DSPE-PEG-Maleimide | 50 / 10 / 38 / 1.5 / 0.5 | ~40 | - | ~ -10 | ~90% | [16] |
| C12-200 / DOPE / Cholesterol / DSPE-PEG / DSPE-PEG-Maleimide | 50 / 10 / 38.5 / 0.75 / 0.75 | 114.7 ± 1.1 | 0.11 ± 0.01 | -1.9 ± 0.4 | 97.4 ± 0.2 | [14] |
| Cationic Lipid Mix with DSPE-PEG-Maleimide (1 mol%) | - | ~120 - 140 | ~0.15 | - | >95% | [18] |
| DSPE-PEG / DSPE-PEG-Maleimide (for post-insertion) | 4:1 molar ratio | 93.85 (after insertion) | - | -30.20 ± 0.5 | - | [19] |
Table 1: Summary of quantitative data for mRNA-LNPs containing DSPE-PEG-Maleimide. Note: PDI = Polydispersity Index. Absolute values can vary based on the specific lipids used, molar ratios, and manufacturing process.
Experimental Protocols
Protocol 1: Formulation of Maleimide-Functionalized mRNA-LNPs via Microfluidics
This protocol describes the preparation of mRNA-loaded LNPs with a maleimide-functionalized surface using a microfluidic mixing device.[16][20]
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102) in ethanol (B145695)
-
Helper Lipid (e.g., DSPC, DOPE) in ethanol[21]
-
Cholesterol in ethanol
-
DSPE-PEG(2000)-Maleimide in ethanol
-
mRNA in an aqueous buffer (e.g., 10-50 mM Citrate (B86180) Buffer, pH 4.0)[18][22]
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: In an RNase-free tube, combine the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG-Maleimide in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[16][22] Vortex thoroughly to ensure a homogenous mixture.
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0). Ensure the final solution is clear and free of precipitates.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio (FRR) for the aqueous and organic phases, typically 3:1.[16]
-
Pump the two solutions simultaneously through the microfluidic chip. The rapid mixing of the solvent and anti-solvent streams induces the self-assembly of lipids around the mRNA, forming LNPs.
-
-
Maturation and Dilution: Collect the LNP solution exiting the device. The nascent LNPs can be incubated for a short period (e.g., 30-60 minutes at room temperature) to mature.
-
Buffer Exchange and Purification:
-
Transfer the LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 6 hours, with multiple buffer changes, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the ionizable lipid.
-
Alternatively, use a TFF system for more rapid and scalable purification.
-
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the maleimide-functionalized LNPs at 4°C for short-term use.
Figure 2: Workflow for formulating Maleimide-functionalized mRNA-LNPs.
Protocol 2: Conjugation of Thiolated Ligands to Maleimide-LNPs
This protocol details the covalent attachment of a thiol-containing targeting ligand (e.g., a reduced antibody fragment or a cysteine-terminated peptide) to the surface of the prepared maleimide-LNPs.[11][23]
Materials:
-
Maleimide-functionalized mRNA-LNPs (from Protocol 1)
-
Thiol-containing targeting ligand (e.g., Fab', scFv, peptide)
-
Reaction Buffer: PBS with 1-5 mM EDTA, pH 6.5-7.5
-
(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) for reducing antibody disulfide bonds
-
Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine
-
Purification system: Size Exclusion Chromatography (SEC) or TFF
Procedure:
-
Prepare Thiolated Ligand:
-
If using a peptide with a terminal cysteine, dissolve it in the reaction buffer.
-
If using an antibody or fragment, it may be necessary to reduce interchain disulfide bonds to expose free thiol groups. Incubate the antibody with a 5-10 fold molar excess of TCEP for 30-60 minutes at 37°C.[19] Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Mix the maleimide-LNPs with the thiolated ligand in the reaction buffer. A typical starting molar ratio is a 5-10 fold excess of ligand to surface maleimide groups to drive the reaction.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[23] The reaction is highly specific for thiols at a pH between 6.5 and 7.5.[10]
-
-
Quench Unreacted Maleimide Groups:
-
Add a quenching reagent (e.g., NAC) in a 20-50 fold molar excess over the initial amount of maleimide groups.[11]
-
Incubate for 30 minutes at room temperature. This step caps (B75204) any unreacted maleimides, preventing non-specific reactions.
-
-
Purify the Conjugated LNPs:
-
Remove the excess ligand and quenching reagent.
-
Size Exclusion Chromatography (SEC) is effective for separating the larger, conjugated LNPs from the smaller, unconjugated ligand molecules.
-
Alternatively, TFF can be used for purification.
-
-
Characterization and Storage: Characterize the final targeted LNPs (see Protocol 3). Store at 4°C.
Figure 3: Maleimide-thiol conjugation reaction pathway.
Protocol 3: Characterization of Targeted mRNA-LNPs
This protocol outlines key methods for characterizing the final product to ensure it meets quality specifications.[21][24]
1. Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). Measure the hydrodynamic diameter (Z-average) and PDI.
-
Expected Outcome: Monodisperse particles with a size typically between 70-150 nm and a PDI < 0.2.[25]
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure: Dilute the LNP suspension in an appropriate low-ionic-strength buffer or deionized water. Measure the surface charge.
-
Expected Outcome: A near-neutral or slightly negative zeta potential at physiological pH is typical for PEGylated LNPs.[16][25]
3. mRNA Encapsulation Efficiency (EE):
-
Technique: Fluorescence-based assay (e.g., Quant-iT RiboGreen assay).
-
Procedure:
-
Measure the total mRNA concentration by disrupting a sample of LNPs with a surfactant (e.g., 0.5% Triton X-100) and then adding the RiboGreen dye.
-
Measure the amount of unencapsulated (free) mRNA in an intact LNP sample.
-
Calculate EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Expected Outcome: High encapsulation efficiency, typically >90%.[14][16]
4. Confirmation of Ligand Conjugation:
-
Technique: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Procedure: Run samples of the purified conjugated LNPs, unconjugated LNPs, and the free ligand on a gel.
-
Expected Outcome: A high molecular weight band corresponding to the ligand-PEG-DSPE conjugate should be visible in the conjugated LNP lane, which is absent in the unconjugated LNP lane. The free ligand band should be absent or significantly reduced in the purified conjugated LNP sample.
References
- 1. labinsights.nl [labinsights.nl]
- 2. DSPE-PEG 2000 Maleimide Supplier | Tocris Bioscience [tocris.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 5. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSPE-PEG2000-Maleimide - Echelon Biosciences [echelon-inc.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 13. Towards Targeted Delivery Systems: Ligand Conjugation Strategies for mRNA Nanoparticle Tumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Conformation Sensitive Targeting of Lipid Nanoparticles for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biorxiv.org [biorxiv.org]
- 20. LNP Formulation For mRNA delivery [advancingrna.com]
- 21. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 24. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Application Notes: DSPE-PEG-Maleimide for Ligand Tethering to Lipid Nanoparticles
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of therapeutics, including mRNA, siRNA, and small molecule drugs.[1][2] A key strategy to enhance the efficacy and reduce off-target effects of these therapies is "active targeting," which involves decorating the LNP surface with ligands that bind to specific receptors on target cells.[3][4] This approach facilitates selective delivery and enhances cellular uptake.[5]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a terminal maleimide (B117702) group (DSPE-PEG-Maleimide) is a critical tool for this purpose.[6][7] The DSPE portion serves as a lipid anchor that integrates into the LNP's outer leaflet, while the hydrophilic PEG chain provides a "stealth" shield to prolong circulation. The terminal maleimide group acts as a reactive handle for covalently attaching targeting moieties.[8] These application notes provide a detailed overview and protocols for using DSPE-PEG-Maleimide to create targeted LNP systems.
Principle of Thiol-Maleimide Conjugation
The tethering of ligands via DSPE-PEG-Maleimide relies on the highly efficient and specific reaction between a maleimide group and a sulfhydryl (thiol) group. This reaction, a form of Michael addition, proceeds rapidly under mild, physiological conditions to form a stable covalent thioether bond.[9][10]
Key Reaction Characteristics:
-
Specificity: The reaction is highly chemoselective for thiol groups within a pH range of 6.5 to 7.5.[9] Above pH 7.5, the maleimide group can react competitively with primary amines (e.g., lysine (B10760008) residues), and below pH 6.5, the reaction rate slows considerably.[9]
-
Stability: While the resulting thioether bond is generally stable, the maleimide ring itself is susceptible to hydrolysis at pH values above 7.5, which converts it to a non-reactive maleamic acid.[6][11] Therefore, careful pH control is essential. Solutions should be prepared fresh, and storage should be at -20°C in a desiccated environment.[6]
-
Ligand Requirement: The targeting ligand, typically a peptide or antibody fragment, must possess a free sulfhydryl group, most commonly from a cysteine residue.[8][12] If the ligand lacks a native thiol, one can be chemically introduced using reagents like N-succinimidyl S-acetylthioacetate (SATA).[8]
Experimental Protocols
Two primary strategies exist for functionalizing LNPs: including the DSPE-PEG-Maleimide during the initial formulation or adding the fully formed ligand-lipid conjugate to pre-formed LNPs via post-insertion. The post-insertion method is often preferred as it is robust, preserves the physicochemical properties of the LNPs, and avoids exposing the reactive maleimide group to the potentially harsh conditions of LNP formation.[13][14][15]
Protocol 1: Conjugation of a Thiolated Ligand to DSPE-PEG-Maleimide
This protocol describes the initial step of covalently linking a thiol-containing peptide or other ligand to the DSPE-PEG-Maleimide lipid.
Materials:
-
DSPE-PEG-Maleimide (e.g., MW 2000)
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.4 (e.g., 1x PBS, 100 mM HEPES)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Allow DSPE-PEG-Maleimide and the lyophilized ligand to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of DSPE-PEG-Maleimide in anhydrous DMSO.[12]
-
Dissolve the thiol-containing ligand in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[12]
-
-
Molar Ratio Calculation:
-
Conjugation Reaction:
-
Slowly add the calculated volume of the DSPE-PEG-Maleimide stock solution to the ligand solution while gently stirring.
-
Flush the headspace of the reaction vial with an inert gas, seal tightly, and protect from light.
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C.[11][12]
-
-
Purification (Optional but Recommended):
-
Remove unreacted DSPE-PEG-Maleimide and other small molecules via dialysis (using an appropriate MWCO membrane) against the Reaction Buffer or using size-exclusion chromatography (SEC).
-
Protocol 2: LNP Functionalization via Post-Insertion
This protocol uses the DSPE-PEG-Ligand conjugate prepared in Protocol 1 to functionalize the surface of pre-formed LNPs.
Materials:
-
Pre-formed, purified LNPs in a suitable buffer (e.g., PBS).
-
Purified DSPE-PEG-Ligand conjugate solution.
-
Heated water bath or incubator.
Procedure:
-
Determine Post-Insertion Ratio:
-
The amount of DSPE-PEG-Ligand to add is expressed as a molar percentage of the total lipid in the LNP formulation. A typical starting range is 0.5 to 3 mol%.
-
-
Incubation:
-
Add the desired amount of the DSPE-PEG-Ligand conjugate solution to the pre-formed LNP suspension. The conjugate is believed to exist as micelles in the aqueous solution.[8]
-
Incubate the mixture at a temperature slightly above the phase transition temperature (Tm) of the lipids in the LNP, typically between 40°C and 60°C, for 1-2 hours with gentle, intermittent mixing.[14] This process facilitates the insertion of the DSPE anchor into the LNP's outer monolayer.[8]
-
-
Final Purification:
-
After incubation, cool the mixture to room temperature.
-
Remove any non-inserted DSPE-PEG-Ligand micelles via dialysis or SEC. This step is crucial to ensure that the final product consists only of ligand-functionalized LNPs.
-
Data Presentation: Characterization of Functionalized LNPs
Successful ligand conjugation must be confirmed while ensuring the physicochemical properties of the LNPs remain suitable for delivery. Key parameters include particle size, polydispersity index (PDI), and surface charge (zeta potential).
Table 1: Example Physicochemical Properties of Maleimide-Functionalized LNPs
This table summarizes typical changes in LNP properties upon incorporation of functionalized PEG-lipids. Data is representative of findings in the literature.[16]
| Formulation ID | Functionalized PEG-Lipid (1.5 mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation (%) |
| Base LNP | None (Standard DMG-PEG) | 90 ± 5 | 0.12 ± 0.02 | +10.5 ± 1.5 | ~94% |
| LNP-Mal | DSPE-PEG(2000)-Maleimide | 106 ± 8 | 0.15 ± 0.03 | +11.2 ± 2.0 | ~92% |
| LNP-Folate | DSPE-PEG(2000)-Folate | 262 ± 15 | 0.25 ± 0.05 | +8.1 ± 1.8 | ~89% |
Note: The significant size increase with Folate may be due to the specific ligand's properties and interactions. Maleimide functionalization alone often results in only a slight increase in size compared to the base LNP formulation.[16]
Table 2: Optimal Ligand Density for Cellular Targeting
The density of ligands on the LNP surface is a critical parameter for effective receptor engagement and subsequent cellular uptake.[17][18] There is often an optimal density window; too few ligands may not trigger uptake, while too many can cause steric hindrance or other undesirable effects.[19]
| Ligand Type | Target Receptor | Optimal Ligand Density (ligands per 100 nm²) | Reference |
| Folate | Folate Receptor | 0.5 - 2.0 | [17][18][19] |
| Transferrin | Transferrin Receptor | ~0.7 | [17][18][19] |
| HER2-Antibody | HER2/neu | ~0.2 | [17][18][19] |
Application: Targeted Cellular Uptake
The ultimate goal of ligand tethering is to mediate specific binding to cell surface receptors, triggering internalization of the LNP, often through receptor-mediated endocytosis. This process enhances the delivery of the therapeutic payload to the target cell population while minimizing exposure to non-target cells.[3][20] The choice of ligand dictates the cellular target; for example, transferrin can target cancer cells overexpressing the transferrin receptor, while specific peptides can target receptors in the brain or other tissues.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixbiotech.com [helixbiotech.com]
- 5. Enhanced target cell specificity and uptake of lipid nanoparticles using RNA aptamers and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocs.net [nanocs.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bachem.com [bachem.com]
- 11. encapsula.com [encapsula.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. A Robust Post-Insertion Method for the Preparation of Targeted Lipid Nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 22. abstracts.biomaterials.org [abstracts.biomaterials.org]
Troubleshooting & Optimization
preventing hydrolysis of DSPE-PEG-Maleimide during conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-Maleimide. Our aim is to help you prevent hydrolysis and achieve successful conjugation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide and what is it used for?
DSPE-PEG-Maleimide is a lipid-polyethylene glycol (PEG) conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion is a phospholipid that can be incorporated into lipid-based nanoparticles like liposomes, while the maleimide (B117702) group at the end of the PEG chain is a reactive handle for conjugation.[1][2] It is commonly used to attach thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of nanoparticles for applications in targeted drug delivery and diagnostics.[1]
Q2: What is the primary challenge when working with DSPE-PEG-Maleimide?
The primary challenge is the hydrolysis of the maleimide ring in aqueous solutions. This hydrolysis reaction opens the ring to form an unreactive maleamic acid, which can no longer react with thiol groups, thus preventing the desired conjugation.[3][4] This reaction is highly dependent on pH and temperature.
Q3: At what pH is the maleimide group most stable?
The maleimide group is most stable at a slightly acidic to neutral pH, ideally between 6.5 and 7.5.[5] Under these conditions, the maleimide-thiol conjugation reaction is also highly efficient and selective. At pH values above 7.5, the rate of hydrolysis increases significantly.[3][6]
Q4: How does temperature affect the stability of DSPE-PEG-Maleimide?
Higher temperatures accelerate the rate of maleimide hydrolysis.[4][6][7][8] Therefore, it is recommended to perform conjugation reactions at room temperature or 4°C to minimize hydrolysis.[9] Storage of DSPE-PEG-Maleimide should be at -20°C in a desiccated environment.[2]
Q5: Is the bond formed between a maleimide and a thiol group stable?
The thioether bond formed from the reaction of a maleimide and a thiol is generally considered stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to the release of the conjugated molecule. Strategies to form more stable linkages, such as those involving thiazine (B8601807) formation, are being explored.
Q6: How can I confirm that my conjugation reaction was successful?
Several analytical techniques can be used to confirm successful conjugation:
-
SDS-PAGE: For protein and large peptide conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.[10]
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This technique can be used to determine the exact molecular weight of the conjugate, confirming the addition of the DSPE-PEG-Maleimide.[11][12]
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the unreacted starting materials.
-
Ellman's Assay: This colorimetric assay can be used to quantify the number of free thiol groups remaining after the conjugation reaction. A decrease in the number of free thiols indicates a successful reaction.[3][11][13][14]
-
NMR Spectroscopy: 1H NMR can be used to detect the disappearance of the characteristic maleimide proton peaks (around 6.7 ppm) upon successful conjugation.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of DSPE-PEG-Maleimide | - Prepare fresh solutions of DSPE-PEG-Maleimide immediately before use.- Maintain the reaction pH between 6.5 and 7.5.[5]- Perform the reaction at room temperature or 4°C.[9] |
| Oxidation of Thiol Groups | - Degas all buffers to remove oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- If necessary, reduce disulfide bonds in your protein/peptide using a reducing agent like TCEP just before conjugation. | |
| Incorrect Buffer Composition | - Use non-nucleophilic buffers such as phosphate (B84403), HEPES, or MES.- Avoid buffers containing primary amines (e.g., Tris) or thiols. | |
| Insufficient Molar Excess of DSPE-PEG-Maleimide | - Use a molar excess of DSPE-PEG-Maleimide to the thiol-containing molecule. A 10-20 fold molar excess is a common starting point.[9] | |
| Aggregation of Conjugate | Hydrophobic Interactions | - Use DSPE-PEG-Maleimide with a longer PEG chain to increase hydrophilicity.- Optimize the degree of conjugation to avoid over-modification. |
| Suboptimal Buffer Conditions | - Ensure the buffer pH is optimal for the stability of your protein/peptide.- Consider adding excipients like arginine or polysorbates to prevent aggregation.[15] | |
| Presence of Organic Solvents | - If DSPE-PEG-Maleimide is dissolved in an organic solvent like DMSO, keep the final concentration in the reaction mixture low (typically <10%). | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Product | - Use a purification method that provides adequate resolution, such as size-exclusion chromatography (SEC) or affinity chromatography if applicable. |
| Unreacted DSPE-PEG-Maleimide | - Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[5]- Use dialysis with an appropriate molecular weight cutoff (MWCO) membrane or tangential flow filtration to remove unreacted DSPE-PEG-Maleimide. |
Quantitative Data
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Half-life (hours) |
| 5.5 | 20 | Very slow | > 100 |
| 5.5 | 37 | Very slow | > 100 |
| 7.4 | 20 | 1.24 x 10⁻⁵ | 15.5 |
| 7.4 | 37 | 6.55 x 10⁻⁵ | 2.9 |
| 9.5 | 24 | - | < 5 (activity decreased to 18% after 5 hours)[3] |
Data for rate constants and half-lives at pH 5.5 and 7.4 are for an 8-arm PEG-maleimide and are intended to be illustrative of the trend.[8]
Experimental Protocols
Protocol 1: General Conjugation of a Thiol-Containing Peptide to DSPE-PEG-Maleimide
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing peptide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Quenching Solution: L-cysteine in conjugation buffer (100 mM stock)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has internal disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
DSPE-PEG-Maleimide Preparation: Immediately before use, dissolve the DSPE-PEG-Maleimide in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DSPE-PEG-Maleimide stock solution to the peptide solution. Mix gently and incubate at room temperature for 2 hours or overnight at 4°C. The reaction can be performed under an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation.
-
Quenching the Reaction: Add the L-cysteine quenching solution to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted peptide, DSPE-PEG-Maleimide, and quenching reagent.
Protocol 2: Quantification of Maleimide Groups using Ellman's Assay (Indirect Method)
Materials:
-
DSPE-PEG-Maleimide sample
-
L-cysteine solution of known concentration (in conjugation buffer)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with Cysteine: Incubate a known amount of your DSPE-PEG-Maleimide sample with a known excess of L-cysteine solution for 30 minutes at room temperature to allow the maleimide-thiol reaction to go to completion.
-
Reaction with Ellman's Reagent: Add Ellman's reagent to the solution from step 1. The reagent will react with the unreacted L-cysteine, producing a yellow-colored product (TNB²⁻).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Determine the concentration of unreacted L-cysteine using a standard curve. The amount of maleimide in your original sample can then be calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
Visualizations
Caption: Competing reaction pathways for DSPE-PEG-Maleimide.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. labinsights.nl [labinsights.nl]
- 2. nanocs.net [nanocs.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encapsula.com [encapsula.com]
- 6. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
how to improve the efficiency of DSPE-PEG-Maleimide conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the efficiency of DSPE-PEG-Maleimide conjugation reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction in DSPE-PEG-Maleimide conjugation?
A1: The conjugation chemistry is based on the Michael addition reaction, where the maleimide (B117702) group on the DSPE-PEG selectively reacts with a free sulfhydryl (thiol) group from a molecule like a cysteine residue in a peptide or protein.[1] This reaction forms a stable, covalent thioether bond.[1][2]
Q2: What is the optimal pH for the maleimide-thiol reaction, and why is it so critical?
A2: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This range is a critical balance; below pH 6.5, the reaction rate is very slow because the thiol group is predominantly protonated, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive form and can also lose specificity by reacting with primary amines (e.g., lysine (B10760008) residues).[1][2][3][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4]
Q3: My DSPE-PEG-Maleimide reagent has poor water solubility. How should I dissolve it?
A3: It is common for DSPE-PEG-Maleimide to have low solubility in aqueous buffers.[5] The recommended method is to first dissolve the lipid in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[3][5][6] This stock solution can then be added to the aqueous solution containing your thiol-modified molecule.[5] It is advisable to keep the final concentration of the organic solvent below 10-15% (v/v) to prevent protein denaturation or precipitation.[5][7]
Q4: What are common side reactions, and how can they be minimized?
A4: The primary side reaction is the hydrolysis of the maleimide ring to form a non-reactive maleamic acid, which is significantly accelerated at pH values above 7.5.[1][2][3][4] To minimize this, always conduct the reaction within the pH 6.5-7.5 range and prepare aqueous solutions of the maleimide reagent immediately before use.[3][4] Another potential side reaction is the reaction of maleimides with primary amines at pH > 7.5, which reduces conjugation specificity.[2][4]
Q5: Do I need to reduce my protein or peptide before the conjugation reaction?
A5: Yes, if the cysteine residues in your protein or peptide are forming disulfide bonds, they must be reduced to expose the free sulfhydryl (-SH) groups necessary for the reaction.[5][8][9] Disulfides do not react with maleimides.[8][9] Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent because it is highly effective and does not contain thiols, meaning it does not need to be removed before adding the maleimide reagent.[2][6] If you use a thiol-containing reducing agent like dithiothreitol (B142953) (DTT), it is critical to remove it completely (e.g., via a desalting column) before initiating the conjugation, as it will compete with your target molecule for the maleimide.[2][3]
Key Reaction Parameters and Efficiency
Optimizing reaction parameters is crucial for achieving high conjugation efficiency. The following tables summarize key conditions and their impact.
Table 1: Effect of pH on Maleimide Reaction Specificity and Stability
| pH Range | Thiol Reactivity | Amine Reactivity (Side Reaction) | Maleimide Hydrolysis Rate | Recommendation |
| < 6.5 | Very Slow | Negligible | Very Slow | Not recommended due to slow reaction rate. |
| 6.5 - 7.5 | Optimal | Minimal / Negligible | Low | Highly Recommended for Specificity. [2][3][4] |
| > 7.5 | Fast | Increases Significantly | Increases Significantly | Not recommended due to loss of specificity and reagent instability.[2][3] |
Table 2: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Molar Ratio | 10:1 to 20:1 (Maleimide : Thiol) | A molar excess of the maleimide reagent helps drive the reaction to completion.[1][6][8] This should be optimized for each specific system. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction is efficient at both refrigerated and ambient temperatures.[1] Overnight incubation at 4°C is often used for sensitive proteins.[1][6] |
| Reaction Time | 2 hours to Overnight | Reaction times can vary. For some systems, 30 minutes to 2 hours is sufficient, while others benefit from overnight incubation.[6][8][10] |
| Buffer Type | Phosphate (PBS), HEPES | Use non-nucleophilic buffers that are free of thiols and primary amines (e.g., avoid Tris buffers).[4][9][11] |
Visual Guides: Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical principles of the conjugation reaction.
Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation.
Caption: Chemical pathways for maleimide-thiol reaction and hydrolysis.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH | Verify that the reaction buffer pH is strictly within the 6.5-7.5 range.[3][6] Use a calibrated pH meter. |
| Hydrolyzed Maleimide Reagent | The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[3][4] Always prepare fresh stock solutions of DSPE-PEG-Maleimide in anhydrous DMSO or DMF immediately before use and add it to the reaction at the last minute.[3][6] |
| Oxidized Thiol Groups | Sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive toward maleimides.[9] Degas all buffers to remove dissolved oxygen.[5][8][9] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8][9] |
| Incomplete Reduction | If your protein/peptide has disulfide bonds, ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP.[5][6] |
| Competing Thiols in Buffer | Thiol-containing reducing agents (DTT, β-mercaptoethanol) or buffer components will compete with the target molecule.[2] If DTT was used for reduction, it must be completely removed before adding the maleimide reagent.[2][3] TCEP is recommended as it does not require removal.[2][6] |
| Insufficient Molar Excess | The molar ratio of maleimide-to-thiol may be too low. Increase the molar excess of the DSPE-PEG-Maleimide reagent. A 10:1 to 20:1 ratio is a good starting point.[1][8] |
Problem 2: Precipitate Forms During the Reaction
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | The DSPE-PEG-Maleimide may be precipitating upon addition to the aqueous buffer. Ensure it is fully dissolved in a minimal amount of anhydrous DMSO/DMF first. Add the stock solution to the reaction mixture slowly while gently vortexing.[5] |
| High Organic Solvent Concentration | The final concentration of the organic co-solvent (DMSO/DMF) may be too high, causing the protein/peptide to precipitate. Keep the final organic solvent concentration below 10-15% (v/v).[7] |
| Protein Instability | The protein itself may be unstable under the reaction conditions (pH, buffer components). Ensure the chosen buffer is appropriate for maintaining the solubility and stability of your specific protein. |
Problem 3: Lack of Specificity / Presence of Side Products
| Potential Cause | Recommended Solution |
| Reaction with Amines | If the reaction pH is too high (>7.5), the maleimide can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[2][4] Lower the pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[3] |
| Conjugate Instability | The formed thioether bond can, under certain conditions (e.g., in the presence of other thiols in vivo), undergo a retro-Michael reaction, leading to dissociation.[1] Some protocols recommend hydrolyzing the succinimide (B58015) ring post-conjugation to form a more stable product, though this is an advanced and less common step.[1] |
Detailed Experimental Protocol
This protocol provides a general framework for conjugating a thiol-containing protein or peptide to DSPE-PEG-Maleimide. Optimization may be required for specific applications.
Materials:
-
Thiol-containing protein/peptide
-
DSPE-PEG-Maleimide
-
Reaction Buffer: Thiol-free buffer, e.g., 100 mM Phosphate Buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2.[6][11] Degas before use.
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.[6][11]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6][8]
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.[6]
-
Purification: Size exclusion chromatography (e.g., PD-10 desalting column) or dialysis equipment.[11]
Procedure:
-
Protein/Peptide Preparation (Reduction Step, if necessary): a. Dissolve the protein/peptide in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[5][6] b. If the protein contains disulfide bonds, add a 10- to 50-fold molar excess of TCEP.[6][11] c. Incubate for 30-60 minutes at room temperature.[6] TCEP does not need to be removed prior to conjugation.[2][6]
-
DSPE-PEG-Maleimide Preparation: a. Immediately before use, weigh the required amount of DSPE-PEG-Maleimide. b. Dissolve it in a minimal volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[5][6] Vortex to ensure it is fully dissolved.[6]
-
Conjugation Reaction: a. Add the desired molar excess (a 10-20 fold excess is a common starting point) of the DSPE-PEG-Maleimide stock solution to the reduced protein/peptide solution.[6][8] Add dropwise while gently stirring. b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and protect from light.[8][9] c. Incubate for 2 hours at room temperature or overnight at 4°C.[6][7][8]
-
Quenching (Optional): a. To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 1-5 mM.[6] b. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: a. Remove unreacted DSPE-PEG-Maleimide, quenching reagent, and other small molecules using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[6][11]
-
Analysis and Storage: a. Characterize the final conjugate to determine the efficiency and degree of labeling using appropriate methods such as HPLC, Mass Spectrometry, or SDS-PAGE.[6] b. Store the purified conjugate according to the stability requirements of your protein/peptide, typically at 4°C or frozen at -20°C to -80°C.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
troubleshooting aggregation issues in DSPE-PEG-Maleimide liposome formulations
This technical support center provides troubleshooting guidance for common aggregation issues encountered during the formulation and handling of DSPE-PEG-Maleimide liposomes. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DSPE-PEG-Maleimide liposomes are aggregating immediately after preparation. What are the likely causes?
A1: Immediate aggregation of DSPE-PEG-Maleimide liposomes can stem from several factors related to the formulation and process parameters. The primary causes often involve insufficient PEGylation, improper pH, or high ionic strength of the buffer.
Troubleshooting Steps:
-
Verify DSPE-PEG-Maleimide Concentration: Ensure an adequate molar percentage of the DSPE-PEG-Maleimide lipid is incorporated into the liposome (B1194612) bilayer. A concentration of at least 2 mol% DSPE-PEG is generally effective at preventing the aggregation of liposomes.[1] However, excessively high concentrations can lead to the formation of micelles instead of liposomes.[2][3]
-
Optimize pH of the Formulation Buffer: The pH of the buffer is critical for the stability of the maleimide (B117702) group and the overall liposome formulation. For the subsequent thiol-maleimide conjugation, a pH range of 6.5-7.5 is optimal.[4] Deviations from this range can lead to hydrolysis of the maleimide group, which results in a negatively charged maleic acid, altering the surface charge and potentially leading to aggregation.[5]
-
Control Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[6] If possible, prepare the liposomes in a buffer with lower ionic strength and introduce higher salt concentrations gradually if required for subsequent steps.
-
Check for Raw Material Variability: Different batches or suppliers of DSPE-PEG-Maleimide can have variations in purity and PEG chain length distribution, which can impact the self-assembly and stability of the liposomes.[1]
Q2: I'm observing aggregation after conjugating a thiol-containing molecule to my DSPE-PEG-Maleimide liposomes. Why is this happening?
A2: Aggregation post-conjugation is a common issue and can be caused by several factors, including insufficient PEGylation to shield the newly introduced molecule, cross-linking between liposomes, or instability of the conjugated liposome.
Troubleshooting Steps:
-
Optimize PEG Chain Length and Density: The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier to prevent aggregation.[7][8] If the conjugated molecule is large, a longer PEG chain (e.g., PEG5000) or a higher density of PEG lipids may be necessary to provide sufficient shielding.[7][9] A balance must be struck, as too much PEG can hinder the conjugation efficiency.[7][9]
-
Control the Molar Ratio of Reactants: An excess of the thiol-containing molecule or the presence of multiple thiol groups on the molecule can lead to cross-linking between liposomes, causing aggregation. Optimize the molar ratio of the thiol-containing molecule to the maleimide groups on the liposome surface.
-
Ensure Complete Quenching of Unreacted Maleimides: After the conjugation reaction, any remaining unreacted maleimide groups should be quenched with a small, thiol-containing molecule like cysteine or β-mercaptoethanol. This prevents unwanted side reactions and potential cross-linking over time.
-
Purification Post-Conjugation: It is crucial to remove any unreacted molecules and byproducts after the conjugation reaction. Techniques like size-exclusion chromatography or dialysis can be used to purify the conjugated liposomes.[4]
Q3: My liposomes are stable initially but aggregate upon storage. How can I improve their long-term stability?
A3: Long-term stability issues often relate to the chemical degradation of the maleimide group or gradual changes in the liposome structure.
Troubleshooting Steps:
-
Storage Temperature: Store liposome suspensions at 4°C.[4][6] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and cause aggregation.[4][6]
-
pH of Storage Buffer: Maintain the pH of the storage buffer between 6.5 and 7.0 to minimize the hydrolysis of any unreacted maleimide groups.[5] Hydrolysis of the maleimide ring is pH-dependent and increases at higher pH values.[5]
-
Protect from Light and Oxygen: Some lipids and conjugated molecules can be sensitive to light and oxidation. Store samples in amber vials and in an inert atmosphere (e.g., argon or nitrogen) to enhance stability.
-
Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) can be an effective strategy to prevent aggregation and maintain liposome integrity.[6]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| pH for Thiol-Maleimide Reaction | 6.5 - 7.5 | Optimal for selective reaction with thiols and minimizes maleimide hydrolysis.[4] |
| DSPE-PEG-Maleimide Concentration | ≥ 2 mol% | Provides sufficient steric hindrance to prevent aggregation.[1] |
| Storage Temperature | 4°C | Prevents fusion and degradation of liposomes. Avoid freezing.[4][6] |
Experimental Protocols
General Protocol for Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the lipids, including DSPE-PEG-Maleimide, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[1]
-
Hydration: Hydrate the lipid film with an aqueous buffer (at the desired pH and ionic strength) by gentle agitation above the phase transition temperature of the primary lipid.[1]
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a specific pore size.[1]
General Protocol for Thiol-Maleimide Conjugation
-
Prepare Thiolated Molecule: If the molecule to be conjugated does not have a free thiol group, it needs to be thiolated using appropriate reagents.
-
Liposome Preparation: Prepare DSPE-PEG-Maleimide containing liposomes as described above in a suitable buffer (pH 6.5-7.5).
-
Conjugation Reaction: Add the thiolated molecule to the liposome suspension at the desired molar ratio. Allow the reaction to proceed at room temperature for several hours or overnight at 4°C, protected from light.
-
Quenching: Add a small molecule thiol (e.g., cysteine) in slight excess to quench any unreacted maleimide groups.
-
Purification: Remove unreacted molecules and quenching agent by size-exclusion chromatography or dialysis.
Visualizations
Signaling Pathways & Workflows
Caption: Hydrolysis of the maleimide group at elevated pH.
Caption: Thiol-maleimide conjugation reaction workflow.
Caption: Troubleshooting workflow for liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encapsula.com [encapsula.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. liposomes.ca [liposomes.ca]
Optimizing DSPE-PEG-Maleimide to Ligand Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of DSPE-PEG-Maleimide to a ligand. This guide addresses common issues encountered during experimental procedures to ensure efficient and successful conjugation.
Troubleshooting Guide
This section addresses specific problems that may arise during the conjugation of ligands to DSPE-PEG-Maleimide, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Hydrolysis of Maleimide (B117702) Group: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at higher pH, rendering it inactive.[1][2][3] | - Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use.[1] - For storage, dissolve the lipid in a dry, biocompatible organic solvent like DMSO or DMF.[1][4] - Maintain the reaction pH between 6.5 and 7.5.[1][4][5] |
| Oxidized or Inaccessible Ligand Thiol Groups: Cysteine residues in peptides or proteins may form disulfide bonds, which do not react with maleimides.[1][4] | - Pre-reduce the ligand with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][4] - Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1] - Degas buffers to remove dissolved oxygen which can promote oxidation.[4] | |
| Suboptimal Molar Ratio: An insufficient amount of DSPE-PEG-Maleimide will lead to incomplete conjugation of the ligand. | - Increase the molar excess of DSPE-PEG-Maleimide to the ligand. A common starting point is a 10-20 fold molar excess.[1][4][5] - Optimize the ratio through small-scale experiments.[6] | |
| Heterogeneous Product Mixture | Side Reactions with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.[1][2] | - Strictly maintain the reaction pH between 6.5 and 7.5.[1][5] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][4] |
| Thiazine (B8601807) Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement to a stable six-membered thiazine ring, altering the conjugate structure.[1][7] | - If this stable linkage is desired, after the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to facilitate the rearrangement.[1] Monitor the conversion using HPLC-MS. | |
| Poor In-Vivo Stability of Conjugate | Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible in a thiol-rich environment like in vivo, leading to payload loss.[1][2] | - After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a more stable product. Adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry.[1][8] |
| Precipitation During Reaction | Poor Solubility of Reagents: DSPE-PEG-Maleimide or the ligand may have limited solubility in the reaction buffer. | - Dissolve DSPE-PEG-Maleimide in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous solution of the ligand.[1][4] - Keep the final concentration of the organic co-solvent low (typically below 10% v/v) to avoid denaturation of the biomolecule.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DSPE-PEG-Maleimide to my ligand?
A1: The optimal molar ratio is dependent on the specific ligand and reaction conditions. However, a common starting point is a molar excess of the DSPE-PEG-Maleimide. For peptides and proteins, a 10 to 20-fold molar excess of the maleimide reagent is often recommended to drive the reaction to completion.[4][5] For smaller ligands, ratios can be lower. It is crucial to perform small-scale optimization experiments with varying molar ratios (e.g., 1:1, 2:1, 5:1, 10:1, 20:1) to determine the best ratio for your specific application.[6][9]
| Ligand Type | Example Molar Ratio (Maleimide:Ligand) | Conjugation Efficiency | Reference |
| cRGDfK Peptide | 2:1 | 84 ± 4% | [9] |
| 11A4 Nanobody | 5:1 | 58 ± 12% | [9] |
| Thiol-p53 Peptide | 3:1 | Not specified | [10] |
| P435 Peptide | 1.2:1 (Peptide:Lipid) | ~100% | [11] |
| Anti-EGFR Fab' | 26:1 | ~95% | [12] |
Q2: What is the ideal pH for the conjugation reaction?
A2: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][5] Within this range, the reaction is highly selective for thiol groups.[2] Below pH 6.5, the reaction rate decreases, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with amines.[1][2][4]
Q3: How can I prevent the hydrolysis of the maleimide group?
A3: Maleimide groups are susceptible to hydrolysis in aqueous solutions. To minimize this, always prepare aqueous solutions of DSPE-PEG-Maleimide immediately before the conjugation reaction.[1] For storage, it is best to keep the DSPE-PEG-Maleimide as a solid at -20°C or dissolved in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF.[4][13]
Q4: My protein's cysteine residues are not reacting. What should I do?
A4: The cysteine residues in your protein may be inaccessible or exist as oxidized disulfide bonds, which are unreactive towards maleimides.[1] To address this, you should pre-reduce your protein using a reducing agent. TCEP is often recommended as it does not contain a thiol group and typically does not need to be removed before conjugation.[1]
Q5: How can I confirm that the conjugation was successful?
A5: Several analytical techniques can be used to confirm successful conjugation:
-
Mass Spectrometry (MS): To verify the mass of the conjugate, which should be the sum of the masses of the DSPE-PEG-Maleimide and the ligand.[6][14]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugate from the unreacted starting materials.[11][15] Size-exclusion chromatography (SEC) can also be used to detect the increase in molecular weight.[15]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in the molecular weight can be visualized as a band shift on the gel.[5][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify characteristic peaks of the newly formed thioether bond.[6][17]
Experimental Protocols
Protocol 1: General Ligand Conjugation to DSPE-PEG-Maleimide
Objective: To conjugate a thiol-containing ligand (e.g., peptide, protein) to DSPE-PEG-Maleimide.
Materials:
-
DSPE-PEG-Maleimide
-
Thiol-containing ligand
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
(Optional) TCEP hydrochloride
-
(Optional) Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Ligand Preparation (if necessary):
-
If the ligand contains disulfide bonds, dissolve it in degassed conjugation buffer.
-
Add a 10-100 fold molar excess of TCEP.
-
Incubate for 20-30 minutes at room temperature.[1]
-
-
DSPE-PEG-Maleimide Preparation:
-
Immediately before use, dissolve the DSPE-PEG-Maleimide in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the DSPE-PEG-Maleimide stock solution to the ligand solution while gently mixing.[4][5] Ensure the final concentration of the organic solvent is below 10% (v/v).[4]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5][6] Protect from light if any components are light-sensitive.
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small molar excess of a quenching reagent (e.g., L-cysteine) and incubate for an additional 15-30 minutes.[5]
-
-
Purification:
-
Purify the conjugate from unreacted DSPE-PEG-Maleimide, ligand, and quenching reagent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[5]
-
-
Characterization:
-
Analyze the purified conjugate using appropriate analytical techniques (MS, HPLC, SDS-PAGE) to confirm successful conjugation and assess purity.[15]
-
Visualizations
Caption: General workflow for conjugating a thiol-containing ligand to DSPE-PEG-Maleimide.
Caption: A troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. encapsula.com [encapsula.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-Maleimide Conjugate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-PEG-Maleimide conjugates. It addresses common challenges encountered during the purification process to help ensure the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary challenges in purifying DSPE-PEG-Maleimide conjugates?
A1: The main challenges in purifying DSPE-PEG-Maleimide and its conjugates stem from the chemical instability of the maleimide (B117702) group and the amphiphilic nature of the molecule. Key issues include:
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid derivative. This reaction is accelerated by alkaline pH and elevated temperatures.[1][2][3][4] Hydrolysis prevents the conjugation of thiol-containing molecules, reducing the efficiency of your reaction.
-
Reversibility of Thiol-Maleimide Linkage: The thiosuccinimide linkage formed between the maleimide and a thiol group can undergo a retro-Michael reaction, leading to deconjugation. This is a concern for the long-term stability of the conjugate.
-
Micelle Formation: As an amphiphilic molecule, DSPE-PEG-Maleimide can self-assemble into micelles in aqueous solutions. This can complicate purification by chromatography, as the size of the micelles may interfere with the separation of the conjugate from unreacted components.
-
Removal of Unreacted Starting Materials: Separating the DSPE-PEG-Maleimide conjugate from unreacted thiol-containing molecules (e.g., peptides, antibodies) and excess DSPE-PEG-Maleimide can be challenging due to potential similarities in size and chemical properties.
Q2: How can I prevent the hydrolysis of the maleimide group during my experiment?
A2: To minimize maleimide hydrolysis, it is crucial to control the reaction and purification conditions:
-
pH Control: Maintain a neutral to slightly acidic pH (pH 6.5-7.5) throughout the conjugation and purification steps.[1] The rate of hydrolysis significantly increases at alkaline pH.[2]
-
Temperature Control: Perform all reactions and purification steps at low temperatures (4°C to room temperature). Avoid heating solutions containing DSPE-PEG-Maleimide.[2][3]
-
Fresh Solutions: Prepare fresh solutions of DSPE-PEG-Maleimide immediately before use.[3] Avoid repeated freeze-thaw cycles.
-
Prompt Purification: Purify the conjugate as soon as the reaction is complete to minimize exposure to conditions that may promote hydrolysis.
Q3: My conjugation efficiency is low. What are the possible causes and solutions?
A3: Low conjugation efficiency can be due to several factors:
-
Maleimide Inactivity: The maleimide group may have hydrolyzed before or during the reaction. Use fresh DSPE-PEG-Maleimide and control the pH and temperature as described above. You can quantify the active maleimide content using an Ellman's assay.
-
Thiol Oxidation: The sulfhydryl (-SH) groups on your molecule of interest may have oxidized to form disulfide bonds (-S-S-), rendering them unavailable for reaction. Ensure your thiol-containing molecule is in its reduced form. If necessary, use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.
-
Incorrect Stoichiometry: The molar ratio of DSPE-PEG-Maleimide to the thiol-containing molecule is critical. An excess of the maleimide-lipid is often used to drive the reaction to completion. Optimize the molar ratio for your specific reactants.
-
Suboptimal Reaction Conditions: Ensure the reaction buffer is compatible with both reactants and that the reaction time is sufficient.
Q4: How can I quantify the amount of active maleimide in my DSPE-PEG-Maleimide sample?
A4: The Ellman's assay is a common and reliable method to indirectly quantify the concentration of active maleimide groups. The assay involves reacting the maleimide-containing sample with a known excess of a thiol-containing compound (like L-cysteine). The unreacted thiols are then quantified by reacting them with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
Comparison of Purification Methods
The choice of purification method depends on the scale of your experiment, the nature of your conjugate, and the required final purity. Below is a summary of common techniques.
| Purification Method | Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Dialysis | Separation based on molecular weight cutoff (MWCO) of a semi-permeable membrane. | High (>90%) | Moderate | Simple, gentle, and suitable for large volumes. | Slow, may not effectively remove impurities of similar size to the conjugate, potential for sample dilution. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous resin. | Moderate to High (70-95%) | High | Excellent for separating molecules of different sizes, can be used for buffer exchange. | Can be time-consuming, potential for sample dilution, requires specialized equipment. |
| Tangential Flow Filtration (TFF) | Separation based on size using a semi-permeable membrane with a tangential flow of the feed solution. | Very High (>95%) | High | Fast, scalable, can be used for both concentration and buffer exchange, minimizes filter fouling.[5][6] | Requires specialized equipment, may not be suitable for very small sample volumes. |
Note: The values for yield and purity are illustrative and can vary depending on the specific experimental conditions and the properties of the conjugate.
Experimental Protocols
Protocol 1: Purification of DSPE-PEG-Maleimide Conjugates by Dialysis
This protocol is suitable for removing small molecule impurities (e.g., unreacted linkers, salts) from larger DSPE-PEG-Maleimide conjugates.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of the conjugate to ensure its retention, while allowing for the efficient removal of smaller impurities. For DSPE-PEG(2000)-Maleimide (MW ~2.9 kDa) conjugated to a small peptide, a 1-2 kDa MWCO may be appropriate. For larger protein conjugates, a higher MWCO can be used.
-
Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Stir plate and stir bar.
-
Large beaker.
Procedure:
-
Prepare the Dialysis Membrane: Pre-soak the dialysis tubing/cassette in the dialysis buffer as per the manufacturer's instructions.
-
Load the Sample: Carefully load the crude conjugate solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of small molecule impurities.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified conjugate solution.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for separating the DSPE-PEG-Maleimide conjugate from unreacted starting materials of different sizes.
Materials:
-
SEC column packed with an appropriate resin (e.g., Sephadex G-25, G-50, or Superdex series). The choice of resin depends on the molecular weight of the conjugate and the impurities to be removed.[7][8]
-
Chromatography system (e.g., FPLC or HPLC).
-
Elution buffer (e.g., PBS, pH 7.4).
-
Sample filtration device (0.22 µm filter).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer at the desired flow rate.
-
Sample Preparation: Centrifuge the crude conjugate solution to remove any precipitates. Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The sample volume should typically be between 1-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the elution buffer at a constant flow rate. Collect fractions as the sample elutes from the column. Larger molecules will elute first.
-
Analysis of Fractions: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry) to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, concentrate the pooled fractions using a suitable method like centrifugal filtration or TFF.
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF is a highly efficient method for concentrating and purifying DSPE-PEG-Maleimide conjugates, especially for larger volumes.[5][6]
Materials:
-
TFF system with a pump and a TFF cassette/hollow fiber filter.
-
Membrane with an appropriate MWCO. The MWCO should be significantly smaller than the conjugate to ensure its retention in the retentate.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Reservoir for the sample and the diafiltration buffer.
Procedure:
-
System Setup and Flushing: Set up the TFF system according to the manufacturer's instructions. Flush the system with purified water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.
-
Sample Concentration (Optional): If the sample volume is large, first concentrate the crude conjugate solution by recirculating the retentate back to the feed reservoir while allowing the permeate to be removed.
-
Diafiltration (Buffer Exchange): Once the desired volume is reached, begin the diafiltration process to remove impurities. Add the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate while impurities are washed out into the permeate. Typically, 5-10 diavolumes of buffer exchange are sufficient for thorough purification.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the retentate line and the reservoir.
Visualizing Workflows and Reactions
Experimental Workflow for DSPE-PEG-Maleimide Conjugation and Purification
Caption: General workflow for the conjugation and purification of DSPE-PEG-Maleimide.
Chemical Reactions: Conjugation and Hydrolysis
Caption: Desired conjugation reaction versus the competing hydrolysis side reaction.
References
- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanocs.net [nanocs.net]
- 4. researchgate.net [researchgate.net]
- 5. repligen.com [repligen.com]
- 6. pall.com [pall.com]
- 7. goldbio.com [goldbio.com]
- 8. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
how to store and handle DSPE-PEG-Maleimide to maintain reactivity
This guide provides detailed information, troubleshooting advice, and standardized protocols for the proper storage and handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) to ensure the preservation of its maleimide (B117702) group's reactivity for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for DSPE-PEG-Maleimide?
DSPE-PEG-Maleimide should be stored at -20°C in a desiccated, dark environment.[1][2][3] Some suppliers recommend storing it under an inert nitrogen atmosphere.[2] For long-term stability, especially when in solvent, storage at -80°C is recommended.[2]
Q2: How should I handle the product upon receipt?
Upon receipt, it is crucial to store the product at the recommended -20°C immediately.[1][3] Avoid exposure to moisture and light. If the product is not packaged under an inert atmosphere, consider transferring it to a container that can be purged with nitrogen or argon before sealing and storing.
Q3: What is the stability of DSPE-PEG-Maleimide?
In its solid, dry form, DSPE-PEG-Maleimide is generally stable for at least 6 months when stored at -20°C.[1] However, once dissolved in a solvent, its stability decreases significantly. In solvent, it is recommended to be stored at -80°C for up to 6 months or at -20°C for only 1 month, preferably under a nitrogen atmosphere.[2] Solutions should always be prepared fresh before use to avoid degradation.[1][4]
Q4: Why is the maleimide group susceptible to degradation?
The primary cause of degradation is the hydrolysis of the maleimide ring.[5][6][7] This reaction involves the opening of the ring to form a non-reactive maleamic acid, which is unable to react with thiol groups.[5][6] This hydrolysis is significantly accelerated by moisture and elevated pH (especially above 7.5).[5][7][8]
Q5: How can I prevent the hydrolysis of the maleimide group?
To prevent hydrolysis, always handle the solid compound in a dry environment and store it desiccated.[1] When preparing solutions, use anhydrous solvents and buffers that have been degassed. The most critical factor is to maintain the pH of the reaction environment. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3][8] At pH 7.0, the maleimide group shows high stability, whereas at pH 9.5, a significant loss of activity can be observed in a matter of hours.[5]
Q6: How should I prepare solutions of DSPE-PEG-Maleimide?
Solutions should always be prepared fresh immediately before use.[1] Use degassed, neutral pH buffers (pH 6.5-7.5).[3][8] For water-insoluble variants, anhydrous organic solvents like DMSO or DMF can be used to prepare a concentrated stock solution, which is then added to the aqueous reaction buffer.[8][9] Avoid frequent freeze-thaw cycles of stock solutions.[1]
Storage and Stability Summary
| Condition | Temperature | Duration | Atmosphere | Key Considerations |
| Solid Form | -20°C | Up to 6 months[1] | Dry/Desiccated[1] | Protect from moisture and light.[10] |
| In Solvent | -20°C | Up to 1 month[2] | Inert (Nitrogen)[2] | Prepare fresh when possible.[1] |
| In Solvent | -80°C | Up to 6 months[2] | Inert (Nitrogen)[2] | Recommended for longer-term solution storage. |
Troubleshooting Guide
Problem: My conjugation reaction with a thiol-containing molecule is inefficient or failing.
This is a common issue that typically points to the loss of maleimide reactivity. Follow this guide to troubleshoot the problem.
-
Step 1: Verify the Integrity of the Maleimide Group
-
Question: Was the DSPE-PEG-Maleimide stored correctly?
-
Answer: Confirm that the compound was stored at -20°C (or -80°C for solutions), desiccated, and protected from light.[1][2][10] Improper storage is a primary cause of degradation.
-
Question: Was the solution prepared fresh?
-
Answer: Maleimide solutions are unstable and should be prepared immediately before the experiment.[1][4]
-
-
Step 2: Evaluate the Reaction Conditions
-
Question: What was the pH of your reaction buffer?
-
Answer: The pH must be strictly maintained between 6.5 and 7.5.[3][8] pH values above 7.5 dramatically increase the rate of maleimide hydrolysis, rendering it inactive.[5] At pH 7.0, maleimide groups remain stable for over 24 hours, but at pH 9.5, activity can drop to less than 20% within 5 hours.[5]
-
Question: Did you degas your buffers?
-
Answer: Oxygen can promote the oxidation of thiols to disulfides, which do not react with maleimides.[9] It is essential to use degassed buffers for both the DSPE-PEG-Maleimide and the thiol-containing molecule.
-
-
Step 3: Check the Thiol-Containing Molecule
-
Question: Have you confirmed the presence of free thiols on your protein, peptide, or ligand?
-
Answer: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[9] If necessary, reduce the disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[8] Quantify the free thiols using a method like the Ellman's Assay to ensure they are available for reaction.[7]
-
-
Step 4: Assess the Molar Ratio of Reactants
-
Question: What was the molar ratio of maleimide to thiol?
-
Answer: A molar excess of the maleimide reagent (typically 10-20 fold) is often used to ensure the reaction proceeds to completion, especially when labeling proteins.[8]
-
Experimental Protocols
Protocol 1: Quantification of Maleimide Activity (Indirect Ellman's Assay)
This protocol allows for the determination of the concentration of active maleimide groups. It involves reacting the maleimide sample with a known excess of a thiol-containing compound (like L-cysteine) and then quantifying the remaining unreacted thiols using DTNB (Ellman's Reagent).
Materials:
-
DSPE-PEG-Maleimide sample
-
Phosphate Buffer (100 mM, pH 7.0), degassed
-
L-cysteine solution (1 mM in Phosphate Buffer), freshly prepared
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (4 mg/mL in Phosphate Buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of DSPE-PEG-Maleimide in the degassed Phosphate Buffer to a known concentration.
-
Reaction: Mix the DSPE-PEG-Maleimide solution with a known molar excess of the L-cysteine solution. For example, use a 1:5 molar ratio of maleimide to cysteine.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature, protected from light. This allows the active maleimide to react with the cysteine.
-
Quantification: a. To a cuvette, add 50 µL of the DTNB solution and 2.5 mL of Phosphate Buffer. b. Add 250 µL of the reaction mixture from Step 3 to the cuvette. c. Mix well and incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of L-cysteine to determine the amount of unreacted thiol in your sample.
-
Calculation: The concentration of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
Protocol 2: General Procedure for Protein Conjugation
This protocol describes the general steps for conjugating a thiol-containing protein (e.g., an antibody with reduced disulfide bonds) to DSPE-PEG-Maleimide.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2-7.4), degassed.
-
TCEP (Tris(2-carboxyethyl)phosphine) if reduction is needed.
-
DSPE-PEG-Maleimide.
-
Anhydrous DMSO or DMF (if needed for dissolving the maleimide).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
(Optional) Protein Reduction: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature under an inert gas (argon or nitrogen).[8]
-
Prepare Maleimide Solution: Immediately before use, dissolve the DSPE-PEG-Maleimide in the reaction buffer or in a minimal amount of anhydrous DMSO/DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DSPE-PEG-Maleimide solution to the reduced protein solution with gentle stirring.[8]
-
Incubation: Seal the reaction vial, flush with inert gas, and incubate for 2 hours at room temperature or overnight at 4°C.[8] Protect the reaction from light.
-
Purification: Remove the excess, unreacted DSPE-PEG-Maleimide and reducing agent using size-exclusion chromatography, dialysis, or another suitable purification method.[8][11] The first fraction to elute will typically be the high-molecular-weight protein conjugate.
Visual Guides
References
- 1. nanocs.net [nanocs.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. encapsula.com [encapsula.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 11. biotium.com [biotium.com]
minimizing non-specific binding of DSPE-PEG-Maleimide conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding and troubleshooting common issues encountered during the use of DSPE-PEG-Maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DSPE-PEG-Maleimide to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This pH range offers an excellent balance between the reactivity of the thiol group and the stability of the maleimide (B117702) group. Below pH 6.5, the reaction rate is significantly slower because the thiol group is mostly protonated and less nucleophilic.[1] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive for conjugation.[1][2] Furthermore, at higher pH, the maleimide can react non-specifically with primary amines, such as the side chain of lysine (B10760008) residues.[1][2]
Q2: How should I store DSPE-PEG-Maleimide?
DSPE-PEG-Maleimide should be stored at -20°C in a dry environment.[3] The maleimide group is sensitive to moisture and can hydrolyze over time, especially at room temperature.[3] For optimal reactivity, it is recommended to prepare solutions of DSPE-PEG-Maleimide fresh before each use.[3] If a stock solution in an organic solvent like DMSO or DMF is prepared, it should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.
Q3: My conjugation efficiency is low. What are the possible causes?
Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the Maleimide Group: This is a common issue, often caused by improper storage, using pre-made aqueous solutions, or conducting the reaction at a pH above 7.5.[1][2]
-
Oxidized Thiols: The thiol groups on your protein or peptide may have formed disulfide bonds, which are unreactive towards maleimides.
-
Incorrect Molar Ratio: An insufficient molar excess of the DSPE-PEG-Maleimide can lead to incomplete conjugation. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling.[4]
-
Presence of Nucleophiles in the Buffer: Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) can compete with the target molecule for reaction with the maleimide.
Q4: How can I prevent non-specific binding of my final DSPE-PEG-Maleimide conjugate?
Non-specific binding is often driven by hydrophobic or electrostatic interactions. To minimize this:
-
Use Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) or detergents such as Tween-20 in your assays can help saturate non-specific binding sites.
-
Optimize Buffer Conditions: Adjusting the ionic strength of your buffers can help disrupt electrostatic interactions.
-
Purification: Ensure your conjugate is highly pure and free from unreacted DSPE-PEG-Maleimide, which can aggregate and contribute to non-specific binding.
-
PEG Chain Length: The length of the PEG chain can influence non-specific binding. In some cases, a longer PEG chain may offer better shielding of the DSPE lipid core.
Q5: What are the main side reactions to be aware of with DSPE-PEG-Maleimide?
The primary side reactions include:
-
Hydrolysis of the Maleimide Ring: As mentioned, this occurs in aqueous solutions, especially at pH > 7.5, and results in a non-reactive maleamic acid.[1][2][5]
-
Reaction with Primary Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as those on lysine residues, leading to non-specific labeling.[1][2]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide (B58015) ring, forming a thiazine structure.[6]
Troubleshooting Guides
Problem: Low or No Conjugation Yield
This is a frequent issue when working with DSPE-PEG-Maleimide conjugates. Use the following decision tree to diagnose and resolve the problem.
References
strategies to reduce cytotoxicity of DSPE-PEG-Maleimide formulations
Technical Support Center: DSPE-PEG-Maleimide Formulations
Welcome to the technical support center for DSPE-PEG-Maleimide formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating cytotoxicity and ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Maleimide and why is it used?
A1: DSPE-PEG-Maleimide is a functionalized phospholipid-polymer conjugate. It consists of three parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, allowing it to be incorporated into the lipid bilayer of nanoparticles like liposomes.[1][2]
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle. This PEG layer helps to reduce non-specific protein binding, decrease immunogenicity, and prolong circulation time in the body.[2][3]
-
Maleimide (B117702): A reactive group at the end of the PEG chain that specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of peptides and proteins.[1][4] This allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticle for targeted drug delivery.[2][5]
Q2: What are the primary sources of cytotoxicity in DSPE-PEG-Maleimide formulations?
A2: Cytotoxicity can arise from several factors:
-
Unreacted Maleimide Groups: Free maleimide groups are highly reactive and can bind non-specifically to proteins and other biological molecules, potentially leading to cellular stress and toxicity.
-
Instability of the Thiol-Maleimide Linkage: The bond formed between maleimide and a thiol group (a thiosuccinimide linkage) can be unstable under certain physiological conditions. It may undergo a "retro-Michael reaction," leading to the release of the conjugated ligand and the regeneration of the reactive maleimide.[6][7][8] This can cause off-target effects and toxicity.
-
Hydrolysis of DSPE-PEG-Maleimide: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH, which can affect conjugation efficiency.[1][9] The ester bonds in the DSPE lipid anchor can also hydrolyze under acidic or basic conditions.[10]
-
Impurities: Residual solvents or reactants from the synthesis and purification process of the conjugate can contribute to cytotoxicity.
Q3: How can I store and handle DSPE-PEG-Maleimide to maintain its stability?
A3: DSPE-PEG-Maleimide is sensitive to moisture and temperature. It should be stored at -20°C under desiccated conditions.[1] It is recommended to prepare fresh solutions right before use and avoid repeated freeze-thaw cycles to prevent hydrolysis and maintain reactivity.[1]
Troubleshooting Guide
Problem: I am observing high cytotoxicity in my cell-based assays after treatment with my DSPE-PEG-Maleimide formulation.
This guide will help you diagnose and resolve the issue.
Logical Flowchart for Troubleshooting Cytotoxicity
Here is a step-by-step decision tree to help you pinpoint the source of the problem.
References
- 1. nanocs.net [nanocs.net]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-Maleimide Conjugation to Sulfhydryls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the reaction of DSPE-PEG-Maleimide with sulfhydryl groups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between DSPE-PEG-Maleimide and a sulfhydryl group?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4] This pH range offers the best balance between the reactivity of the thiol group and the stability of the maleimide (B117702) group.
Q2: Why is the pH so critical for this reaction?
A2: The pH is critical for several reasons:
-
Thiol Reactivity: For the reaction to proceed, the sulfhydryl (thiol) group needs to be in its deprotonated, nucleophilic thiolate anion form. The concentration of the thiolate anion increases with pH.[1]
-
Maleimide Stability: At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols.[1][2][5]
-
Selectivity: Within the pH range of 6.5-7.5, the reaction is highly selective for sulfhydryl groups over other nucleophilic groups like amines.[1][2] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2]
Q3: What are the common side reactions that can occur, and are they pH-dependent?
A3: Yes, several side reactions are influenced by pH:
-
Maleimide Hydrolysis: This is the most common side reaction and is significantly accelerated at pH values above 7.5, leading to an inactive, open-ring form of the maleimide.[1][5]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.[1][2]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with a cysteine at the N-terminus, a rearrangement of the initial conjugate can occur, especially at neutral to basic pH.[1][6][7] Performing the conjugation at a more acidic pH can help to suppress this side reaction.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer and adjust it to be within the optimal range of 6.5-7.5.[1] |
| Hydrolyzed DSPE-PEG-Maleimide. | Prepare aqueous solutions of DSPE-PEG-Maleimide immediately before use. For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF.[1][2] | |
| Oxidized sulfhydryl groups (disulfide bonds). | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the maleimide reagent.[8][9] | |
| Presence of competing thiols in the buffer. | Ensure your buffer is free of thiol-containing additives like DTT or 2-mercaptoethanol (B42355).[1][10] | |
| Poor Specificity / Presence of Side Products | Reaction with amines. | Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols.[1][2] |
| Thiazine rearrangement with N-terminal cysteine. | Perform the conjugation at a more acidic pH (e.g., pH 6.5) to minimize this side reaction.[6][7] | |
| Precipitation of Reagents | Poor solubility of DSPE-PEG-Maleimide or the sulfhydryl-containing molecule. | Dissolve the DSPE-PEG-Maleimide in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[9][11] |
Quantitative Data Summary
The following table summarizes the effect of pH on the maleimide-thiol reaction based on the available literature. While specific percentages of conjugation efficiency can vary between different molecules, this table provides a general guideline.
| pH Range | Reaction Rate | Maleimide Stability | Selectivity for Thiols | Overall Conjugation Efficiency |
| < 6.5 | Slower | High | High | Sub-optimal |
| 6.5 - 7.5 | Optimal | Good | Excellent | Optimal |
| > 7.5 | Faster (initially) | Decreases significantly (hydrolysis) | Decreases (reaction with amines) | Poor |
Table 1: Effect of pH on DSPE-PEG-Maleimide Reaction with Sulfhydryls.
Experimental Protocols
General Protocol for Conjugation of DSPE-PEG-Maleimide to a Sulfhydryl-Containing Protein
-
Preparation of Protein Solution:
-
Dissolve the protein containing a free sulfhydryl group in a degassed buffer at a pH between 6.5 and 7.5.[12] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MES.[10] Avoid buffers containing primary amines (e.g., Tris) or thiols.[10]
-
If the protein contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP.[8] If DTT is used, it must be removed by dialysis or a desalting column before proceeding.[8]
-
-
Preparation of DSPE-PEG-Maleimide Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
Visualizations
Caption: Reaction of DSPE-PEG-Maleimide with a Sulfhydryl Group.
Caption: Effect of pH on Maleimide Reaction and Side Reactions.
Caption: Experimental Workflow for DSPE-PEG-Maleimide Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. DSPE-PEG-Maleimide, MW 5,000 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
A Researcher's Guide to Confirming DSPE-PEG-Maleimide Conjugation: Methods and Alternatives
In the landscape of advanced drug delivery and bioconjugation, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) has emerged as a critical reagent. Its utility in linking liposomes and nanoparticles to thiol-containing molecules, such as peptides and antibodies, is invaluable for targeted therapies. However, the success of any conjugation strategy hinges on the robust confirmation of the covalent bond formation. This guide provides a comparative overview of the most effective analytical techniques to validate successful DSPE-PEG-Maleimide conjugation, complete with experimental protocols and a discussion of alternative reagents.
The Chemistry of Conjugation: A Stable Thioether Bond
The primary reaction mechanism involves the maleimide (B117702) group of the DSPE-PEG derivative reacting with a sulfhydryl (thiol) group from a ligand, such as a cysteine residue in a peptide. This Michael addition reaction forms a stable, covalent thioether bond. The reaction is most efficient in a pH range of 6.5 to 7.5.[1]
Below is a diagram illustrating the general workflow for a typical DSPE-PEG-Maleimide conjugation experiment.
Caption: Experimental workflow for thiol-maleimide conjugation.
Comparative Analysis of Confirmation Techniques
Several analytical methods can be employed to confirm the successful conjugation of DSPE-PEG-Maleimide. The choice of technique often depends on the nature of the conjugated molecule (e.g., peptide, protein, small molecule), the available equipment, and the desired level of quantification.
| Technique | Principle | Sample Type | Key Observation | Pros | Cons |
| ¹H NMR Spectroscopy | Detects changes in the chemical environment of protons. | Purified conjugate | Disappearance of the maleimide proton peak at ~6.7 ppm.[2] | Provides direct evidence of reaction at the maleimide group. | Requires high sample purity and concentration; may not be suitable for large proteins. |
| Mass Spectrometry (MALDI-TOF/ESI) | Measures the mass-to-charge ratio of molecules. | Conjugate solution | An increase in molecular weight corresponding to the addition of the DSPE-PEG-Maleimide.[3] | Highly sensitive and provides definitive mass confirmation. | Can be complex for heterogeneous samples; may require sample desalting. |
| Ellman's Assay | Colorimetric quantification of free sulfhydryl groups. | Reaction mixture | Decrease in absorbance at 412 nm, indicating consumption of free thiols.[1][4] | Quantitative, high-throughput, and uses standard lab equipment. | Indirect method; susceptible to interference from other reducing agents. |
| HPLC (RP/SEC) | Separates molecules based on hydrophobicity or size. | Reaction mixture | Appearance of a new peak with a different retention time from the starting materials.[5] | Can be used for both confirmation and purification; allows for quantification. | Method development can be time-consuming. |
| SDS-PAGE | Separates proteins based on molecular weight. | Protein conjugates | A shift in the band of the conjugated protein to a higher molecular weight.[6] | Simple and widely available for protein analysis. | Provides qualitative or semi-quantitative information; not suitable for small molecules. |
Detailed Experimental Protocols
¹H NMR Spectroscopy for Conjugation Confirmation
-
Sample Preparation: Lyophilize the purified DSPE-PEG-ligand conjugate to remove all traces of water. Dissolve 5-10 mg of the dried sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the proton signals. The absence of the characteristic maleimide proton signals around 6.7 ppm is a strong indication of a successful conjugation.[2]
MALDI-TOF Mass Spectrometry
-
Sample Preparation: Mix a small amount of the purified conjugate solution (typically 1 µL) with an equal volume of a suitable MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides) on a MALDI target plate.
-
Data Acquisition: Allow the mixture to air-dry to form crystals. Analyze the sample in a MALDI-TOF mass spectrometer.
-
Analysis: Compare the obtained mass spectrum with the spectra of the starting materials. A new peak corresponding to the molecular weight of the conjugate confirms the reaction.[3]
Ellman's Assay for Thiol Quantification
This protocol determines the amount of unreacted thiol in the conjugation mixture.
-
Reagent Preparation: Prepare a 4 mg/mL solution of Ellman's reagent (DTNB) in a 0.1 M phosphate (B84403) buffer (pH 8.0). Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.[1]
-
Reaction: In a 96-well plate, add 50 µL of your reaction sample (and standards) to 5 µL of the Ellman's reagent solution. Include a blank with only buffer and the reagent.[1]
-
Incubation and Measurement: Incubate at room temperature for 15 minutes and measure the absorbance at 412 nm.[1]
-
Quantification: Calculate the concentration of free thiols in your sample using the standard curve. A significant decrease in free thiols compared to a control reaction without DSPE-PEG-Maleimide indicates successful conjugation.[1]
Caption: Principle of Ellman's reagent for thiol quantification.
Alternatives to DSPE-PEG-Maleimide
While DSPE-PEG-Maleimide is a powerful tool, several alternatives exist for liposome (B1194612) functionalization, each with its own advantages.
| Reagent | Reactive Group | Target Functional Group | Key Features |
| DSPE-PEG-NHS | N-Hydroxysuccinimide ester | Primary amines (-NH₂) | Forms a stable amide bond; widely used for antibody conjugation. |
| DSPE-PEG-COOH | Carboxylic acid | Primary amines (-NH₂) | Requires activation with carbodiimides (e.g., EDC) to react with amines.[7][8] |
| DSPE-PEG-Azide/Alkyne | Azide or Alkyne | Alkyne or Azide | Used in "click chemistry" (copper-catalyzed or strain-promoted); highly specific and efficient. |
| Poly(2-oxazoline)-DSPE | Various | Various | An alternative to PEG with potentially reduced immunogenicity.[7] |
| Cholesteryl-PEG | Various | Various | Uses cholesterol as the lipid anchor instead of DSPE, which can enhance membrane stability.[7] |
| Zwitterionic Polymers (e.g., PCB) | Various | Various | Can improve liposome stability and circulation time as an alternative to PEG.[9] |
Conclusion
Confirming the successful conjugation of DSPE-PEG-Maleimide is a critical step in the development of targeted drug delivery systems. A multi-faceted approach, often combining a direct method like NMR or mass spectrometry with a quantitative assay like HPLC or Ellman's, will provide the most comprehensive and reliable validation of your conjugate. The choice of method should be tailored to the specific molecules and resources available. Furthermore, being aware of the alternative conjugation chemistries and polymer systems can provide greater flexibility in the design and synthesis of advanced therapeutic nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Characterizing DSPE-PEG-Maleimide Liposomes: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques for characterizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) liposomes. It offers a comparative perspective against alternative liposomal formulations and includes detailed experimental protocols and data presentation to aid in the development and quality control of advanced drug delivery systems.
Introduction to DSPE-PEG-Maleimide Liposomes
DSPE-PEG-Maleimide liposomes are advanced drug delivery vehicles that combine the structural benefits of liposomes with the "stealth" properties of polyethylene (B3416737) glycol (PEG) and the reactive functionality of a maleimide (B117702) group. The PEGylation of the liposome (B1194612) surface reduces recognition by the mononuclear phagocyte system, prolonging circulation time in the body[1]. The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands, enabling the development of targeted drug delivery systems[2][3][4]. The characterization of these complex nanocarriers is critical to ensure their quality, stability, and efficacy[5].
Comparative Analysis of Liposome Formulations
The choice of liposome composition significantly impacts its physicochemical properties and in vivo performance. This section compares key characteristics of DSPE-PEG-Maleimide liposomes with conventional and other PEGylated liposome formulations.
Table 1: Physicochemical Properties of Different Liposome Formulations
| Property | Conventional Liposomes | DSPE-mPEG Liposomes | DSPE-PEG-Maleimide Liposomes |
| Mean Particle Size (nm) | 100 - 250 | 80 - 150[6] | 90 - 160 |
| Polydispersity Index (PDI) | < 0.3 | < 0.2[7] | < 0.2 |
| Zeta Potential (mV) | -10 to -30 | -5 to -20[6] | -15 to -35 |
| Drug Encapsulation Efficiency (%) | Varies (50-80 for hydrophilic drugs) | Generally higher than conventional (60-90 for hydrophilic drugs)[6] | Similar to DSPE-mPEG liposomes |
| In Vivo Circulation Time | Short | Prolonged[1] | Prolonged[8] |
| Targeting Capability | Passive | Passive | Active (with conjugated ligand)[2] |
Note: The values presented are typical ranges and can vary significantly based on the specific lipid composition, preparation method, and encapsulated drug.
Key Analytical Techniques and Experimental Protocols
A multi-faceted approach is essential for the thorough characterization of DSPE-PEG-Maleimide liposomes[9]. The following sections detail the critical analytical methods and provide standardized protocols.
Particle Size and Size Distribution Analysis
Technique: Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are correlated to the particle size[10][11].
Experimental Protocol:
-
Sample Preparation: Dilute the liposome suspension with a suitable buffer (e.g., 10 mM PBS, pH 7.4) to an appropriate concentration to avoid multiple scattering effects[12]. A typical dilution is 1:10 to 1:100.
-
Instrumentation: Use a calibrated DLS instrument (e.g., Malvern Zetasizer)[13].
-
Measurement Parameters:
-
Set the temperature to 25°C.
-
Select the appropriate dispersant viscosity and refractive index for the buffer used[12].
-
Equilibrate the sample for at least 1 minute before measurement.
-
-
Data Acquisition: Perform at least three replicate measurements for each sample.
-
Analysis: The Z-average diameter and the Polydispersity Index (PDI) are the key outputs. A PDI value below 0.3 indicates a homogenous population of liposomes[9].
Surface Charge Analysis
Technique: Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the dispersion and measuring the direction and velocity of the particles[14][].
Experimental Protocol:
-
Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl)[16].
-
Instrumentation: Use a laser Doppler velocimeter-based instrument (e.g., Malvern Zetasizer)[].
-
Cell Preparation: Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present[16].
-
Measurement Parameters:
-
Set the temperature to 25°C.
-
Use the Smoluchowski approximation for the calculation of zeta potential in aqueous media.
-
-
Data Acquisition: Perform at least three replicate measurements.
-
Analysis: The mean zeta potential value is reported in millivolts (mV). Liposomes with a zeta potential greater than ±20 mV are generally considered stable[17].
Morphological Characterization
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM allows for the visualization of liposomes in their native, hydrated state by rapidly freezing a thin film of the liposome suspension. This technique provides detailed information on particle size, shape, and lamellarity[18][19][20].
Experimental Protocol:
-
Grid Preparation: Apply a small aliquot (3-5 µL) of the liposome suspension to a glow-discharged TEM grid (e.g., lacey carbon or holey carbon film).
-
Vitrification: Blot the excess liquid to create a thin film and immediately plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot)[21].
-
Imaging: Transfer the vitrified grid to a cryo-TEM under liquid nitrogen temperature.
-
Data Acquisition: Acquire images at different magnifications under low-dose conditions to minimize radiation damage.
-
Analysis: Analyze the images to determine the morphology (e.g., spherical, unilamellar, multilamellar) and size distribution of the liposomes.
Quantification of Surface-Available Maleimide Groups
Technique: Ellman's Assay (Indirect Method)
Principle: This assay quantifies the number of reactive maleimide groups on the liposome surface. A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes. The unreacted thiol is then quantified by reacting with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product that can be measured spectrophotometrically[9][22].
Experimental Protocol:
-
Reaction Setup:
-
Quantification of Unreacted Thiol:
-
Measurement: Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.
-
Calculation:
-
Create a standard curve using known concentrations of L-cysteine.
-
Determine the concentration of unreacted L-cysteine in the sample from the standard curve.
-
Calculate the amount of L-cysteine that reacted with the liposomes by subtracting the unreacted amount from the initial amount.
-
This value corresponds to the concentration of active maleimide groups on the liposome surface.
-
Drug Encapsulation Efficiency and Loading Capacity
Technique: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to separate and quantify the amount of drug encapsulated within the liposomes from the unencapsulated (free) drug[5][23][24][][26].
Experimental Protocol:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or ultracentrifugation[5].
-
Quantification of Free Drug (C_free): Analyze the collected fraction containing the free drug by a validated HPLC method specific to the drug.
-
Quantification of Total Drug (C_total):
-
Take a known volume of the original liposome suspension.
-
Lyse the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent like methanol (B129727) or a detergent like Triton X-100.
-
Analyze the lysed sample using the same HPLC method to determine the total drug concentration.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(C_total - C_free) / C_total] x 100
-
Drug Loading Capacity (LC%) = [(C_total - C_free) / (Total lipid weight)] x 100
-
In Vitro Drug Release Studies
Technique: Dialysis Method
Principle: This method simulates the in vivo release of the drug from the liposomes by placing the formulation in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane, which is then placed in a release medium. The rate of drug appearance in the release medium is monitored over time[27][28][29][30][31].
Experimental Protocol:
-
Dialysis Setup:
-
Place a known volume of the liposome formulation into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) maintained at 37°C with constant stirring[31].
-
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions[31].
-
Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Data Presentation: Plot the cumulative percentage of drug released versus time.
Stability Assessment
Principle: The stability of the liposomal formulation is evaluated over time under specific storage conditions by monitoring key physicochemical parameters[32][33][34][35].
Experimental Protocol:
-
Storage Conditions: Store the liposome formulation at different temperatures (e.g., 4°C and 25°C).
-
Time Points: At regular intervals (e.g., 0, 1, 3, and 6 months), withdraw samples.
-
Analysis: Analyze the samples for:
-
Particle size and PDI using DLS.
-
Zeta potential.
-
Drug leakage (by measuring the amount of free drug).
-
Visual appearance (for signs of aggregation or precipitation).
-
-
Data Evaluation: Compare the results at each time point to the initial data to assess the stability of the formulation.
Visualization of Workflows
The following diagrams illustrate the logical flow of the characterization process for DSPE-PEG-Maleimide liposomes.
Caption: Workflow for the comprehensive characterization of DSPE-PEG-Maleimide liposomes.
Caption: Experimental workflow for the quantification of surface maleimide groups.
Conclusion
The thorough characterization of DSPE-PEG-Maleimide liposomes using a combination of analytical techniques is paramount for ensuring product quality, reproducibility, and therapeutic efficacy. This guide provides a framework for researchers and drug development professionals to systematically evaluate these advanced drug delivery systems. By following the detailed protocols and utilizing the comparative data presented, scientists can make informed decisions during the formulation development and optimization process, ultimately accelerating the translation of these promising nanocarriers from the laboratory to clinical applications.
References
- 1. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. 2.4. Determination of Zeta potential, particle size, and polydispersity index of liposomes [bio-protocol.org]
- 3. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
- 7. Conventional vs PEGylated loaded liposomal formulations by microfluidics for delivering hydrophilic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. news-medical.net [news-medical.net]
- 11. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 12. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 13. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. azonano.com [azonano.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 24. Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 27. benchchem.com [benchchem.com]
- 28. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 29. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 30. researchgate.net [researchgate.net]
- 31. dovepress.com [dovepress.com]
- 32. ijper.org [ijper.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An … [ouci.dntb.gov.ua]
A Head-to-Head Comparison: DSPE-PEG-Maleimide vs. Other PEGylated Lipids for Targeted Drug Delivery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, PEGylated liposomes have emerged as a leading platform for targeted drug delivery. The ability to modify the surface of these liposomes with targeting ligands is crucial for enhancing therapeutic efficacy and minimizing off-target effects. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) derivatives with reactive terminal groups are instrumental in this process. This guide provides an in-depth, objective comparison of DSPE-PEG-Maleimide with other commonly used PEGylated lipids, including DSPE-PEG-NHS and DSPE-PEG-COOH, supported by experimental data to inform the selection of the optimal lipid for specific drug delivery applications.
Executive Summary
DSPE-PEG-Maleimide offers a distinct advantage for targeted drug delivery through its specific and efficient conjugation with thiol-containing ligands, such as antibodies and peptides.[1][2] This specificity, coupled with a unique thiol-mediated cellular uptake mechanism, can lead to enhanced intracellular delivery.[3][4] While DSPE-PEG-NHS and DSPE-PEG-COOH provide effective means for conjugating amine and carboxyl-containing molecules respectively, the choice of the ideal PEGylated lipid depends on a careful consideration of the specific ligand chemistry, desired stability, and the biological target. This guide will delve into the quantitative performance of these lipids across key parameters to aid in this critical decision-making process.
Comparative Performance of Functionalized DSPE-PEG Lipids
The performance of liposomal drug delivery systems is critically dependent on several key parameters: drug loading efficiency, stability, in vivo circulation half-life, and targeting efficiency. The choice of the terminal functional group on the DSPE-PEG lipid can significantly influence these characteristics.
Table 1: Comparison of Drug Encapsulation Efficiency and In Vitro Drug Release
| PEGylated Lipid | Drug | Liposome (B1194612) Composition | Encapsulation Efficiency (%) | In Vitro Drug Release (% after 24h) | Reference |
| DSPE-PEG-Maleimide | Doxorubicin | HSPC:Chol:DSPE-PEG-Mal | ~98% | ~20% (pH 7.4) | [5] |
| DSPE-PEG-NHS | siRNA | DOTAP:Chol:DSPE-PEG-NHS | Not Reported | Not Reported | [6] |
| DSPE-PEG-COOH | siRNA | DOTAP:Chol:DSPE-PEG-COOH | Not Reported | Not Reported | [6] |
| mPEG-DSPE (control) | Shikonin | DOPC:Chol:mPEG-DSPE | 75.6% | ~40% | [7] |
| mPEG-DSPE (control) | Carboplatin | DPPC:Chol:mPEG-DSPE | ~25% | ~60% | [8] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of In Vivo Performance
| PEGylated Lipid | Targeting Ligand | Animal Model | Circulation Half-life (t½) | Tumor Accumulation (%ID/g) | Reference |
| DSPE-PEG-Maleimide | anti-EGFR Fab' | SMMC-7721 xenograft | Not Reported | Higher than DSPE-PEG-COOH | [6] |
| DSPE-PEG-NHS | anti-CD133 mAb | Colorectal cancer model | Not Reported | Not Reported | |
| DSPE-PEG-COOH | anti-EGFR Fab' | SMMC-7721 xenograft | Not Reported | Lower than DSPE-PEG-Maleimide | [6] |
| mPEG-DSPE (control) | None | C26 peritoneal carcinomatosis | 16.3 hours | 7.91% at 24h | [9] |
| mPEG-DSPE (control) | None | Various solid tumors (human) | ~55 hours | Variable | [10] |
Note: %ID/g refers to the percentage of injected dose per gram of tissue. Data is compiled from different studies and direct comparison should be made with caution.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the comparison of PEGylated lipids.
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired molar ratios of lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-functionalized lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed by gentle rotation of the flask at a temperature above the lipid transition temperature.
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.[7]
Protocol 2: Determination of Drug Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column), dialysis, or centrifugation.[11]
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This is typically done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[12]
-
Drug Quantification: Quantify the concentration of the drug in the lysed liposome fraction and the free drug fraction using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).[11][12]
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Protocol 3: In Vitro Drug Release Assay
-
Dialysis Setup: Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[12]
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS at a relevant pH) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
Protocol 4: Assessment of In Vivo Tumor Accumulation
-
Animal Model: Utilize tumor-bearing animal models (e.g., subcutaneous xenografts in mice).[7]
-
Administration of Liposomes: Intravenously inject the fluorescently or radioactively labeled liposomal formulations into the tumor-bearing animals.[7]
-
Biodistribution Study: At various time points post-injection, euthanize the animals and harvest the tumor and major organs.
-
Quantification:
-
Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[9]
Signaling Pathways and Cellular Uptake Mechanisms
The functional group on the PEGylated lipid plays a crucial role in how the liposome interacts with and enters target cells. Understanding these mechanisms is key to designing effective drug delivery systems.
DSPE-PEG-Maleimide: Thiol-Mediated Uptake
Liposomes functionalized with maleimide (B117702) groups exhibit a unique and efficient cellular uptake mechanism. They can react with thiol groups present on the surface of cells, which triggers internalization.[3][4] This thiol-mediated transport can occur through both energy-dependent endocytosis and energy-independent pathways, potentially bypassing conventional endocytic routes that often lead to lysosomal degradation.[3][4]
References
- 1. labinsights.nl [labinsights.nl]
- 2. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 3. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Procedure to Evaluate the In Vivo Performance of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration [mdpi.com]
- 13. Liposomal Extravasation and Accumulation in Tumors as Studied by Fluorescence Microscopy and Imaging Depend on the Fluorescent Label - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DSPE-PEG-Maleimide and NHS-ester Chemistries for Bioconjugation
For researchers, scientists, and drug development professionals, the effective and precise conjugation of molecules to biological entities is a cornerstone of innovation. The choice of chemical strategy for linking lipids, drugs, or imaging agents to proteins, antibodies, or nanoparticles can profoundly impact the stability, efficacy, and specificity of the final product. This guide provides an in-depth, data-driven comparison of two widely employed bioconjugation chemistries: DSPE-PEG-Maleimide and NHS-ester.
This comparison will delve into the fundamental principles of each method, present a quantitative analysis of their performance, and provide detailed experimental protocols to assist researchers in selecting the most suitable strategy for their specific application, from targeted drug delivery to advanced bio-imaging.
At a Glance: Key Differences Between DSPE-PEG-Maleimide and NHS-ester Chemistries
| Feature | DSPE-PEG-Maleimide | NHS-ester Chemistry |
| Target Functional Group | Thiols (Sulfhydryls, -SH) from Cysteine Residues | Primary Amines (-NH2) from Lysine (B10760008) Residues and N-terminus |
| Reaction Type | Michael Addition | Acylation |
| Resulting Bond | Thioether Bond | Amide Bond |
| Optimal Reaction pH | 6.5 - 7.5[1][2][3] | 7.2 - 8.5[1][2][3] |
| Specificity | High (Cysteine is less abundant than Lysine)[2] | Moderate (Lysine is abundant on the surface of most proteins)[1] |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael addition in the presence of other thiols.[1][3] | Highly stable and generally not prone to cleavage under physiological conditions.[1] |
| Key Advantage | Site-specific conjugation leading to more homogeneous products.[3] | High reactivity and a straightforward protocol for general protein modification.[3] |
| Key Disadvantage | Requires the presence of a free sulfhydryl group, which may necessitate protein engineering. The maleimide (B117702) group can hydrolyze at pH > 7.5.[3][4] | Can lead to a heterogeneous mixture of products due to multiple reaction sites. The NHS-ester is prone to hydrolysis, especially at higher pH.[3] |
Delving into the Chemistries: Mechanisms of Action
The fundamental distinction between DSPE-PEG-Maleimide and NHS-ester chemistries lies in the specific functional groups they target on a biomolecule.
DSPE-PEG-Maleimide: Targeting Thiols for Site-Specific Conjugation
DSPE-PEG-Maleimide utilizes maleimide chemistry, which is highly specific for thiol groups (also known as sulfhydryl groups) found in the side chains of cysteine residues.[1] The reaction, a Michael addition, proceeds optimally under near-neutral pH conditions (6.5-7.5) and results in the formation of a stable thioether bond.[1] This high specificity is a significant advantage as cysteine residues are generally less abundant on the surface of proteins compared to lysine residues, allowing for more precise, site-specific conjugation.[2] This controlled conjugation is crucial for applications where maintaining the specific activity of a protein is paramount, such as in the development of antibody-drug conjugates (ADCs).
NHS-ester Chemistry: Targeting Primary Amines for General Labeling
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain.[1] The reaction, an acylation, occurs optimally at a slightly alkaline pH of 7.2-8.5 and forms a very stable amide bond.[1][3] Due to the high abundance of lysine residues on the surface of most proteins, NHS-ester chemistry is a robust and widely used method for achieving a high degree of labeling.[1] However, this can also be a disadvantage, as it often leads to a heterogeneous population of labeled molecules with the conjugate attached at various positions. This lack of site-specificity can potentially impact protein function if lysine residues in critical regions are modified.
Quantitative Performance Comparison
While direct, comprehensive head-to-head quantitative data from a single study is scarce, the following tables summarize key performance indicators based on available information from multiple sources.
Table 1: Reaction Kinetics and Efficiency
| Parameter | DSPE-PEG-Maleimide | NHS-ester Chemistry |
| Reaction Time | Generally fast (minutes to a few hours at room temperature).[5] | Relatively fast (30-60 minutes at room temperature).[5] |
| Reaction Yield | Generally high, but can be affected by the hydrolysis of the maleimide group, especially at pH > 7.5.[4] The post-insertion method for liposomes can result in 76% active maleimide groups.[6] | Generally high, but can be variable depending on reaction conditions and the number of available reactive sites. Prone to hydrolysis, which can reduce yield.[3][5] |
| Stoichiometry Control | High degree of control, can achieve 1:1 labeling with a single accessible cysteine. | Difficult to control, often results in a heterogeneous mixture of conjugates with varying degrees of labeling.[5] |
Table 2: Stability of the Resulting Conjugate
| Parameter | DSPE-PEG-Maleimide (Thioether Bond) | NHS-ester (Amide Bond) |
| Chemical Stability | The thioether bond is generally stable.[1] However, it can be susceptible to a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione (B108866) in the cellular environment, which can lead to deconjugation.[1][3][5] | The amide bond is highly stable and not prone to cleavage under typical physiological and experimental conditions.[1] |
| pH Stability | The maleimide group itself is less stable at pH > 7.5 and can hydrolyze.[4] The thioether bond stability can also be pH-dependent. | The amide bond is stable over a wide pH range. |
| In Vivo Stability | The potential for thioether exchange in vivo is a consideration for long-term applications.[7] | The high stability of the amide bond makes it ideal for in vivo applications requiring long-term stability.[2] |
Experimental Protocols
Detailed and validated protocols are crucial for successful and reproducible bioconjugation. Below are generalized protocols for conjugating a protein/antibody with DSPE-PEG-Maleimide and an NHS-ester.
Protocol 1: Conjugation of a Thiol-Containing Protein/Antibody with DSPE-PEG-Maleimide
This protocol outlines the steps for conjugating a protein or antibody containing a free sulfhydryl group with DSPE-PEG-Maleimide. If the protein does not have a free cysteine, it may need to be introduced through genetic engineering or by reducing existing disulfide bonds.
Materials:
-
Protein/antibody with a free thiol group
-
DSPE-PEG-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed to minimize thiol oxidation.
-
Reducing agent (if needed, e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Quenching Solution: A solution of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol.
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation:
-
If the protein/antibody requires reduction to expose thiol groups, dissolve it in a suitable buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.[]
-
Remove the excess reducing agent using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the degassed Conjugation Buffer.
-
-
DSPE-PEG-Maleimide Preparation:
-
Allow the DSPE-PEG-Maleimide to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of DSPE-PEG-Maleimide in the Conjugation Buffer or an appropriate organic solvent like DMSO if solubility is an issue.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the DSPE-PEG-Maleimide solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DSPE-PEG-Maleimide and byproducts using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Conjugation of a Protein/Antibody with an NHS-ester
This protocol describes the general procedure for labeling a protein or antibody with an NHS-ester functionalized molecule.
Materials:
-
Protein/antibody
-
NHS-ester reagent (e.g., DSPE-PEG-NHS)
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, pH 7.2-8.5.
-
Anhydrous DMSO or DMF for dissolving the NHS-ester.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation:
-
If the protein/antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[9]
-
-
NHS-ester Preparation:
-
Allow the vial of the NHS-ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS-ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the NHS-ester stock solution to the protein solution.[9] Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[9]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Remove unreacted NHS-ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a bioconjugation experiment, highlighting the key steps for both DSPE-PEG-Maleimide and NHS-ester chemistries.
Conclusion: Making the Right Choice
The decision between DSPE-PEG-Maleimide and NHS-ester chemistry is fundamentally driven by the specific goals of the bioconjugation and the characteristics of the biomolecule to be modified.
Choose DSPE-PEG-Maleimide when:
-
Site-specific conjugation is critical: To preserve the biological activity of a protein or to create a homogeneous product for therapeutic applications.
-
The target protein has an available and accessible cysteine residue: Or when it is feasible to introduce one through protein engineering.
-
A more defined and uniform product is required.
Choose NHS-ester chemistry when:
-
The goal is general labeling or to increase the overall modification of a protein: For applications like increasing solubility or serum half-life.
-
The protein lacks accessible cysteine residues but has abundant lysine residues.
-
A highly stable, irreversible linkage is the primary concern, and a heterogeneous product is acceptable.
By carefully considering the trade-offs between specificity, labeling density, and stability, researchers can select the optimal bioconjugation strategy to advance their scientific and drug development objectives.
References
A Researcher's Guide to Evaluating DSPE-PEG-Maleimide Purity from Different Suppliers
For researchers and drug development professionals, the purity of reagents like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is paramount. This functionalized lipid is a critical component in the development of targeted drug delivery systems, such as antibody-drug conjugates and targeted nanoparticles. The efficacy, safety, and reproducibility of these advanced therapeutics hinge on the quality of the starting materials. Impurities can lead to inconsistent conjugation efficiency, altered pharmacokinetic profiles, and potential immunogenicity.
This guide provides a framework for evaluating the purity of DSPE-PEG-Maleimide from various suppliers. While direct, independent comparative studies are scarce, this document compiles publicly available data from several suppliers and outlines key experimental protocols for in-house verification.
Supplier Purity Claims: A Comparative Overview
A survey of commercially available DSPE-PEG-Maleimide products reveals a range of stated purity levels. It is crucial to note that these figures are provided by the manufacturers and should be considered as a starting point for evaluation. Independent verification is always recommended.
| Supplier | Product Name (example) | Stated Purity | Analytical Method(s) on CoA/Website |
| Tocris Bioscience | DSPE-PEG 2000 Maleimide (B117702) | ≥90% | HPLC[1] |
| BOC Sciences | DSPE-PEG 2000 Maleimide | ≥95% | HPLC[] |
| BroadPharm | DSPE-PEG-Maleimide, MW 1,000 | 90% | NMR, SDS[3] |
| Avanti Polar Lipids | DSPE-PEG(2000) Maleimide | >99% | TLC, HPLC-ELSD, FAME (GC/FID), Proton NMR[4][5] |
| R&D Systems | DSPE-PEG 2000 Maleimide | ≥90% | Not specified on product page[6] |
| Creative Biolabs | DSPE-PEG(2000) Maleimide | >95% | Not specified on product page[7] |
| MedchemExpress | DSPE-PEG-Maleimide, MW 5000 | 99.48% | HNMR, RP-HPLC[8] |
Note: This table is based on information available on supplier websites as of late 2025 and may not be exhaustive. Researchers should always refer to the most current product documentation and Certificate of Analysis (CoA).
Key Quality Attributes and Potential Impurities
The "purity" of DSPE-PEG-Maleimide is multifaceted. Beyond the percentage of the main compound, it is important to consider the following:
-
Structural Integrity: Confirmation of the DSPE, PEG, and maleimide components.
-
Maleimide Reactivity: The percentage of maleimide groups that are active and available for conjugation. The maleimide ring can hydrolyze, rendering it inactive.[9]
-
Polydispersity of the PEG Chain: The distribution of PEG chain lengths can affect the overall size and surface properties of nanoparticles.
-
Presence of Impurities: These can include starting materials, byproducts from the synthesis (e.g., hydrolyzed DSPE-PEG), or dimers. A recent study on DSPE-mPEG from different vendors revealed significant differences in impurity profiles and PEG chain length polydispersity, highlighting the importance of thorough characterization.[10][11]
Experimental Protocols for Purity Evaluation
Researchers can employ a combination of analytical techniques to independently assess the purity and quality of DSPE-PEG-Maleimide.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for confirming the chemical structure of DSPE-PEG-Maleimide and identifying impurities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-Maleimide in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
DSPE Protons: Look for characteristic signals from the fatty acid chains (methylene and methyl groups) typically between 0.8 and 2.5 ppm.[12]
-
PEG Protons: A large, characteristic peak for the ethylene (B1197577) glycol repeating units should be present around 3.6-3.8 ppm.[12][13]
-
Maleimide Protons: A key indicator of the intact maleimide ring is a sharp singlet at approximately 6.7-6.8 ppm.[12][13][14] The absence or diminished intensity of this peak suggests hydrolysis or reaction of the maleimide group.
-
Impurity Peaks: Any other significant peaks may indicate the presence of impurities.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), is a common method for determining the purity of lipids that lack a strong UV chromophore.
Methodology:
-
System: An HPLC system equipped with a C18 column and an ELSD or CAD.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol, acetonitrile, or isopropanol).[12][15][16]
-
Sample Preparation: Dissolve the DSPE-PEG-Maleimide in the initial mobile phase or a suitable organic solvent.
-
Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak relative to the total peak area.
Functional Purity: Maleimide Reactivity Assay
To ensure the functionality of the DSPE-PEG-Maleimide for conjugation, it is essential to quantify the amount of active maleimide groups. This can be achieved using a thiol-reaction assay, such as the Ellman's assay.
Methodology:
-
Principle: A known excess of a thiol-containing compound (e.g., cysteine or glutathione) is reacted with the DSPE-PEG-Maleimide sample. The unreacted thiols are then quantified by reacting them with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.[1][3]
-
Procedure: a. Prepare a standard curve of the thiol-containing compound. b. React the DSPE-PEG-Maleimide sample with a known concentration of the thiol compound. c. After the reaction is complete, add DTNB solution. d. Measure the absorbance at 412 nm. e. Calculate the amount of reacted thiol, which corresponds to the amount of active maleimide.
Conclusion
The selection of a high-purity DSPE-PEG-Maleimide is a critical step in the development of lipid nanoparticle-based therapeutics. While suppliers provide initial purity data, this guide equips researchers with the necessary knowledge and experimental protocols to conduct a thorough, independent evaluation. By combining information from Certificates of Analysis with in-house analytical testing using techniques such as NMR, HPLC, and functional assays, scientists can ensure the quality and consistency of this vital reagent, ultimately contributing to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 3. A sensitive assay for maleimide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. rndsystems.com [rndsystems.com]
- 7. DSPE-PEG(2000) Maleimide - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. encapsula.com [encapsula.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of DSPE-PEG-Maleimide Conjugates
For researchers and drug development professionals, the stability of the linkage between a nanoparticle and its targeting ligand is paramount. This guide provides an objective comparison of the stability of liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) with alternative conjugation chemistries. The focus is on the integrity of the final conjugate in biologically relevant environments, supported by experimental data and detailed protocols.
Introduction to DSPE-PEG-Maleimide Conjugation
DSPE-PEG-Maleimide is a widely utilized lipid for the surface functionalization of liposomes and other lipid-based nanoparticles.[1][2] The DSPE anchor provides stable integration into the lipid bilayer, while the polyethylene (B3416737) glycol (PEG) linker offers a hydrophilic spacer that reduces non-specific protein binding and prolongs circulation half-life.[3][4] The terminal maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in peptides and proteins, to form a stable thioether bond via a Michael addition reaction.[1]
However, a significant challenge with the maleimide-thiol linkage is its potential for instability under physiological conditions. The thioether bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione (B108866) and albumin, which can lead to the exchange of the conjugated ligand and premature release of the targeting moiety.[5] This can diminish the therapeutic efficacy and potentially lead to off-target effects.[5] Additionally, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive for conjugation.
Comparative Stability of Conjugation Chemistries
The stability of the linkage chemistry is a critical factor in the design of targeted drug delivery systems. While the maleimide-thiol reaction is popular due to its specificity and mild reaction conditions, its reversibility has prompted the development of more stable alternatives.
Data Presentation: In Vitro and In Vivo Stability Comparison
The following tables summarize the stability of different bioconjugation linkages. While direct comparative data for DSPE-PEG-Maleimide on liposomes is limited, data from antibody-drug conjugates (ADCs) with similar linkers provide valuable insights into the relative stability of these chemistries in biological fluids.
Table 1: In Vitro Stability of Different Linker Chemistries in Rat Serum at 37°C
| Linker Type | Conjugation Chemistry | % Intact Conjugate after 7 days | Reference |
| Dipeptide-PABC | Maleimide | ~60% | [6] |
| Dipeptide-PABC | HIPS (Hydrazino-Pictet-Spengler) | ~75% | [6] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | HIPS | >90% | [6] |
Table 2: In Vivo Stability of Different ADC Linkers
| Linker Type | Conjugation Chemistry | In Vivo Half-life of Conjugate | Key Stability Features | Reference |
| Thioether (e.g., SMCC) | Maleimide | Generally lower due to thiol exchange | Susceptible to retro-Michael reaction | [3] |
| Disulfide | Disulfide Exchange | Cleavable in reducing environments | Designed for intracellular release | [3] |
| Valine-Citrulline | Protease-sensitive | Stable in circulation, cleaved by cathepsins in tumors | Enzyme-cleavable | [3] |
| Hydrazone | Hydrazone formation | pH-sensitive, cleaved in acidic endosomes | Acid-labile | [3] |
| Tandem-Cleavage | HIPS with Glucuronide | Increased in vivo stability | Sterically hindered and requires two-step cleavage | [6] |
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective nanomedicines. Below are detailed methodologies for key experiments to evaluate the in vitro and in vivo stability of DSPE-PEG-Maleimide conjugated liposomes.
Protocol 1: In Vitro Serum Stability Assay for Ligand Retention
Objective: To quantify the amount of conjugated ligand that remains attached to the liposome (B1194612) surface over time when incubated in serum.
Materials:
-
DSPE-PEG-Maleimide functionalized liposomes conjugated with a fluorescently-labeled or radiolabeled ligand.
-
Control liposomes (without the maleimide-PEG-lipid).
-
Human or mouse serum.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size exclusion chromatography (SEC) columns (e.g., Sepharose CL-4B).
-
Fluorescence plate reader or scintillation counter.
-
Incubator at 37°C.
Procedure:
-
Incubate the ligand-conjugated liposomes with serum (e.g., 50% v/v in PBS) at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.
-
Separate the liposomes from dissociated ligand and serum proteins using size exclusion chromatography.
-
Quantify the amount of ligand associated with the liposome fraction using a fluorescence plate reader or scintillation counter.
-
Calculate the percentage of ligand retained on the liposomes at each time point relative to the initial amount at time 0.
Protocol 2: In Vivo Stability and Pharmacokinetics
Objective: To determine the in vivo circulation half-life of the conjugated liposomes and assess the stability of the ligand-liposome linkage.
Materials:
-
Animal model (e.g., mice or rats).
-
Ligand-conjugated liposomes with a radiolabel on the liposome (e.g., ³H-cholesteryl hexadecyl ether) and a different label on the ligand (e.g., ¹²⁵I).
-
Blood collection supplies.
-
Gamma counter and liquid scintillation counter.
Procedure:
-
Administer the dual-labeled conjugated liposomes to the animal model via intravenous injection.
-
Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48 hours) post-injection.
-
Separate plasma from the blood samples.
-
Measure the radioactivity of the liposome label (³H) and the ligand label (¹²⁵I) in the plasma samples.
-
The pharmacokinetics of the liposome carrier is determined by the decay of the ³H signal.
-
The stability of the conjugate is assessed by comparing the decay profile of the ¹²⁵I signal to the ³H signal. A faster clearance of the ¹²⁵I signal indicates detachment of the ligand from the liposome in vivo.
Protocol 3: HPLC-Based Stability Assay
Objective: To quantify the intact DSPE-PEG-Maleimide conjugate and any degradation products over time.
Materials:
-
Ligand-conjugated DSPE-PEG-Maleimide liposomes.
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS).
-
C18 reverse-phase HPLC column.
-
Mobile phase: Water/methanol (B129727) or water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).[2]
-
Standards of the unconjugated DSPE-PEG-Maleimide and the free ligand.
Procedure:
-
Incubate the conjugated liposomes under the desired stress conditions (e.g., in plasma at 37°C).
-
At various time points, disrupt the liposomes using a suitable solvent (e.g., methanol or chloroform/methanol mixture) to release the lipids.
-
Centrifuge to pellet any precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak corresponding to the intact DSPE-PEG-ligand conjugate and any new peaks corresponding to degradation products or the free ligand.[2]
Visualization of Experimental Workflows and Chemical Principles
Maleimide-Thiol Conjugation and Instability Pathway
Caption: Maleimide-thiol conjugation and its primary instability pathways.
Workflow for In Vitro Serum Stability Assessment
Caption: Workflow for assessing in vitro stability of conjugated liposomes in serum.
Alternative Conjugation Chemistries for Enhanced Stability
To overcome the limitations of maleimide-thiol chemistry, several alternative strategies have been developed that offer more stable linkages.
-
Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions form a highly stable triazole ring, which is resistant to hydrolysis and thiol exchange.[7][8] This method offers high efficiency and orthogonality.
-
Thiol-yne Chemistry: The reaction between a thiol and an alkyne results in a stable vinyl sulfide (B99878) linkage that is more resistant to retro-Michael reactions compared to the maleimide-thiol adduct.
-
Next-Generation Maleimides: Modified maleimides have been designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.
Conclusion
While DSPE-PEG-Maleimide is a convenient and widely used tool for functionalizing liposomes, the stability of the resulting thioether bond is a critical consideration, especially for in vivo applications where prolonged circulation and target engagement are required. The potential for retro-Michael reaction and subsequent ligand detachment can compromise the efficacy of the targeted nanomedicine. For applications demanding high stability, alternative conjugation strategies such as click chemistry or the use of stabilized maleimides should be considered. The choice of conjugation chemistry should be guided by the specific stability requirements of the therapeutic application, with thorough in vitro and in vivo stability assessments being an integral part of the development process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Thiol-Reactive Conjugation: Exploring Alternatives to DSPE-PEG-Maleimide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to the success of their endeavors. While DSPE-PEG-Maleimide has long been a staple for thiol-reactive conjugation, particularly in the formulation of liposomes and other drug delivery systems, its limitations, primarily concerning the stability of the resulting thioether bond, have spurred the development of several promising alternatives. This guide provides an objective comparison of DSPE-PEG-Maleimide with its main thiol-reactive counterparts, supported by experimental data and detailed methodologies to inform the selection of the most suitable conjugation strategy.
The Challenge with Maleimide (B117702) Chemistry: A Tale of Reversibility
The conventional thiol-maleimide conjugation proceeds via a Michael addition reaction, forming a thiosuccinimide linkage. While this reaction is rapid and highly specific for thiols at physiological pH, the resulting bond is susceptible to a retro-Michael reaction. This reversal can lead to deconjugation, especially in the presence of high concentrations of competing thiols like glutathione (B108866) in the intracellular environment. This instability can result in premature payload release and off-target effects, compromising the efficacy and safety of the bioconjugate.
Emerging Alternatives for Enhanced Stability and Controlled Release
To address the stability concerns of maleimide-based conjugates, several alternative thiol-reactive chemistries have gained prominence. These include vinyl sulfones, pyridyldithiols, and iodoacetamides, each offering distinct advantages in terms of bond stability, reaction kinetics, and cleavability. Furthermore, "next-generation" maleimides have been engineered to overcome the limitations of their predecessors.
DSPE-PEG-Vinyl Sulfone: For Irreversible and Stable Linkages
DSPE-PEG-Vinyl Sulfone reacts with thiols via a Michael addition to form a stable, non-reversible thioether bond. This chemistry is particularly advantageous for applications requiring long-term stability in vivo. While the reaction rate is generally slower than that of maleimides, the resulting conjugate exhibits superior stability, especially in reducing environments.[1][2]
DSPE-PEG-Pyridyldithiol: Enabling Cleavable Conjugates
DSPE-PEG-Pyridyldithiol reacts with thiols to form a disulfide bond. This linkage is intentionally designed to be cleavable in the presence of reducing agents such as glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream. This feature makes pyridyldithiol-based linkers ideal for intracellular drug delivery, where the payload is released upon entering the target cell.
DSPE-PEG-Iodoacetamide: A Classic with Robust Performance
DSPE-PEG-Iodoacetamide reacts with thiols through a nucleophilic substitution (SN2) reaction to form a stable and irreversible thioether linkage.[3] While requiring a slightly more alkaline pH for optimal reactivity compared to maleimides, iodoacetamides offer a robust and reliable method for thiol conjugation with good stability.[3]
Next-Generation Maleimides: Enhanced Stability through Innovative Design
Recognizing the inherent instability of the traditional maleimide-thiol linkage, researchers have developed novel maleimide derivatives. These include:
-
Dibromo- and Diiodomaleimides: These reagents react with two thiol groups, for instance from a reduced disulfide bond in an antibody, to form a stable, re-bridged linkage. This approach not only enhances stability but also helps maintain the native structure of the protein.
-
Self-Hydrolyzing Maleimides: These maleimides are designed to undergo rapid hydrolysis of the succinimide (B58015) ring after conjugation. The resulting ring-opened structure is resistant to the retro-Michael reaction, thus significantly improving the stability of the conjugate.
Quantitative Comparison of Thiol-Reactive Chemistries
The selection of a suitable thiol-reactive linker is a critical decision that depends on the specific application, desired stability, and kinetic requirements. The following table summarizes key quantitative parameters for the discussed alternatives to DSPE-PEG-Maleimide.
| Feature | DSPE-PEG-Maleimide | DSPE-PEG-Vinyl Sulfone | DSPE-PEG-Pyridyldithiol | DSPE-PEG-Iodoacetamide | Next-Generation Maleimides |
| Reaction Type | Michael Addition | Michael Addition | Disulfide Exchange | Nucleophilic Substitution (SN2) | Michael Addition / Disulfide Re-bridging |
| Bond Stability | Reversible (susceptible to retro-Michael reaction) | Irreversible and highly stable[1] | Reversible (cleavable by reducing agents) | Irreversible and stable[3] | Significantly more stable than traditional maleimides |
| Reaction Rate | Very fast (seconds to minutes)[4] | Slower than maleimides (minutes to hours)[4] | Fast | Slower than maleimides[5] | Fast |
| Optimal pH | 6.5 - 7.5 | 7.0 - 9.0[6] | 7.0 - 8.0 | 7.5 - 8.5[7] | 6.5 - 7.5 |
| Key Advantage | Rapid and specific reaction | Forms a highly stable, non-cleavable bond[1] | Cleavable linkage for intracellular release | Forms a stable, non-cleavable bond[3] | Enhanced stability while retaining fast kinetics |
| Key Disadvantage | Potential for deconjugation in vivo | Slower reaction kinetics | Instability in reducing environments | Requires slightly alkaline pH, potential for side reactions at higher pH | May require specific thiol arrangements (e.g., for re-bridging) |
Visualizing the Chemistries and Workflows
To further aid in the understanding of these conjugation strategies, the following diagrams illustrate the reaction mechanisms, a general experimental workflow, and a decision-making guide.
References
- 1. DSPE-PEG-Vinylsulfone | DSPE-PEG-VS | AxisPharm [axispharm.com]
- 2. DSPE-PEG-Vinylsulfone, MW 2,000 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying Ligand Conjugation with DSPE-PEG-Maleimide
For researchers in drug delivery and development, the precise quantification of ligands conjugated to lipid nanoparticles is a critical step in characterizing novel therapeutics. DSPE-PEG-Maleimide is a widely used lipid for tethering targeting moieties, such as peptides and antibodies, to the surface of these nanoparticles. Ensuring an efficient and reproducible conjugation process requires accurate measurement of the conjugated ligand. This guide provides a comparative overview of the most common methods for quantifying ligand conjugation to DSPE-PEG-Maleimide, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.
Introduction to DSPE-PEG-Maleimide Conjugation
DSPE-PEG-Maleimide is a heterobifunctional linker composed of a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) reactive group. The DSPE portion integrates into the lipid bilayer of a nanoparticle, while the hydrophilic PEG spacer extends into the aqueous environment, providing a stealth characteristic and a platform for ligand attachment. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and proteins, to form a stable thioether bond. The efficiency of this conjugation reaction is paramount for the therapeutic efficacy of the targeted nanoparticle.
Methods for Quantification
There are three primary methods for quantifying the amount of ligand conjugated to DSPE-PEG-Maleimide:
-
Indirect Quantification via Thiol Depletion (Ellman's Assay): This colorimetric method involves reacting the DSPE-PEG-Maleimide with a known excess of a thiol-containing molecule. The remaining unreacted thiols are then quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). The amount of conjugated ligand is determined by the difference between the initial and final thiol concentrations.
-
Direct Quantification of Unreacted Maleimide: This method employs fluorescent probes that react specifically with the unreacted maleimide groups on the DSPE-PEG after the conjugation reaction. The fluorescence intensity is directly proportional to the amount of remaining maleimide, which can be used to calculate the amount of reacted maleimide and thus the conjugated ligand.
-
Chromatographic Separation and Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) can be used to separate the ligand-conjugated DSPE-PEG from the unreacted ligand and unconjugated DSPE-PEG-Maleimide. The amount of conjugated product can then be quantified using a suitable detector, such as a UV-Vis or an Evaporative Light Scattering Detector (ELSD).
Comparison of Quantification Methods
The choice of quantification method depends on several factors, including the nature of the ligand, the required sensitivity, available equipment, and the desired throughput. The following table provides a summary of the key characteristics of each method to facilitate comparison.
| Feature | Indirect Thiol Quantification (Ellman's Assay) | Direct Maleimide Quantification (Fluorometric) | Chromatographic Quantification (HPLC) |
| Principle | Colorimetric detection of remaining thiols after reaction with maleimide. | Fluorometric detection of unreacted maleimide groups. | Separation and direct quantification of the conjugate. |
| Sensitivity | Moderate.[1] | High, can detect as low as 10 picomoles.[2] | High, dependent on the detector.[] |
| Limit of Detection (LOD) | Approximately 3 µmol/L for thiols.[4] | In the nanomolar range (e.g., 100 nM).[2] | Dependent on analyte and detector (e.g., 15 pmol for TNB with HPLC-UV).[5] |
| Assay Time | ~30-60 minutes. | ~15-60 minutes.[6] | Variable, typically 10-30 minutes per sample run. |
| Required Equipment | UV-Vis Spectrophotometer or microplate reader. | Fluorescence microplate reader.[7][8] | HPLC system with a suitable detector (UV-Vis, ELSD, MS).[] |
| Advantages | - Well-established and widely used.- Inexpensive reagents.- Simple procedure.[9] | - High sensitivity.- Direct measurement of unreacted maleimide.- Suitable for high-throughput screening.[2] | - High accuracy and reproducibility.- Can provide information on purity and stability.- Can separate and quantify multiple components.[] |
| Disadvantages | - Indirect measurement.- Potential for interference from other thiol-containing molecules.- Lower sensitivity compared to fluorometric methods.[1] | - Requires a fluorescent plate reader.- Cost of commercial kits can be higher.- Potential for quenching or interference with fluorescent signals. | - Requires specialized and expensive equipment.- Method development can be time-consuming.- Not suitable for high-throughput screening. |
Experimental Protocols
Indirect Thiol Quantification: Ellman's Assay Workflow
This protocol describes the indirect quantification of maleimide groups by measuring the depletion of a known amount of a thiol-containing compound (e.g., L-cysteine) after reaction with the DSPE-PEG-Maleimide sample.
Workflow for indirect quantification of maleimide conjugation using Ellman's assay.
Materials:
-
DSPE-PEG-Maleimide conjugated sample
-
L-cysteine hydrochloride monohydrate
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA[10]
-
UV-Vis spectrophotometer or microplate reader[11]
-
96-well microtiter plates (for microplate reader)
Procedure:
-
Prepare a standard curve for the thiol:
-
Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer.[10]
-
Perform serial dilutions to create a range of standard concentrations (e.g., 0.1 to 1.0 mM).[12]
-
To 250 µL of each standard, add 50 µL of Ellman's Reagent solution (4 mg/mL in Reaction Buffer).[12]
-
Incubate for 15 minutes at room temperature.[10]
-
Measure the absorbance at 412 nm.[10]
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
React the DSPE-PEG-Maleimide sample with a known excess of thiol:
-
Prepare a solution of your DSPE-PEG-Maleimide conjugated sample in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a known excess of L-cysteine solution to your sample.
-
Incubate for a sufficient time to allow the reaction to go to completion (e.g., 30 minutes at room temperature).
-
-
Quantify the unreacted thiol:
-
Calculate the amount of conjugated ligand:
-
Use the standard curve to determine the concentration of unreacted L-cysteine in your sample.
-
Subtract the concentration of unreacted L-cysteine from the initial concentration of L-cysteine added to determine the amount of L-cysteine that reacted with the maleimide groups.
-
This value corresponds to the amount of conjugated ligand.
-
Direct Maleimide Quantification: Fluorometric Assay Workflow
This protocol outlines the direct quantification of unreacted maleimide groups using a commercially available fluorometric assay kit.
Workflow for direct quantification of unreacted maleimide using a fluorometric assay.
Materials:
-
Fluorometric Maleimide Assay Kit (e.g., from Sigma-Aldrich or Abcam)[13][14]
-
DSPE-PEG-Maleimide conjugated sample
-
Fluorescence microplate reader[13]
-
Black, clear-bottom 96-well plates[13]
Procedure:
-
Prepare reagents and standards:
-
Reconstitute the fluorescent maleimide detection reagent and prepare the reaction buffer according to the kit manufacturer's instructions.[13]
-
Prepare a stock solution of the maleimide standard (e.g., N-ethylmaleimide) provided in the kit.[14]
-
Perform serial dilutions of the standard in the assay buffer to create a standard curve (e.g., 0 to 10 µM).[14]
-
-
Prepare samples:
-
Dilute your DSPE-PEG-Maleimide conjugated sample in the assay buffer to ensure the readings fall within the linear range of the standard curve.[13]
-
-
Perform the assay:
-
Add 50 µL of each standard and sample to the wells of the 96-well plate.[14]
-
Prepare a master reaction mix containing the fluorescent detection reagent and reaction buffer as per the kit's protocol.[13]
-
Add 50 µL of the master reaction mix to each well.[13]
-
Incubate at room temperature for the time specified in the kit's protocol (typically 5-30 minutes), protected from light.[13]
-
-
Measure fluorescence and calculate:
-
Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).[13]
-
Subtract the background fluorescence (from the blank) from all readings.[14]
-
Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of unreacted maleimide in your samples.
-
The amount of conjugated ligand can be calculated by subtracting the amount of unreacted maleimide from the initial amount of maleimide.
-
Chromatographic Quantification: HPLC Workflow
This protocol provides a general workflow for the quantification of DSPE-PEG-ligand conjugates using HPLC. The specific column, mobile phase, and detector settings will need to be optimized for the particular conjugate being analyzed.
General workflow for quantifying DSPE-PEG-ligand conjugates using HPLC.
Materials:
-
HPLC system with a pump, injector, column oven, and detector (UV-Vis or ELSD)[]
-
Appropriate HPLC column (e.g., C18 or Phenyl column)[15][16]
-
Mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile)[17][18]
-
DSPE-PEG-Maleimide conjugated sample
-
Purified conjugate for standard curve preparation
Procedure:
-
Method Development:
-
Select an appropriate HPLC column and mobile phase system to achieve good separation between the conjugated product, unreacted ligand, and unconjugated DSPE-PEG-Maleimide. A C18 column is commonly used for reversed-phase chromatography of lipids.[15]
-
Optimize the gradient elution profile to ensure sharp peaks and good resolution.
-
Choose a suitable detector. A UV-Vis detector can be used if the ligand has a chromophore, while an ELSD is suitable for non-UV active compounds.[]
-
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the purified DSPE-PEG-ligand conjugate.
-
Inject each standard into the HPLC system and record the chromatogram.
-
Integrate the peak area corresponding to the conjugate.
-
Plot the peak area versus the concentration of the conjugate to generate a standard curve.
-
-
Analyze the sample:
-
Inject your DSPE-PEG-Maleimide conjugated sample into the HPLC system.
-
Record the chromatogram and integrate the peak area of the conjugate.
-
-
Quantify the conjugate:
-
Use the standard curve to determine the concentration of the DSPE-PEG-ligand conjugate in your sample.
-
Conclusion
The accurate quantification of ligand conjugation to DSPE-PEG-Maleimide is a crucial aspect of developing targeted lipid nanoparticle-based therapeutics. This guide has provided a comparative overview of three widely used methods: indirect thiol quantification via Ellman's assay, direct maleimide quantification using fluorometric assays, and chromatographic separation by HPLC. Each method has its own set of advantages and disadvantages in terms of sensitivity, cost, and throughput. By understanding the principles and protocols of each technique, researchers can make an informed decision on the most suitable method for their specific application, thereby ensuring the quality and reproducibility of their nanoparticle formulations.
References
- 1. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplite® Fluorimetric Maleimide Quantitation Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. laboratory-equipment.com [laboratory-equipment.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. broadpharm.com [broadpharm.com]
- 11. longdom.org [longdom.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. moravek.com [moravek.com]
- 18. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Length on DSPE-PEG-Maleimide: A Comparative Analysis for Optimized Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The functionalization of liposomes and other nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide) is a cornerstone of targeted drug delivery. The maleimide (B117702) group allows for the covalent conjugation of thiol-containing ligands, such as antibodies and peptides, to direct nanoparticles to specific cells or tissues. The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in the nanoparticle's in vivo performance, influencing its stability, circulation time, and cellular interactions. A critical parameter in the design of these drug delivery systems is the length of the PEG chain. This guide provides a comparative analysis of different PEG lengths in DSPE-PEG-Maleimide, supported by experimental data, to aid in the selection of the optimal linker for specific therapeutic applications.
Comparative Performance of Different PEG Lengths
The choice between different PEG lengths, most commonly 2000 Da (PEG2000) and 5000 Da (PEG5000), involves a trade-off between several key performance indicators. Longer PEG chains generally offer superior steric protection, leading to longer circulation times, but may also hinder cellular uptake. Conversely, shorter PEG chains may facilitate more efficient cellular internalization at the cost of reduced circulation half-life.
Data Presentation
The following tables summarize the impact of different PEG lengths on the physicochemical properties and biological performance of DSPE-PEG-Maleimide functionalized nanoparticles. It is important to note that the quantitative data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, including the nanoparticle composition, targeting ligand, and cell lines used.
Table 1: Physicochemical Properties
| Property | DSPE-PEG2000 | DSPE-PEG5000 | Key Observations |
| Hydrodynamic Diameter | Smaller | Larger | The hydrodynamic diameter of nanoparticles generally increases with longer PEG chains[1]. |
| Zeta Potential | More Negative (~ -35 mV) | More Neutral | Longer PEG chains provide a more effective shield of the nanoparticle's surface charge[1]. |
| Conjugation Efficiency | Generally High | Potentially Lower | Longer PEG chains can cause greater steric hindrance, which may slightly reduce the accessibility of the maleimide group for conjugation[2][3]. The optimal maleimide-to-thiol ratio and reaction conditions are crucial for maximizing efficiency[4]. |
Table 2: In Vitro Performance
| Parameter | DSPE-PEG2000 | DSPE-PEG5000 | Key Observations |
| Drug Encapsulation Efficiency (%) | High | Generally High | The PEG length has a minimal direct impact on the encapsulation of most drugs[1]. |
| In Vitro Drug Release | Sustained Release | Potentially Slower Initial Release | The thicker hydration layer of longer PEG chains may slightly slow the initial burst release of the encapsulated drug[1]. |
| Serum Stability | Good | Generally Better | Longer PEG chains can offer enhanced protection against opsonization and degradation by serum components, leading to improved stability[5]. However, some studies have found no significant difference in stability between PEG2000 and PEG5000[6]. |
Table 3: Biological Interactions
| Parameter | DSPE-PEG2000 | DSPE-PEG5000 | Key Observations |
| Cellular Uptake | Generally More Efficient | Can be Reduced | The shorter PEG chain of DSPE-PEG2000 often leads to more efficient cellular internalization, as the longer PEG5000 chain can create steric hindrance that impedes interaction with cell surface receptors[1][7][8]. |
| In Vivo Circulation Time | Prolonged | Potentially Longer | A longer PEG chain generally results in a longer circulation half-life by providing a more effective "stealth" effect that evades the mononuclear phagocyte system[1][9][10]. The circulation time is proportional to the molecular weight of PEG[9]. |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation, characterization, and evaluation of DSPE-PEG-Maleimide functionalized nanoparticles.
Thiol-Maleimide Conjugation of Targeting Ligand to DSPE-PEG-Maleimide
This protocol outlines the general steps for conjugating a thiol-containing peptide or antibody to DSPE-PEG-Maleimide.
Materials:
-
DSPE-PEG-Maleimide (e.g., DSPE-PEG2000-Maleimide or DSPE-PEG5000-Maleimide)
-
Thiol-containing targeting ligand (e.g., peptide with a terminal cysteine)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Preparation of DSPE-PEG-Maleimide Solution: Dissolve DSPE-PEG-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. This solution should be prepared fresh.
-
Preparation of Ligand Solution: Dissolve the thiol-containing ligand in the degassed reaction buffer. If the ligand contains disulfide bonds, it may be necessary to reduce them first by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the DSPE-PEG-Maleimide stock solution to the ligand solution at a 5 to 20-fold molar excess of maleimide to thiol. The reaction mixture is typically incubated for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add a quenching reagent such as L-cysteine to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unconjugated ligand, unreacted DSPE-PEG-Maleimide, and quenching reagent by SEC or dialysis.
-
Characterization: Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE. The conjugation efficiency can be quantified by measuring the amount of free thiol before and after the reaction using Ellman's reagent[11][12].
Liposome (B1194612) Formulation with DSPE-PEG-Maleimide Conjugate
This protocol describes the preparation of liposomes incorporating the pre-conjugated DSPE-PEG-Maleimide-ligand.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Maleimide-ligand conjugate
-
DSPE-PEG (for additional stealth properties)
-
Hydration Buffer (e.g., PBS)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration: Dissolve the lipids, DSPE-PEG-Maleimide-ligand, and any additional DSPE-PEG in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove any unencapsulated material by dialysis or size exclusion chromatography.
In Vitro Serum Stability Assay
This assay evaluates the stability of the formulated liposomes in the presence of serum.
Materials:
-
Liposome formulation
-
Fetal Bovine Serum (FBS) or human serum
-
PBS
-
Fluorescent marker encapsulated in liposomes (e.g., calcein)
-
Size Exclusion Chromatography (SEC) column or dialysis membrane
Procedure:
-
Incubate the liposome formulation with 50% (v/v) serum at 37°C for various time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, take an aliquot of the mixture and separate the liposomes from the serum proteins and released fluorescent marker using SEC or dialysis.
-
Quantify the amount of fluorescent marker remaining in the liposome fraction using a fluorometer.
-
Calculate the percentage of marker leakage at each time point to determine the stability of the liposomes.
In Vivo Pharmacokinetics and Biodistribution Study
This study assesses the circulation time and organ distribution of the liposomes.
Materials:
-
Liposome formulation labeled with a radioactive or fluorescent marker
-
Animal model (e.g., mice or rats)
Procedure:
-
Administer the labeled liposome formulation to the animals via intravenous injection.
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48 hours), collect blood samples.
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Quantify the amount of the label in the blood and each organ using a suitable detection method (e.g., gamma counter for radioactivity or fluorescence imaging).
-
Calculate the pharmacokinetic parameters (e.g., half-life, clearance) from the blood concentration-time profile and the percentage of injected dose per gram of tissue (%ID/g) for the biodistribution.
Visualizations
Experimental Workflow for Targeted Liposome Development
Caption: Workflow for the development and evaluation of targeted liposomes.
Influence of PEG Length on Receptor-Mediated Endocytosis
Caption: Shorter PEG chains may lead to more efficient receptor binding and subsequent endocytosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nanomedicinelab.com [nanomedicinelab.com]
- 5. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. encapsula.com [encapsula.com]
Safety Operating Guide
Proper Disposal of DSPE-PEG-Maleimide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a common reagent in drug delivery and bioconjugation research. Adherence to these guidelines, in conjunction with your institution's specific protocols and the product's Safety Data Sheet (SDS), is essential for maintaining a safe laboratory environment.
Hazard Profile and Safety Considerations
DSPE-PEG-Maleimide presents various hazards depending on its specific formulation and supplier. It is crucial to consult the Safety Data Sheet (SDS) for the particular product you are using. Common hazards include:
-
Acute oral toxicity : Harmful if swallowed.[1]
-
Skin corrosion/irritation : Causes skin irritation and in some forms, severe skin burns.[1][2]
-
Serious eye damage/eye irritation : Can cause serious eye irritation or damage.[1][2]
-
Respiratory tract irritation : May cause respiratory irritation.[1]
-
Skin sensitization : May cause an allergic skin reaction.[2]
Always handle DSPE-PEG-Maleimide in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1]
Quantitative Hazard Summary
The hazard classification for DSPE-PEG-Maleimide can vary. The following table summarizes classifications found in various Safety Data Sheets.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | Category 3 or 4 | Danger/Warning | H301: Toxic if swallowedH302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 1B or 2 | Danger/Warning | H314: Causes severe skin burns and eye damageH315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2A | Danger/Warning | H314: Causes severe skin burns and eye damageH319: Causes serious eye irritation | [1][2] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | Warning | H335: May cause respiratory irritation | [1] |
Note: The classification may differ between suppliers and product forms (e.g., ammonium (B1175870) salt). Always refer to the specific SDS for your material.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the general steps for the safe disposal of DSPE-PEG-Maleimide waste.
1. Waste Identification and Segregation:
-
Identify the Waste Stream: Determine if the waste is pure, unreacted DSPE-PEG-Maleimide, a dilute solution, or contaminated materials (e.g., gloves, pipette tips, glassware).
-
Segregate Waste: Do not mix DSPE-PEG-Maleimide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containment and Labeling:
-
Solid Waste:
-
Collect unreacted DSPE-PEG-Maleimide powder and contaminated solids (e.g., weighing paper, contaminated wipes) in a clearly labeled, sealable, and chemically compatible waste container.
-
For spills, carefully sweep up the solid material to avoid creating dust.
-
-
Liquid Waste:
-
Collect solutions containing DSPE-PEG-Maleimide in a designated, leak-proof, and shatter-resistant waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("DSPE-PEG-Maleimide"), and the approximate concentration and quantity.
-
Include the date the waste was first added to the container.
-
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from incompatible materials.[1]
-
Keep the container tightly closed when not in use.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department.
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[1] Professional waste disposal services are typically required.
Logical Workflow for DSPE-PEG-Maleimide Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of DSPE-PEG-Maleimide waste.
Caption: Workflow for the safe disposal of DSPE-PEG-Maleimide waste.
This guide provides a framework for the safe handling and disposal of DSPE-PEG-Maleimide. Always prioritize safety and regulatory compliance by consulting your institution's specific procedures and the product's Safety Data Sheet.
References
Safeguarding Your Research: Essential Safety and Handling of DSPE-PEG-Maleimide
For researchers, scientists, and drug development professionals working with DSPE-PEG-Maleimide, a proactive approach to safety is paramount. This guide provides immediate, essential information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
DSPE-PEG-Maleimide is a valuable tool in bioconjugation, liposome (B1194612) formulation, and targeted drug delivery. However, its handling requires strict adherence to safety protocols due to its potential hazards. Safety Data Sheets (SDS) indicate that DSPE-PEG-Maleimide can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Another source classifies it as toxic if swallowed, causing severe skin burns, eye damage, and potentially triggering an allergic skin reaction.[2] Given the varying classifications, a cautious approach adopting the more stringent safety measures is recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent recommendation across safety data sheets is the use of comprehensive personal protective equipment.[1] The following table summarizes the necessary PPE for handling DSPE-PEG-Maleimide.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3] |
| Eyes/Face | Safety glasses with side shields or safety goggles | To protect against dust, splashes, and aerosols. A face shield may be necessary for operations with a higher risk of splashing.[1][4] |
| Body | Laboratory coat | A lab coat made of a cotton/polyester blend is suitable for general handling. Ensure it is clean and fully buttoned.[3] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | To minimize inhalation of dust or aerosols.[1] If significant aerosolization is expected, a respirator may be required. |
Experimental Protocol: Step-by-Step Safe Handling Procedure
Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store DSPE-PEG-Maleimide at the recommended temperature, typically -20°C, in a tightly sealed container in a dry and well-ventilated area.[5][6][7]
-
Keep a copy of the Safety Data Sheet readily accessible in the laboratory.
2. Preparation and Weighing:
-
All handling of powdered DSPE-PEG-Maleimide should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats.
-
Weigh the desired amount of the compound carefully to minimize dust generation.
3. Dissolution and Use in Experiments:
-
When dissolving DSPE-PEG-Maleimide, add the solvent slowly to the solid to prevent splashing.
-
DSPE-PEG-Maleimide is soluble in various solvents, including chloroform, ethanol, and DMSO.[6]
-
The maleimide (B117702) group can react with thiol groups at a neutral pH (6.5-7.5).[8]
-
Handle all solutions containing DSPE-PEG-Maleimide with the same level of precaution as the solid form.
4. Spill Cleanup:
-
In case of a spill, evacuate the immediate area.
-
Wear full personal protective equipment, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material without creating dust and place it in a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and then wash with soap and water.[1]
5. Disposal:
-
All waste containing DSPE-PEG-Maleimide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Workflow for Safe Handling of DSPE-PEG-Maleimide
The following diagram outlines the critical steps and decision points for the safe handling of DSPE-PEG-Maleimide from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. nanocs.net [nanocs.net]
- 6. echelon-inc.com [echelon-inc.com]
- 7. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 8. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
